Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBSFTFSJPJBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CN=C2S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564211 | |
| Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130182-29-5 | |
| Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, a heterocyclic compound built on the medicinally significant imidazo[2,1-b]thiazole scaffold. This fused heterocyclic system is a cornerstone in numerous biologically active molecules, demonstrating a vast array of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] This document details a robust and reproducible synthetic protocol, explains the underlying chemical principles, and outlines a complete methodology for the structural and purity verification of the target compound using modern analytical techniques.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole framework, characterized by a fused five-membered ring system with a bridgehead nitrogen atom, is classified as a "privileged scaffold" in medicinal chemistry.[1][4] Its rigid structure and rich electronic properties allow it to interact with a wide range of biological targets. Molecules incorporating this core have shown potent pharmacological activities, including but not limited to:
The specific target of this guide, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (PubChem CID: 14801951), serves as a valuable synthetic intermediate.[7] The ester and methyl functionalities at the 2- and 3-positions, respectively, offer strategic points for further chemical modification, enabling the development of diverse compound libraries for drug discovery campaigns. This guide provides the foundational knowledge for its efficient synthesis and rigorous characterization.
Synthetic Strategy: A Modified Hantzsch Condensation Approach
The synthesis of the imidazo[2,1-b]thiazole core is most effectively achieved through a cyclocondensation reaction, a variant of the classic Hantzsch thiazole synthesis.[8][9] This strategy offers a convergent and high-yielding pathway to the desired fused heterocyclic system.
Retrosynthetic Analysis and Mechanistic Rationale
The chosen synthetic route involves the reaction between commercially available 2-aminothiazole (1) and ethyl 2-chloro-3-oxobutanoate (2) . The causality of this selection lies in the inherent nucleophilicity of the endocyclic nitrogen of 2-aminothiazole and the electrophilic nature of the α-chloro-β-ketoester.
The reaction mechanism proceeds through two key stages:
-
SN2 Alkylation: The endocyclic nitrogen of 2-aminothiazole acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate. This forms a key intermediate, a thiazolium salt.
-
Intramolecular Condensation and Dehydration: The exocyclic amine of the thiazolium intermediate then attacks the adjacent ketone carbonyl group. This is followed by a dehydration step, which results in the formation of the stable, aromatic imidazo[2,1-b]thiazole ring system. The use of a solvent like 1,4-dioxane or ethanol under reflux provides the necessary thermal energy to overcome the activation barriers for both the initial alkylation and the final dehydration step.[10][11]
Visualization of the Reaction Mechanism
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[2,1-b]thiazole scaffold is a core structure in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide will delve into the structural features, predicted physicochemical parameters, a plausible synthetic route, and expected spectroscopic characteristics of the title compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[2,1-b]thiazole framework.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fusion of imidazole and thiazole rings to form the imidazo[2,1-b]thiazole system creates a unique bicyclic heterocyclic scaffold with a bridgehead nitrogen atom. This structural motif has attracted considerable attention in the field of medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[3] The inherent pharmacological relevance of this scaffold underscores the importance of understanding the physicochemical properties of its derivatives, such as Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, to guide drug design, formulation, and development efforts. A thorough characterization of these properties is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its therapeutic potential.
Molecular Identity and Structural Features
-
IUPAC Name: Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
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CAS Number: 130182-29-5[4]
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Molecular Formula: C₉H₁₀N₂O₂S[5]
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Molecular Weight: 210.25 g/mol [4]
-
Chemical Structure:
Caption: Chemical structure of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Synthesis Pathway
Caption: Proposed synthetic workflow for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Experimental Protocol (Adapted from a similar synthesis[6])
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Reactant Preparation: Dissolve 2-aminothiazole (1.0 equivalent) in 1,4-dioxane.
-
Addition of Reagent: To the solution from step 1, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Physicochemical Properties: Predicted Data
Direct experimental data for the physicochemical properties of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate are scarce in the public domain. However, computational methods provide valuable estimations for key parameters that are crucial for drug development.
| Property | Predicted Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | 1.37 ± 0.1 g/cm³ | [4] |
| pKa | 5.61 ± 0.40 | [4] |
| LogP (o/w) | ~1.9 | [7] (based on similar structures) |
| Aqueous Solubility | Good (Qualitative) | [1] |
| Polar Surface Area | 45.5 Ų | [7] (based on the core scaffold) |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Spectroscopic Characterization (Expected Features)
While the specific spectra for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate are not available, the expected spectral features can be inferred from the analysis of closely related imidazo[2,1-b]thiazole derivatives.[2][6][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester and the methyl group on the imidazo[2,1-b]thiazole core.
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Ethyl group protons: A triplet at approximately 1.3-1.4 ppm (CH₃) and a quartet at around 4.3-4.4 ppm (CH₂).
-
Methyl group proton: A singlet at approximately 2.5-2.7 ppm.
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Imidazo[2,1-b]thiazole core protons: Aromatic protons on the thiazole and imidazole rings would appear as doublets or multiplets in the region of 7.0-8.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Ethyl group carbons: Signals around 14-15 ppm (CH₃) and 60-61 ppm (CH₂).
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Methyl group carbon: A signal in the range of 15-20 ppm.
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Imidazo[2,1-b]thiazole core carbons: Aromatic and quaternary carbons of the fused ring system would resonate in the region of 110-160 ppm.
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Carbonyl carbon: The ester carbonyl carbon is expected to appear downfield, typically in the range of 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O stretching (ester): A strong absorption band around 1700-1720 cm⁻¹.
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C-O stretching (ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
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C=N and C=C stretching (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region.
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C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 210.
-
Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of approximately 4.4% relative to the M⁺ peak.
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Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally validate the predicted physicochemical properties, the following established protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Caption: Workflow for the shake-flask solubility determination method.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water.
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol. A phosphate buffer (pH 7.4) is typically used for the aqueous phase to mimic physiological conditions.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Conclusion and Future Directions
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive, albeit largely predictive, overview of its key physicochemical properties. While computational tools offer significant insights, experimental validation of these parameters is paramount for advancing the drug discovery and development process. Future research should focus on the experimental determination of the melting point, aqueous solubility, and LogP of this compound. Furthermore, the acquisition and detailed analysis of its NMR, IR, and mass spectra will provide definitive structural confirmation and a valuable reference for the scientific community. Such data will undoubtedly facilitate the rational design of new imidazo[2,1-b]thiazole derivatives with optimized physicochemical and pharmacological profiles.
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Spectroscopic Data of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate: A Technical Guide
Abstract
This guide provides an in-depth analysis of the expected spectroscopic characteristics of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[2,1-b]thiazole scaffold is a privileged structure found in a variety of biologically active agents.[1] Accurate structural elucidation and purity assessment are paramount for any research involving such compounds, and a thorough understanding of their spectroscopic signature is the cornerstone of this process. This document synthesizes data from analogous structures and first principles to present a predictive but robust characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will detail the causality behind experimental choices and data interpretation, providing researchers with a reliable framework for identifying and characterizing this specific molecule and related derivatives.
Introduction: The Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This arrangement imparts a unique three-dimensional structure and electronic distribution, making it an attractive scaffold for interacting with biological targets.[2] Derivatives have shown a wide array of pharmacological activities, including antitubercular, antifungal, and anticancer properties.[3][4]
The title compound, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, incorporates an ethyl ester at the 2-position and a methyl group at the 3-position. These functional groups are critical for modulating the molecule's solubility, metabolic stability, and binding interactions. Therefore, unambiguous confirmation of their presence and position is essential. This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) to create a comprehensive analytical profile, which is the gold standard for chemical structure verification.
Molecular Structure and Synthesis Synopsis
A common and efficient route for the synthesis of the imidazo[2,1-b]thiazole core involves the condensation of a 2-aminothiazole or, in this case, a 2-aminoimidazole derivative with an α-halocarbonyl compound. For the title compound, a plausible pathway is the reaction of 2-amino-4-methylimidazole with ethyl 2-chloroacetoacetate.[5] The nucleophilic nitrogen of the aminoimidazole attacks the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. Understanding the synthetic route is crucial as it informs predictions of potential regioisomeric impurities and byproducts.
Caption: A plausible ESI-MS/MS fragmentation pathway.
Integrated Spectroscopic Analysis Workflow
Confirming a chemical structure is a process of accumulating corroborating evidence. No single technique is sufficient. The workflow below illustrates how data from synthesis and spectroscopy are integrated for a confident structural assignment.
Caption: Integrated workflow for structure verification.
Conclusion
This guide outlines the expected spectroscopic profile of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. The key identifying features are:
-
¹H NMR: Two characteristic doublets for the thiazole protons (H-5/H-6), a quartet-triplet pattern for the ethyl ester, and a methyl singlet.
-
¹³C NMR: A downfield ester carbonyl signal (~161 ppm) and nine distinct carbon signals corresponding to the proposed structure.
-
IR: A strong, prominent ester carbonyl (C=O) absorption band around 1725-1705 cm⁻¹.
-
MS: An accurate mass measurement of the [M+H]⁺ ion at m/z 211.0536, confirming the elemental composition C₉H₁₀N₂O₂S.
By using this predictive guide, researchers in drug discovery and synthetic chemistry can confidently approach the synthesis and characterization of this important heterocyclic compound, ensuring the integrity and reliability of their scientific findings.
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An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazo[2,1-b]thiazole Derivatives
Foreword: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry, with heterocyclic compounds forming the bedrock of many drug discovery programs.[1][2][3][4] Among these, the imidazo[2,1-b]thiazole nucleus has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for interacting with a diverse array of biological targets.[5][6] This bicyclic system, a fusion of imidazole and thiazole rings, is not merely a synthetic curiosity but a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7]
The therapeutic potential of this scaffold is underscored by its presence in established drugs like Levamisole, an anthelmintic and immunomodulator.[5][8] The rigid, yet electronically versatile, nature of the imidazo[2,1-b]thiazole core provides an excellent foundation for the design of new chemical entities with tailored biological functions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of novel imidazo[2,1-b]thiazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: The Initial Litmus Test - In Vitro Cytotoxicity Screening Against Cancer Cell Lines
The evaluation of a novel compound's cytotoxic potential is a critical first step, particularly in the context of oncology research.[9][10] This initial screening serves to identify compounds that can induce cell death, providing essential data on their potency and efficacy.[10]
The Rationale Behind the MTT Assay: A Measure of Metabolic Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indirect measure of cell viability.[9][11][12] The principle of the assay is elegantly simple: viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[12]
The choice of the MTT assay is strategic for several reasons:
-
High-Throughput Compatibility: Its compatibility with a 96-well plate format makes it ideal for screening large libraries of compounds.[11][12]
-
Sensitivity and Reproducibility: The assay is highly sensitive and provides reproducible results when performed under standardized conditions.[11]
-
Cost-Effectiveness: Compared to more complex assays, the MTT assay is relatively inexpensive.[11]
Experimental Workflow: A Step-by-Step Protocol for the MTT Assay
The following protocol is a generalized guide and may require optimization based on the specific cell lines and laboratory conditions.[10]
Materials:
-
Novel imidazo[2,1-b]thiazole derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[10][11][13]
-
Non-cancerous cell line (e.g., HEK293) for assessing selectivity[11][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel imidazo[2,1-b]thiazole derivatives for a specified duration (typically 24 or 48 hours).[10][12] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[9]
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
Data Presentation and Interpretation
The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to the untreated control.[9][10] IC50 values are pivotal for comparing the potency of different compounds.[10]
Table 1: Example of Cytotoxic Activity of Novel Imidazo[2,1-b]thiazole Derivatives
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 (Breast) | 48 | 12.5 ± 1.3 |
| Derivative 2 | A549 (Lung) | 48 | 8.7 ± 0.9 |
| Derivative 3 | HeLa (Cervical) | 48 | 15.2 ± 1.8 |
| Doxorubicin | MCF-7 (Breast) | 48 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
A lower IC50 value indicates greater potency.[9] It is also crucial to assess the selectivity of the compounds by comparing their cytotoxicity against cancer cells versus normal cells.[11][12] A higher selectivity index (IC50 in normal cells / IC50 in cancer cells) is desirable for a potential drug candidate.[11]
Part 2: Unraveling the Mechanism of Action - Beyond Cytotoxicity
Identifying a potent cytotoxic compound is only the beginning. A deeper understanding of its mechanism of action is essential for further development.[10] For imidazo[2,1-b]thiazole derivatives, several mechanisms have been reported, including the induction of apoptosis and cell cycle arrest.[13][14]
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis is a form of programmed cell death that is crucial for normal tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Several assays can be employed to detect apoptosis:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]
-
Hoechst Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells often exhibit characteristic changes such as chromatin condensation and nuclear fragmentation.[13]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be measured using fluorescent dyes like JC-1.[13]
Cell Cycle Analysis: Halting Uncontrolled Proliferation
Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents work by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.[13][14] For instance, some imidazo[2,1-b]thiazole derivatives have been shown to arrest the cell cycle at the G2/M phase.[13][14]
A Potential Target: Tubulin Polymerization
The cytoskeleton, particularly microtubules, plays a critical role in cell division, motility, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin. Several successful anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin dynamics. Some imidazo[2,1-b]thiazole derivatives have been identified as microtubule-targeting agents, inhibiting tubulin polymerization.[13][15]
Experimental Workflow: Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Use commercially available purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer, and GTP.
-
Compound Addition: Add the test compound at various concentrations.
-
Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.
Part 3: Broadening the Horizon - Antimicrobial Activity Screening
The imidazo[2,1-b]thiazole scaffold is also a prolific source of antimicrobial agents.[5][7][16] Therefore, screening novel derivatives for antibacterial, antifungal, and antitubercular activity is a logical and promising avenue of investigation.
Antibacterial and Antifungal Screening: The Agar Well Diffusion Method
A common and straightforward method for initial antimicrobial screening is the agar well diffusion assay.[16] This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Protocol:
-
Microbial Culture Preparation: Prepare fresh cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for bacteria; Candida albicans for fungi).[7][16]
-
Agar Plate Inoculation: Spread a standardized inoculum of the microbial culture onto the surface of an agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a solution of the test compound to the wells.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.
A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Antimicrobial Assessment: Minimum Inhibitory Concentration (MIC)
Following a positive result in the diffusion assay, a quantitative measure of antimicrobial activity is determined by finding the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Table 2: Example of Antimicrobial Activity of Novel Imidazo[2,1-b]thiazole Derivatives
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Derivative 4 | 16 | 32 | 8 |
| Derivative 5 | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
N/A: Not Applicable
Antitubercular Activity Screening
Given the global health threat posed by tuberculosis, the discovery of new antitubercular agents is of paramount importance. Imidazo[2,1-b]thiazole derivatives have shown promise in this area.[17]
Screening for antitubercular activity is typically performed against Mycobacterium tuberculosis H37Rv strain using methods like the Microplate Alamar Blue Assay (MABA).[5] This colorimetric assay uses an indicator dye to measure the metabolic activity of the bacteria, similar in principle to the MTT assay.
Part 4: In Silico Studies - A Rational Approach to Drug Design
In addition to in vitro screening, in silico studies play a crucial role in modern drug discovery.[18][19] Computational methods can be used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of novel compounds.[18][19] Molecular docking studies can provide insights into the potential binding modes of the compounds with their biological targets, helping to rationalize the observed biological activities and guide the design of more potent derivatives.[13][18]
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic and multi-faceted screening approach, encompassing in vitro cytotoxicity, mechanistic studies, antimicrobial assays, and in silico analysis, is essential for identifying and characterizing promising lead compounds. The methodologies outlined in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this remarkable heterocyclic system. The integration of these screening strategies will undoubtedly accelerate the journey of novel imidazo[2,1-b]thiazole derivatives from the laboratory bench to potential clinical applications.
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An In-depth Technical Guide to Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS Number: 130182-29-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold, imidazo[2,1-b]thiazole, represents a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on a specific derivative, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS: 130182-29-5), a molecule of significant interest in the exploration of novel therapeutic agents. While extensive research has been conducted on the imidazo[2,1-b]thiazole core, this guide synthesizes the available information to provide a detailed understanding of this particular ester. We will delve into its physicochemical properties, plausible synthetic routes based on established methodologies for analogous structures, and its potential pharmacological applications, particularly in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds in drug discovery and development programs.
Introduction: The Prominence of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole framework is a privileged heterocyclic system in drug discovery, consistently appearing in compounds with a wide array of pharmacological properties.[1] This bicyclic structure, containing a bridgehead nitrogen atom, offers a rigid and sterically defined scaffold that can be readily functionalized to modulate its biological activity. The inherent chemical stability and synthetic accessibility of the imidazo[2,1-b]thiazole core have made it an attractive starting point for the development of novel therapeutic candidates.
Derivatives of this scaffold have been extensively investigated for their potential as:
-
Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.
-
Antimicrobial agents: Showing efficacy against a range of bacteria and fungi.
-
Antitubercular agents: Demonstrating potent activity against Mycobacterium tuberculosis.[2][3]
-
Antiviral agents.
-
Anti-inflammatory agents.
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, the subject of this guide, is a specific iteration of this versatile scaffold, and understanding its unique characteristics is crucial for harnessing its full therapeutic potential.
Physicochemical and Structural Characteristics
While specific experimental data for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is not extensively documented in publicly available literature, we can infer its key properties based on its chemical structure and data from closely related analogues.
| Property | Value/Information | Source |
| CAS Number | 130182-29-5 | [4][5] |
| Molecular Formula | C₉H₁₀N₂O₂S | [6] |
| Molecular Weight | 210.25 g/mol | [6] |
| IUPAC Name | ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate | [6] |
| Canonical SMILES | CCOC(=O)C1=C(N2C=CS/C2=N/1)C | [6] |
| InChI Key | Not available | |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Inferred |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis of the imidazo[2,1-b]thiazole core is typically achieved through a Hantzsch-type reaction. In the case of the target molecule, the logical precursors would be 2-amino-4-methylthiazole and an ethyl 2-chloroacetoacetate or a related α-halo-β-ketoester.
Caption: Proposed synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the synthesis of similar imidazo[2,1-b]thiazole derivatives.[1]
Materials:
-
2-Amino-4-methylthiazole
-
Ethyl 2-chloroacetoacetate
-
Anhydrous ethanol or 1,4-dioxane
-
Sodium bicarbonate (optional, as a mild base)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylthiazole (1.0 equivalent) in anhydrous ethanol or 1,4-dioxane.
-
Addition of Reagents: To this solution, add ethyl 2-chloroacetoacetate (1.1 to 1.5 equivalents). If desired, a mild base like sodium bicarbonate (1.2 equivalents) can be added to neutralize the HCl formed during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Analytical Characterization (Predicted)
The following are predicted spectral data based on the structure of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the thiazole ring, and signals corresponding to the protons on the imidazo[2,1-b]thiazole core.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the distinct carbons of the fused heterocyclic ring system.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (210.25 g/mol ).
-
Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N stretching, and C-H stretching vibrations.
Mechanism of Action and Biological Activity
While specific biological studies on Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate are limited, the broader class of imidazo[2,1-b]thiazole derivatives has been extensively studied, providing insights into its potential mechanisms of action and therapeutic applications.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. The proposed mechanisms often involve the inhibition of key cellular processes in cancer cells.
Caption: Potential anticancer mechanisms of action.
Antimicrobial and Antitubercular Activity
The imidazo[2,1-b]thiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2][3] The mechanism of action in bacteria and mycobacteria is thought to involve the inhibition of essential enzymes required for cell wall synthesis, DNA replication, or other vital metabolic pathways. The specific molecular targets can vary depending on the substitution pattern on the heterocyclic core.
Applications in Drug Discovery
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate serves as a valuable building block and a potential lead compound in several areas of drug discovery:
-
Scaffold for Library Synthesis: Its structure can be readily modified at various positions to generate a diverse library of compounds for high-throughput screening.
-
Lead Optimization: For identified active compounds, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other derivatives to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Design: The imidazo[2,1-b]thiazole core can be used as a starting fragment for the design of more complex and potent inhibitors of specific biological targets.
Conclusion and Future Perspectives
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a molecule with significant untapped potential in medicinal chemistry. While direct experimental data on this specific compound is sparse, the wealth of information on the broader class of imidazo[2,1-b]thiazoles provides a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological evaluation against a panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action will be crucial for its development as a potential therapeutic agent. This technical guide provides a solid foundation for initiating such research endeavors.
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The Imidazo[2,1-b]thiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of Imidazo[2,1-b]thiazole Analogs for Researchers, Scientists, and Drug Development Professionals.
The imidazo[2,1-b]thiazole core, a fused heterocyclic system containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent presentation to biological targets, leading to a broad spectrum of pharmacological activities. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[2,1-b]thiazole analogs, delving into the key structural modifications that govern their efficacy and selectivity across various therapeutic areas.
The Versatile Imidazo[2,1-b]thiazole Core: A Foundation for Diverse Bioactivities
The imidazo[2,1-b]thiazole framework is a versatile template for designing novel therapeutic agents. This bicyclic system, formed by the fusion of imidazole and thiazole rings, has been identified in numerous natural and synthetic compounds with significant biological properties.[1] Its derivatives have been extensively investigated and have shown a wide array of activities, including antitubercular, anticancer, anti-inflammatory, antiviral, and anthelmintic effects.[2][3][4] The exploration of this scaffold continues to be a fertile ground for the discovery of new drugs.[3]
The numbering of the imidazo[2,1-b]thiazole ring system is crucial for understanding the SAR discussions that follow.
Caption: Core structure and numbering of the imidazo[2,1-b]thiazole scaffold.
Antitubercular Activity: Targeting Mycobacterium tuberculosis
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. Imidazo[2,1-b]thiazole derivatives have shown significant promise as potent antitubercular agents.[2][5]
Key SAR Insights for Antitubercular Activity
The antitubercular activity of imidazo[2,1-b]thiazoles is highly dependent on the nature and position of substituents on the bicyclic core.
-
Substitution at C6: The presence of an aryl group at the C6 position is a common feature of active compounds. For instance, a phenyl group at this position has been shown to confer antitubercular activity.[5][6] Further substitution on this phenyl ring can modulate activity. A notable example is the compound with a 4-nitrophenyl moiety, which displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra.[2][7] Another potent analog carries a 2,4-dichlorophenyl group at the C6 position.[2][7]
-
Substitution at C2: Halogenation at the C2 position, particularly with chlorine, has been found to be beneficial for antitubercular activity.[5][6]
-
Substitution at C5: Introduction of a nitroso group at the C5 position can lead to potent antitubercular compounds.[5]
-
Carboxamide Moiety: The introduction of a carboxamide group, particularly at the C5 position, has led to a new class of highly potent antitubercular agents.[8] These compounds have been shown to target QcrB, a component of the electron transport chain in Mtb.[8]
-
Benzo[d]imidazo[2,1-b]thiazole Analogs: Fusing a benzene ring to the imidazo[2,1-b]thiazole core to form benzo[d]imidazo[2,1-b]thiazoles has also yielded potent antitubercular agents.[2]
Summary of SAR for Antitubercular Activity
| Position | Substituent | Effect on Activity | Reference |
| C2 | Chloro | Increased activity | [5][6] |
| C5 | Nitroso | Potent activity | [5] |
| C5 | Carboxamide | Highly potent activity, targets QcrB | [8] |
| C6 | Phenyl | Confers activity | [5][6] |
| C6 | 4-Nitrophenyl | Significant activity | [2][7] |
| C6 | 2,4-Dichlorophenyl | Significant activity | [2][7] |
| Core | Benzo-fusion | Potent activity | [2] |
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Imidazo[2,1-b]thiazole derivatives have demonstrated a wide range of anticancer activities through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.[9][10]
Kinase Inhibition
Several kinases have been identified as targets for imidazo[2,1-b]thiazole-based anticancer agents.
-
B-RAF Inhibition: Certain derivatives have shown potent and selective inhibition of V600E mutant B-RAF kinase, a key driver in several cancers.[9]
-
EGFR Inhibition: Some analogs have displayed selective inhibition of the EGFR-rich HeLa cell line, suggesting potential as EGFR inhibitors.[9]
-
Focal Adhesion Kinase (FAK) Inhibition: Imidazo[2,1-b]thiazole derivatives carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety have exhibited FAK inhibitory activity.[11]
Tubulin Polymerization Inhibition
A series of imidazo[2,1-b]thiazole-benzimidazole conjugates have been developed as microtubule-targeting agents.[12] These compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]
Key SAR Insights for Anticancer Activity
The structural requirements for anticancer activity are diverse and depend on the specific molecular target.
-
For kinase inhibition, the nature of the aryl or heteroaryl substituents on the imidazo[2,1-b]thiazole core is critical for achieving potency and selectivity.[9]
-
In the case of FAK inhibitors, the presence of a spirothiazolidinone moiety appears to be a key pharmacophoric feature.[11]
-
For tubulin inhibitors, the conjugation of the imidazo[2,1-b]thiazole scaffold with other heterocyclic systems, such as benzimidazole, is a successful strategy.[12]
Anti-inflammatory Activity: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but their use is often associated with gastrointestinal side effects due to the inhibition of cyclooxygenase-1 (COX-1). Selective COX-2 inhibitors offer a safer therapeutic alternative. A series of imidazo[2,1-b]thiazole analogs have been developed as potent and selective COX-2 inhibitors.[13]
Key SAR Insights for COX-2 Inhibition
The key to achieving selective COX-2 inhibition with this scaffold lies in mimicking the pharmacophore of known selective inhibitors.
-
Methyl Sulfonyl Pharmacophore: The presence of a 4-(methylsulfonyl)phenyl group at the C6 position of the imidazo[2,1-b]thiazole ring is a critical feature for potent and selective COX-2 inhibition.[13]
-
Substitution at C5: The type and size of the amine substituent at the C5 position significantly influence both the potency and selectivity of COX-2 inhibition.[13] For example, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a highly potent and selective COX-2 inhibitor.[13]
Caption: Key pharmacophoric features for selective COX-2 inhibition.
Synthetic Strategies for Imidazo[2,1-b]thiazole Analogs
The synthesis of the imidazo[2,1-b]thiazole core and its derivatives can be achieved through various synthetic routes.
Classical Hantzsch-type Reaction
A common and straightforward method involves the reaction of a 2-aminothiazole with an α-haloketone.[14] This condensation reaction typically proceeds under reflux in a suitable solvent like ethanol.
Experimental Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiazole
-
Reactants: 2-aminothiazole and 2-bromoacetophenone.
-
Solvent: Ethanol.
-
Procedure: a. Dissolve equimolar amounts of 2-aminothiazole and 2-bromoacetophenone in ethanol. b. Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. e. Purify the crude product by recrystallization or column chromatography.
One-Pot Multicomponent Reactions
More recently, one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), have been employed for the efficient synthesis of imidazo[2,1-b]thiazoles.[1] These methods offer advantages such as shorter reaction times, higher yields, and increased molecular diversity.[1]
Caption: Comparison of classical and multicomponent synthetic workflows.
Future Perspectives
The imidazo[2,1-b]thiazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on:
-
Expansion of Chemical Space: The exploration of novel and diverse substituents at various positions of the core to identify new biological activities.
-
Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to enable rational drug design.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.
-
Development of Drug Combinations: Investigating the synergistic effects of imidazo[2,1-b]thiazole derivatives with existing drugs to overcome drug resistance and enhance therapeutic efficacy.
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][3][15]THIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters. (n.d.). Retrieved January 14, 2026, from [Link]
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A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). Retrieved January 14, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of imidazo[2,1-b]thiazoles. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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evaluation-of-imidazo-2-1-b-thiazole-based-anticancer-agents-in-one-decade-2011-2020-current-status-and-future-prospects - Bohrium. (2021). Retrieved January 14, 2026, from [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. (2022). Retrieved January 14, 2026, from [Link]
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Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1][3][15]THIADIAZOLE DERIVATIVES - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties - YMER. (n.d.). Retrieved January 14, 2026, from [Link]
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Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
Foreword
The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and anthelmintic agents.[2] This guide focuses on a specific derivative, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, and extrapolates from the wealth of data on analogous structures to propose its most promising therapeutic targets. By synthesizing existing literature and providing a clear, actionable framework for experimental validation, this document aims to accelerate the preclinical development of this compound. Our analysis identifies two primary, high-potential therapeutic avenues: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for oncological applications and the selective inhibition of Cyclooxygenase-2 (COX-2) for anti-inflammatory therapies.
Proposed Therapeutic Target I: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Oncology
Mechanistic Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth, invasion, and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Several studies have highlighted the potential of the imidazo[2,1-b]thiazole scaffold to serve as a core for potent VEGFR-2 inhibitors.[3][4][5] The proposed mechanism of action for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and downstream signaling cascades that lead to endothelial cell proliferation and migration.
The core imidazo[2,1-b]thiazole structure is thought to mimic the purine ring of ATP, allowing it to fit into the adenine-binding pocket of the kinase. The ethyl carboxylate and methyl groups at the 2 and 3 positions, respectively, of the target compound can be hypothesized to interact with specific amino acid residues within the active site, contributing to binding affinity and selectivity.
Supporting Evidence from Analogous Compounds
A number of imidazo[2,1-b]thiazole derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[6][7] Some of these have been explicitly shown to inhibit VEGFR-2. For instance, a series of imidazo[2,1-b]thiazole-matrine hybrids were designed and synthesized as VEGFR-2 kinase inhibitors.[8] Furthermore, many compounds from this class have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, which are common downstream effects of VEGFR-2 inhibition.[2][9][10]
| Compound Class | Reported IC50 (VEGFR-2) | Reference Cancer Cell Line(s) | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | 1.08 µM (antiproliferative) | A549 (lung) | [10] |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | 1.12 µM (antiproliferative) | MDA-MB-231 (breast) | [2] |
| Imidazo[2,1-b]thiazole guanylhydrazones | Not specified (antitumor activity) | Ehrlich Tumor | [11] |
Experimental Validation Workflow
To empirically validate VEGFR-2 as a therapeutic target for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, a multi-step experimental approach is recommended.
1.3.1 In Vitro Kinase Inhibition Assay
This initial screen directly measures the compound's ability to inhibit VEGFR-2 kinase activity.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega), Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, Sorafenib (positive control), DMSO (vehicle control), assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Procedure:
-
Prepare a serial dilution of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and Sorafenib in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilutions.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration at Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes and measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
1.3.2 Cellular Assays for Angiogenesis
These assays assess the compound's effect on VEGFR-2-mediated cellular processes.
Protocol: Endothelial Cell Proliferation Assay (HUVEC cells)
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a basal medium for 4-6 hours.
-
Treat the cells with various concentrations of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate for 30 minutes.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL).
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® assay.
-
-
Data Analysis: Determine the IC50 value for the inhibition of VEGF-induced proliferation.
Signaling Pathway and Workflow Diagrams
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Caption: Experimental workflow for VEGFR-2 target validation.
Proposed Therapeutic Target II: Cyclooxygenase-2 (COX-2) in Inflammation
Mechanistic Rationale
Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The imidazo[2,1-b]thiazole scaffold has been successfully utilized to design potent and selective COX-2 inhibitors.[1][2][3] The proposed mechanism involves the binding of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2.
The structure of COX-2 features a larger and more flexible active site compared to COX-1, which allows for the accommodation of bulkier ligands. The ethyl carboxylate group of the target compound may interact with key residues in the COX-2 active site, such as Arg513, while the core heterocyclic structure occupies the hydrophobic channel.
Supporting Evidence from Analogous Compounds
A study dedicated to the design and synthesis of new imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors has been published, providing strong evidence for this therapeutic application.[1][2][3] In this study, several derivatives showed high potency and selectivity for COX-2 over COX-1. For example, some of the synthesized compounds exhibited IC50 values for COX-2 in the nanomolar range.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | >100 | 0.08 | >1250 | [1] |
| 6b | >100 | 0.12 | >833 | [1] |
| 6f | >100 | 0.16 | >625 | [1] |
| Celecoxib | 25.1 | 0.09 | 278.9 | [1] |
(Data extracted from Shahrasbi et al., 2018)
Experimental Validation Workflow
The validation of COX-2 as a therapeutic target requires a combination of in vitro enzyme assays and cell-based models of inflammation.
2.3.1 In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial to determine the potency and selectivity of the compound for the COX isoforms.
Protocol:
-
Reagents and Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical), Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, Celecoxib (selective COX-2 inhibitor control), Ibuprofen (non-selective control), DMSO.
-
Procedure:
-
Perform the assay according to the manufacturer's instructions.
-
Briefly, prepare serial dilutions of the test compounds and controls.
-
In separate wells of a 96-well plate for COX-1 and COX-2, add the enzyme, heme, and the test compound.
-
Incubate for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the prostaglandin production (indirectly via a colorimetric reaction) using a plate reader.
-
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
2.3.2 Cellular Assay for Prostaglandin E2 (PGE2) Production
This assay measures the compound's ability to inhibit the production of a key inflammatory prostaglandin in a cellular context.
Protocol:
-
Cell Culture: Use a cell line that expresses COX-2 upon stimulation, such as RAW 264.7 murine macrophages or A549 human lung carcinoma cells.
-
Procedure:
-
Seed the cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (for RAW 264.7) or interleukin-1β (IL-1β) (for A549) to induce COX-2 expression and activity.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
-
Data Analysis: Determine the IC50 value for the inhibition of LPS- or IL-1β-induced PGE2 production.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for COX-2 target validation.
Conclusion and Future Directions
The existing body of literature strongly suggests that the imidazo[2,1-b]thiazole scaffold is a versatile platform for the development of targeted therapeutics. Based on this evidence, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a promising candidate for investigation as both a VEGFR-2 inhibitor for cancer therapy and a selective COX-2 inhibitor for inflammatory diseases. The experimental workflows detailed in this guide provide a robust and logical pathway for the validation of these therapeutic targets. Successful validation will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the clinical development of this promising compound. Further investigations could also explore other known targets of this scaffold, such as tubulin and focal adhesion kinase, to build a comprehensive pharmacological profile.
References
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Shahrasbi, M., Azami Movahed, M., Ghorban Dadras, O., Daraei, B., & Zarghi, A. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296. [Link]
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Yılmaz, S., Çiftçi, G. A., & Göktaş, M. (2023). Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies. Chemistry & Biodiversity, 20(9), e202300944. [Link]
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Shareef, M. A., Parimala Devi, G., Routhu, S. R., Kumar, C. G., Kamal, A., & Babu, B. N. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(10), 1147-1158. [Link]
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Zhou, B., et al. (2024). Potential VEGFR-2 inhibitors based on the molecular structures of imidazo[2,1-b]thiazole and matrine: Design, synthesis, in vitro evaluation of antitumor activity and molecular docking. ResearchGate. [Link]
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Zhou, B., et al. (2023). Potential VEGFR-2 inhibitors based on the molecular structures of imidazo[2,1-b]thiazole and matrine: Design, synthesis, in vitro evaluation of antitumor activity and molecular docking. Semantic Scholar. [Link]
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Nagireddy, P. K. R., Kommalapati, V. K., Krishna, V. S., Sriram, D., & Tangutur, A. D. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(23), 20235–20249. [Link]
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Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., ... & Shoemaker, R. H. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European journal of medicinal chemistry, 46(12), 5769-5777. [Link]
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A Senior Application Scientist's Guide to In Silico ADME Prediction for Imidazo[2,1-b]thiazole Compounds
Introduction: The Promise and Challenge of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. Derivatives have demonstrated significant potential as anticancer, antimycobacterial, and antioxidant agents.[1][2][3] However, potent biological activity alone does not make a successful drug. A candidate molecule must navigate the complex biological landscape of the human body, a journey governed by its pharmacokinetic profile.
This is where the principles of ADME—Absorption, Distribution, Metabolism, and Excretion—become paramount.[4][5] A failure to optimize these properties is a primary cause of late-stage drug attrition, leading to wasted resources and time.[6] It is estimated that up to 40% of drug candidates have historically failed due to toxicity, and nearly 50% fail from a lack of efficacy, both of which are intrinsically linked to a compound's ADME profile.[6][7]
In the modern drug discovery paradigm, in silico (computational) modeling has emerged as an indispensable tool for the early prediction of ADME properties.[8][9] By translating a molecule's structure into a predictive pharmacokinetic profile, we can de-risk projects, prioritize synthesis efforts, and rationally design molecules with a higher probability of clinical success. This guide provides a comprehensive technical framework for applying in silico ADME prediction to novel series of imidazo[2,1-b]thiazole compounds, grounded in the principles of quantitative structure-property relationships (QSPR) and validated computational workflows.
Pillar 1: Deconstructing ADME - Key Physicochemical and Pharmacokinetic Endpoints
The journey of a drug is a multi-stage process. Our in silico models aim to predict a compound's performance at each stage by calculating key descriptors and properties.
Absorption: This describes how a drug enters the bloodstream.[5] For orally administered drugs, this involves traversing the gastrointestinal (GI) tract.
-
Aqueous Solubility (LogS): A compound must dissolve to be absorbed. Poor solubility is a major hurdle for many heterocyclic compounds.
-
GI Permeability: The ability to pass through the intestinal wall. This is often predicted using models based on cell lines like Caco-2 and MDCK.[6]
-
Physicochemical Descriptors: Absorption is heavily influenced by fundamental properties like:
-
Lipophilicity (LogP): The balance between water and lipid solubility.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds, which affects membrane permeability.[5]
-
Molecular Weight (MW): Larger molecules often exhibit poorer absorption.
-
pKa: The ionization state of a molecule, which affects its solubility and ability to cross membranes.
-
Distribution: Once in the bloodstream, a drug is distributed throughout the body.[7]
-
Plasma Protein Binding (PPB): Drugs can bind to proteins like albumin in the blood. Only the unbound fraction is free to exert its therapeutic effect. High PPB can limit efficacy.
-
Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), crossing this protective barrier is essential. For others, BBB penetration can lead to unwanted side effects.
Metabolism: The body chemically modifies compounds, primarily in the liver, to facilitate their excretion.[7]
-
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the metabolism of most drugs. In silico models predict whether an imidazo[2,1-b]thiazole derivative is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[10] Inhibition can lead to dangerous drug-drug interactions.[6]
Excretion: The removal of the drug and its metabolites from the body.[7] This is often harder to model but is related to properties like solubility and metabolism.
The logical interplay between these foundational properties and ADME outcomes is critical. A change in a single physicochemical property, such as LogP, can cascade through the entire ADME profile.
Pillar 2: The In Silico Engine - QSPR Modeling and Validation
The core of in silico prediction lies in Quantitative Structure-Property Relationship (QSPR) modeling.[11] The fundamental principle is that the properties of a chemical (including its ADME profile) are a direct function of its molecular structure. The QSPR workflow translates this principle into a predictive tool.
1. Molecular Descriptors: The Language of Structure
To build a model, we must first convert the graphical representation of an imidazo[2,1-b]thiazole into a set of numerical values, or "descriptors."[12] These descriptors encode different aspects of the molecule's topology, geometry, and electronic properties.[13]
| Descriptor Class | Description | Examples |
| 0D/1D | Based on the chemical formula or substructure counts. | Molecular Weight, Atom Counts, H-bond Donor/Acceptor Counts.[14] |
| 2D | Derived from the 2D graph of the molecule, describing connectivity and topology. | Topological Polar Surface Area (TPSA), Wiener Index, Molecular Connectivity Indices.[13][14] |
| 3D | Calculated from the 3D conformation of the molecule. | Solvent Accessible Surface Area, Molecular Volume, Moments of Inertia.[13] |
| Quantum-Chemical | Derived from quantum mechanics calculations, describing electronic properties. | HOMO/LUMO energies, Partial Atomic Charges, Dipole Moment.[15][16] |
2. Model Building: From Descriptors to Prediction
Once descriptors are calculated, machine learning algorithms are used to find a mathematical relationship between a set of descriptors and a specific ADME endpoint.[17][18] These algorithms are trained on large datasets of diverse compounds with experimentally measured ADME data. The resulting model can then be used to predict the ADME properties of new, untested molecules. Common algorithms include Gradient Boosting Decision Trees and various forms of Deep Neural Networks.[19]
3. The Trustworthiness Mandate: Rigorous Model Validation
A predictive model is useless without a clear understanding of its accuracy and limitations. Every protocol must be a self-validating system.[13]
-
Internal Validation: Techniques like n-fold cross-validation are used during model training to ensure it is not "overfitting" to the training data and can generalize to new data.[14]
-
External Validation: The model's true predictive power is assessed using an external test set—a collection of molecules that were not used in any part of the model building process.[20]
-
Statistical Metrics: The quality of a model is judged by statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set, along with the Root Mean Square Error (RMSE).[13]
Pillar 3: A Practical Workflow for Imidazo[2,1-b]thiazoles
This section provides a step-by-step methodology for generating a robust ADME profile for a novel series of imidazo[2,1-b]thiazole compounds using widely accessible tools.
Experimental Protocol: High-Throughput ADME Profiling
This protocol details the use of a free and widely respected web-based tool, SwissADME, to generate an initial ADME assessment.[1][21]
Objective: To predict the physicochemical properties, pharmacokinetics, and drug-likeness of a virtual library of imidazo[2,1-b]thiazole derivatives.
Methodology:
-
Ligand Preparation:
-
Generate a list of the simplified molecular-input line-entry system (SMILES) strings for all imidazo[2,1-b]thiazole analogues to be tested. Each SMILES string should be on a new line.
-
-
Submission to SwissADME:
-
Data Extraction and Interpretation:
-
The platform will generate a detailed output table. For each compound, extract the following key parameters.
-
Physicochemical Properties: Molecular Weight (MW), LogP (consensus value), Topological Polar Surface Area (TPSA), and Aqueous Solubility (LogS).
-
Pharmacokinetics: GI absorption (High/Low), BBB permeant (Yes/No), and Cytochrome P450 (CYP) inhibitor status for key isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
-
Drug-Likeness: Evaluate compliance with Lipinski's Rule of Five (e.g., MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Medicinal Chemistry Friendliness: Note any alerts for undesirable chemical functionalities.
-
-
Data Analysis and Prioritization:
-
Consolidate the extracted data into a summary table for easy comparison across the series.
-
Identify compounds that exhibit a balanced profile: good predicted absorption, acceptable solubility, no predicted CYP inhibition, and adherence to drug-likeness rules. These compounds are prioritized for synthesis and further experimental validation.
-
Data Presentation: Sample ADME Profile
The following table is a hypothetical example of how to present the predicted ADME data for a series of imidazo[2,1-b]thiazole (IMT) analogues.
| Compound ID | MW ( g/mol ) | LogP | LogS (ESOL) | TPSA (Ų) | GI Absorption | BBB Permeant | CYP3A4 Inhibitor | Lipinski Violations |
| IMT-01 | 345.4 | 2.8 | -3.5 | 65.7 | High | Yes | No | 0 |
| IMT-02 | 450.5 | 4.2 | -4.8 | 80.1 | High | No | No | 0 |
| IMT-03 | 510.6 | 5.5 | -6.2 | 95.3 | Low | No | Yes | 2 |
| IMT-04 | 380.4 | 1.5 | -2.1 | 110.5 | High | No | No | 0 |
Interpretation:
-
IMT-01 and IMT-02 show promising, balanced profiles. IMT-01 might be a candidate for a CNS target due to predicted BBB permeation, while IMT-02 is better suited for peripheral targets.
-
IMT-03 is a low-priority candidate. It violates two of Lipinski's rules, has poor predicted solubility and absorption, and may cause drug-drug interactions by inhibiting CYP3A4.
-
IMT-04 shows excellent predicted solubility and absorption but its high polarity (TPSA > 100) makes it a strong candidate for good oral bioavailability, provided it is not subject to high efflux.
Conclusion: Integrating Prediction into Design
In silico ADME prediction is not a replacement for experimental measurement. Rather, it is a powerful filtering and prioritization tool that enables researchers to focus resources on compounds with the highest likelihood of success.[8] For the continued development of the promising imidazo[2,1-b]thiazole scaffold, the integration of these computational workflows is no longer optional—it is a cornerstone of efficient, modern drug discovery. By embracing these predictive models, we can fail faster, fail cheaper, and ultimately, design safer and more effective medicines.[8] The future of ADME prediction will undoubtedly involve more sophisticated AI and deep learning models, capable of handling larger datasets and making more nuanced predictions, further accelerating the journey from molecular concept to clinical reality.[22]
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Review of the pharmacological activities of imidazo[2,1-b]thiazoles
An In-Depth Technical Guide to the Pharmacological Activities of Imidazo[2,1-b]thiazoles
Abstract
The imidazo[2,1-b]thiazole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. This fused heterocyclic system, comprising an imidazole and a thiazole ring, is a cornerstone in the architecture of numerous synthetic compounds and natural products demonstrating a vast array of biological effects.[1][2] Its structural rigidity, coupled with the rich electronic properties endowed by its nitrogen and sulfur heteroatoms, allows for specific, high-affinity interactions with a multitude of biological targets. The clinical significance of this scaffold was first cemented by the discovery of Levamisole, an anthelmintic agent also possessing immunomodulatory properties.[3][4] Since then, researchers have extensively explored the chemical space around this nucleus, leading to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and other therapeutic agents.[5][6] This guide provides a comprehensive review of the synthesis, key pharmacological activities, and underlying mechanisms of action of imidazo[2,1-b]thiazole derivatives, offering field-proven insights for researchers and drug development professionals.
The Synthetic Cornerstone: Accessing the Imidazo[2,1-b]thiazole Core
The therapeutic versatility of the imidazo[2,1-b]thiazole scaffold is matched by its synthetic accessibility. The most fundamental and widely adopted method for its construction is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[7] This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The choice of readily available starting materials allows for extensive diversification at multiple positions of the scaffold, which is crucial for structure-activity relationship (SAR) studies.
More contemporary approaches, such as the isocyanide-based Groebke–Blackburn–Bienaymé multicomponent reaction (GBBR), offer a more streamlined, one-pot alternative for generating molecular diversity.[1]
Experimental Protocol: General Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles
This protocol describes a standard procedure for the synthesis of the core scaffold, which serves as the foundation for further derivatization.
Causality: The reaction relies on the nucleophilicity of the nitrogen atoms in 2-aminothiazole and the electrophilicity of the carbon bearing the bromine in the α-bromoacetophenone. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for both the initial SN2 reaction and the subsequent cyclization-dehydration cascade.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) and the desired α-bromoacetophenone derivative (10 mmol) in 40 mL of absolute ethanol.[7][8]
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (1:1). The reaction is typically complete within 8-12 hours.
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 6-aryl-imidazo[2,1-b]thiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of the imidazo[2,1-b]thiazole core.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The development of novel anticancer agents is arguably the most explored therapeutic application of the imidazo[2,1-b]thiazole scaffold.[3][9] Derivatives have shown potent antiproliferative activity against a wide panel of human cancer cell lines, acting through diverse and clinically relevant mechanisms of action.[2][10]
Mechanism of Action: Disrupting Critical Cellular Machinery
Imidazo[2,1-b]thiazole derivatives exert their anticancer effects primarily through two well-established mechanisms: inhibition of tubulin polymerization and modulation of protein kinase activity.
-
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for mitotic spindle formation and cell division. Several imidazo[2,1-b]thiazole conjugates have been identified as potent inhibitors of tubulin assembly.[9][11] They typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[12][13] This disruption of microtubule dynamics leads to a cascade of events: the mitotic spindle cannot form correctly, the cell cycle is arrested in the G2/M phase, and the cell is ultimately driven into apoptosis.[14]
-
Protein Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and metastasis. Dysregulation of kinase activity is a hallmark of cancer. Various imidazo[2,1-b]thiazole derivatives have been designed as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Focal Adhesion Kinase (FAK).[9][15][16] By blocking the ATP-binding site of these enzymes, these compounds can shut down aberrant signaling pathways driving tumor growth. For instance, certain derivatives have shown potent inhibition against EGFR, comparable to the standard drug erlotinib.[17]
Caption: Pathway of tubulin polymerization inhibition leading to apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative potential of imidazo[2,1-b]thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Compound 9m | MDA-MB-231 (Breast) | 1.12 | G0/G1 Arrest | [2] |
| Compound 9i | MDA-MB-231 (Breast) | 1.65 | G0/G1 Arrest | [2] |
| Compound 26 | A375P (Melanoma) | < 1.0 | Not specified | [18] |
| Compound 27 | A375P (Melanoma) | < 1.0 | Not specified | [18] |
| Compound 5f | MCF-7 (Breast) | 0.60 | Tubulin Inhibitor | [12] |
| Compound 5k | MCF-7 (Breast) | 0.78 | Tubulin Inhibitor | [12] |
| Compound 7a | MIA PaCa-2 (Pancreatic) | 4.2 | G2/M Arrest | [14] |
| Compound 11b | MIA PaCa-2 (Pancreatic) | 1.9 | G2/M Arrest | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and is a standard first step in evaluating the cytotoxic potential of new compounds.
Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[2,1-b]thiazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Anti-inflammatory Activity: Targeting COX-2
Chronic inflammation is a key driver of various pathologies. Imidazo[2,1-b]thiazole derivatives have emerged as promising non-steroidal anti-inflammatory agents (NSAIDs), primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[8][19]
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[8] Traditional NSAIDs inhibit both isoforms, leading to common side effects like gastrointestinal ulcers. The key therapeutic advantage of imidazo[2,1-b]thiazole-based agents lies in their ability to be engineered for high selectivity towards COX-2. By incorporating specific pharmacophores, such as a methylsulfonyl group, these compounds can preferentially bind to the active site of COX-2, reducing the production of inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[8]
Quantitative Data: COX-2 Inhibition and Selectivity
The efficacy of these compounds is measured by their IC₅₀ for COX-2 inhibition and their selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6a | 0.08 | >100 | >1250 | [8] |
| 6b | 0.11 | >100 | >909 | [8] |
| 6c | 0.10 | >100 | >1000 | [8] |
| Celecoxib | 0.09 | 15 | 166.7 | [8] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Causality: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
-
Animal Acclimatization: Use adult Wistar rats, acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (e.g., control, standard drug, test compounds) and fast them overnight before the experiment.
-
Compound Administration: Administer the test imidazo[2,1-b]thiazole compounds orally or intraperitoneally. The standard group receives a known NSAID like ibuprofen or diclofenac, and the control group receives the vehicle.[19][20]
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group.
Antimicrobial and Anthelmintic Activities
Antimicrobial Action
Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant activity against a range of pathogenic microbes.[21]
-
Antibacterial Activity: Compounds have been reported with moderate to good activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[22][23]
-
Antifungal Activity: Particularly potent activity has been observed against fungal pathogens. Some novel imidazole-fused analogues showed exceptionally strong and selective activity against Candida albicans, with MIC₅₀ values significantly lower than the standard drug fluconazole.[24]
Anthelmintic and Immunomodulatory Action of Levamisole
Levamisole, the prototypical imidazo[2,1-b]thiazole, is a potent anthelmintic agent.[25]
-
Mechanism of Action: It functions as a selective agonist of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[26][27] This leads to sustained muscle contraction and subsequent spastic paralysis, causing the worms to be expelled from the host's gastrointestinal tract.[26][28]
-
Immunomodulation: Levamisole also exhibits immunoregulatory effects. It is thought to mimic the action of the thymic hormone thymopoietin, stimulating the activity of immune cells like T-lymphocytes and macrophages, thereby restoring homeostasis in a perturbed immune system.[25][29]
Caption: Anthelmintic mechanism of Levamisole via neuromuscular blockade.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole nucleus is a remarkably versatile and synthetically tractable scaffold that has proven to be a rich source of pharmacologically active compounds. Its derivatives have demonstrated significant potential in oncology, inflammatory diseases, and infectious diseases. The ease of chemical modification allows for fine-tuning of activity and selectivity towards specific biological targets.
Future research will likely focus on several key areas:
-
Design of Hybrid Molecules: Conjugating the imidazo[2,1-b]thiazole core with other known pharmacophores to create hybrid molecules with dual or enhanced activity.[4]
-
Exploration of New Targets: Moving beyond established mechanisms to identify novel biological targets for this scaffold.
-
Improving Pharmacokinetic Profiles: Optimizing derivatives to enhance properties such as solubility, metabolic stability, and oral bioavailability, which are critical for translating potent compounds into viable clinical candidates.[6]
The continued exploration of this privileged scaffold holds immense promise for the discovery and development of the next generation of therapeutic agents.
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Methodological & Application
One-Pot Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate: An Application Note and Detailed Protocol
Abstract: The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system renowned for its diverse and potent biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] Derivatives of this bicyclic core have demonstrated significant therapeutic potential, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4] This application note provides a comprehensive guide for the efficient one-pot synthesis of a key derivative, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. We present a detailed, field-proven protocol, explain the underlying chemical principles, and offer insights into the experimental choices, ensuring a reproducible and high-yielding synthesis for researchers in organic synthesis and drug development.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Core
The fusion of imidazole and thiazole rings to form the imidazo[2,1-b]thiazole system creates a unique chemical architecture that has proven to be a versatile template for the design of novel therapeutic agents.[3][4] This scaffold is present in a number of pharmacologically active compounds, highlighting its importance in the development of new drugs. The diverse biological activities stem from the ability of this heterocyclic system to interact with various biological targets.[3] The development of efficient and scalable synthetic routes to access functionalized imidazo[2,1-b]thiazole derivatives is therefore of paramount importance to accelerate the discovery of new and improved medicines.[1][4]
This guide focuses on a one-pot synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, a valuable building block for the synthesis of more complex molecules. The one-pot approach offers significant advantages over multi-step syntheses by reducing reaction time, minimizing waste, and simplifying the purification process, aligning with the principles of green chemistry.
Reaction Principle and Mechanism
The synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is achieved through a one-pot reaction that combines the principles of the Hantzsch thiazole synthesis.[5][6] The reaction proceeds via the condensation of 2-aminothiazole with ethyl 2-chloroacetoacetate.
The proposed mechanism involves two key steps:
-
S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom of the thioamide group in 2-aminothiazole on the electrophilic carbon of ethyl 2-chloroacetoacetate. This results in the formation of an S-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic nitrogen atom of the thiazole ring then acts as a nucleophile, attacking the ketone carbonyl carbon of the intermediate. This intramolecular cyclization is followed by a dehydration step, leading to the formation of the aromatic imidazo[2,1-b]thiazole ring system.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous imidazo[2,1-b]thiazole derivatives.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Aminothiazole | ReagentPlus®, 99% | Sigma-Aldrich | 96-50-4 |
| Ethyl 2-chloroacetoacetate | 97% | Sigma-Aldrich | 609-15-4 |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | 123-91-1 |
| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Petroleum ether | ACS reagent | Fisher Scientific | 8032-32-4 |
| Anhydrous sodium sulfate | ACS reagent | VWR | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminothiazole (1.0 g, 10.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Dissolve the 2-aminothiazole in 30 mL of anhydrous 1,4-dioxane. To this solution, add ethyl 2-chloroacetoacetate (3.29 g, 20.0 mmol, 2.0 eq).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 101 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase. The disappearance of the starting materials will indicate the completion of the reaction. The reaction is typically complete within 24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent (1,4-dioxane) is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in ethyl acetate (50 mL) and washed with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Expected Yield and Characterization
-
Yield: Based on analogous reactions, a yield of 75-85% of the pure product can be expected.
-
Appearance: White to off-white solid.
-
Characterization Data (Predicted based on analogous compounds[7][8]):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.8-7.9 (d, 1H, H-5), 7.1-7.2 (d, 1H, H-6), 4.3-4.4 (q, 2H, -OCH₂CH₃), 2.7 (s, 3H, -CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163-164 (C=O), 148-149 (C-7a), 144-145 (C-2), 125-126 (C-5), 115-116 (C-6), 110-111 (C-3), 60-61 (-OCH₂CH₃), 15-16 (-CH₃), 14-15 (-OCH₂CH₃).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₉H₁₀N₂O₂S [M+H]⁺, found [M+H]⁺.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the one-pot synthesis workflow.
Caption: One-pot synthesis workflow for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, providing clear checkpoints. The purification by column chromatography ensures the isolation of a high-purity product. The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data provided serve as a benchmark for validation. Consistent results with the cited literature for analogous compounds will further validate the success of the synthesis.
Conclusion
This application note details an efficient and reliable one-pot synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. The protocol is straightforward, high-yielding, and utilizes readily available starting materials. By providing a thorough explanation of the reaction mechanism and a step-by-step guide, we aim to empower researchers to synthesize this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.
References
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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de Oliveira, C. S., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Retrieved from [Link]
-
Bhat, M. A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances. Retrieved from [Link]
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A comprehensive review on the therapeutic versatility of Imidazo [2,1-b]thiazoles. (2019). ResearchGate. Retrieved from [Link]
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Bhat, M. A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - Supplementary Information. RSC Advances. Retrieved from [Link]
-
Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Synthesis of ethyl imidazo[2,1-b]thiazole-6-yl acetate. (n.d.). ResearchGate. Retrieved from [Link]
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A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER. Retrieved from [Link]
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From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). MDPI. Retrieved from [Link]
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Synthesis of imidazo[2,1-b][3][6]thiazole Derivatives from... (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2014). PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. Retrieved from [Link]
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Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews. Retrieved from [Link]
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Protocol for synthesizing substituted imidazo[2,1-b]thiazole derivatives
An Application Guide to the Synthesis of Substituted Imidazo[2,1-b]thiazole Derivatives
Authored by a Senior Application Scientist
Abstract
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities, including anticancer, anthelmintic, anti-inflammatory, and antiviral properties.[1][2][3] This structural motif's prevalence in medicinal chemistry has spurred the development of diverse and efficient synthetic methodologies. This document provides researchers, scientists, and drug development professionals with a detailed guide to three robust and field-proven protocols for synthesizing substituted imidazo[2,1-b]thiazole derivatives. We will explore the classical Hantzsch-type condensation, a modern one-pot multi-component approach, and an eco-friendly microwave-assisted strategy. Beyond mere procedural steps, this guide elucidates the mechanistic rationale behind each protocol, offering insights into experimental choices to ensure reproducibility and successful synthesis.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fusion of imidazole and thiazole rings to form the imidazo[2,1-b]thiazole system creates a unique bicyclic heterocycle with a bridgehead nitrogen atom. This arrangement confers a rigid, three-dimensional structure that is amenable to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Its derivatives have been identified as potent inhibitors of various enzymes and receptors, making them highly attractive candidates in drug discovery.[4][5][6] The demand for novel analogues necessitates reliable and versatile synthetic routes that can generate molecular diversity efficiently. This guide focuses on practical, adaptable, and mechanistically distinct protocols to empower chemists in their research endeavors.
Foundational Strategy: The Classical Hantzsch-Type Synthesis
The Hantzsch reaction is a cornerstone of thiazole synthesis, and its application to create the fused imidazo[2,1-b]thiazole system remains a fundamental and reliable method.[7] The strategy is predicated on the nucleophilic attack of the endocyclic nitrogen of a 2-aminothiazole onto an α-haloketone, followed by an intramolecular cyclization and dehydration.
Mechanistic Rationale
The causality of this reaction pathway is rooted in the inherent nucleophilicity of the nitrogen atoms in the 2-aminothiazole starting material. The initial step is an SN2 reaction where the more nucleophilic ring nitrogen of 2-aminothiazole attacks the electrophilic carbon of the α-haloketone.[8][9] This forms a key intermediate which then undergoes an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic fused heterocyclic system. This two-step, one-pot process is efficient for creating a variety of 5,6-disubstituted imidazo[2,1-b]thiazoles.
Caption: Mechanism of the Hantzsch Imidazo[2,1-b]thiazole Synthesis.
Experimental Protocol 1: Synthesis of 6-phenylimidazo[2,1-b]thiazole
This protocol is adapted from the Hantzsch reaction of 2-chloro-1-phenylethanone with 2-aminothiazole.[10]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 30 mL of acetone.
-
Reaction Initiation: To the stirred solution, add 2-bromo-1-phenylethanone (1.99 g, 10 mmol).
-
Reaction Conditions: Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure 6-phenylimidazo[2,1-b]thiazole.
-
Validation: Characterize the final product using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
Modern Efficiency: The Groebke–Blackburn–Bienaymé (GBB) Multi-Component Reaction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé Reaction (GBBR) is an isocyanide-based MCR that has been effectively applied to the synthesis of imidazo[2,1-b]thiazoles.[2][11][12] This approach offers high atom economy and rapid access to diverse libraries of compounds by simply varying the inputs.
Mechanistic Rationale
The reaction proceeds via the initial formation of an N-acylimine intermediate from the condensation of the 2-aminothiazole and an aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with this intermediate. Subsequent tautomerization and aromatization lead to the final fused heterocyclic product. The choice of solvent and temperature is critical; for example, heating in toluene has been shown to be effective, providing the product in a short reaction time.[11]
Caption: Workflow of the One-Pot Groebke–Blackburn–Bienaymé Reaction.
Experimental Protocol 2: One-Pot GBBR Synthesis
This protocol details the synthesis of a chromone-substituted imidazo[2,1-b]thiazole, adapted from a published methodology.[11]
-
Reagent Preparation: To an oven-dried reaction vial, add 3-formylchromone (44.8 mg, 1 mmol), 2-aminothiazole (25.8 mg, 1 mmol), and anhydrous toluene (0.5 mL).
-
Reaction Initiation: Add tert-butyl isocyanide (27.9 μL, 1 mmol) to the mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 30 minutes.
-
Work-up and Isolation: After cooling to room temperature, the solvent can be removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the pure product.
-
Validation: Confirm the structure of the synthesized compound using spectroscopic methods (1H NMR, 13C NMR, HRMS).
Green Chemistry Approach: Microwave-Assisted Catalyst-Free Synthesis
In alignment with the principles of green chemistry, microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, the ability to conduct reactions under solvent-free or catalyst-free conditions.[13][14] The synthesis of benzo[d]imidazo[2,1-b]thiazoles in water without any catalyst is a prime example of this powerful technique.[15]
Causality and Advantages
Microwave irradiation directly heats the reactant molecules through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction medium. This efficient energy transfer dramatically accelerates the rate of reaction compared to conventional oil-bath heating, which relies on slower thermal conduction. This efficiency often allows reactions to proceed under milder conditions, such as in water, avoiding the need for high-boiling organic solvents and metal catalysts.
Caption: Comparison of Conventional vs. Microwave-Assisted Synthesis.
Experimental Protocol 3: Microwave-Assisted Synthesis in Water
This protocol is based on a catalyst-free synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole.[15]
-
Reagent Preparation: In a 10 mL microwave reaction vessel, place 2-aminobenzothiazole (150 mg, 1 mmol) and 2-bromoacetophenone (199 mg, 1 mmol).
-
Solvent Addition: Add 2 mL of deionized water to the vessel.
-
Reaction Conditions: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. The product is often obtained in high purity, but can be recrystallized from an appropriate solvent (e.g., ethanol) if needed.
-
Validation: The structure and purity of the final compound should be confirmed by melting point, NMR, and mass spectrometry analysis.
Summary of Protocols and Data
The following table provides a comparative summary of the three detailed synthetic protocols.
| Parameter | Protocol 1: Hantzsch-Type | Protocol 2: GBBR (MCR) | Protocol 3: Microwave-Assisted |
| Core Concept | 2-component condensation | 3-component reaction | 2-component condensation |
| Key Reagents | 2-Aminothiazole, α-Haloketone | 2-Aminothiazole, Aldehyde, Isocyanide | 2-Aminobenzothiazole, α-Haloketone |
| Conditions | Reflux in acetone, 4-6 hours | 100 °C in toluene, 30 minutes | 120 °C in water, 15 minutes (Microwave) |
| Typical Yields | Good to Excellent (70-90%) | Good to Excellent (74-78%)[11] | Excellent (>90%)[15] |
| Advantages | Reliable, well-established | High atom economy, rapid diversity | Extremely fast, green solvent, catalyst-free |
| Limitations | Requires pre-functionalized ketones | Isocyanides can be toxic/volatile | Requires specialized microwave equipment |
Conclusion
The synthesis of imidazo[2,1-b]thiazole derivatives is crucial for advancing medicinal chemistry and drug discovery. This guide has presented three distinct, reliable, and mechanistically understood protocols. The classical Hantzsch synthesis serves as a robust foundational method. For rapid library generation and increased molecular complexity, the Groebke–Blackburn–Bienaymé multi-component reaction is an outstanding choice. Finally, the microwave-assisted catalyst-free approach represents a green, highly efficient method that aligns with modern sustainable chemistry practices. By understanding the causality behind each protocol, researchers can confidently select and adapt these methods to achieve their specific synthetic goals.
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Application Notes and Protocols for the Antimicrobial Investigation of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
Foreword for the Investigator
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with therapeutic potential. The imidazo[2,1-b]thiazole core is a compelling starting point, with a rich history of diverse biological activities, including potent antimicrobial effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a specific, yet underexplored derivative: Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate .
While extensive research has been conducted on the broader class of imidazo[2,1-b]thiazoles, specific data for this particular ester is not yet prevalent in publicly accessible literature. Therefore, this guide is structured to serve as a foundational blueprint for its synthesis, characterization, and subsequent antimicrobial evaluation. We will proceed by leveraging established methodologies for analogous compounds, providing a robust framework for your investigation. The protocols herein are designed to be self-validating, and the scientific rationale behind each step is elucidated to empower your experimental design.
The Imidazo[2,1-b]thiazole Scaffold: A Privileged Structure in Antimicrobial Research
The imidazo[2,1-b]thiazole system is a fused heterocyclic ring structure that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic nature and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and even anticancer properties.[1][2][3] The versatility of this core structure allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
The subject of this guide, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, incorporates key structural features that suggest a strong potential for antimicrobial efficacy. The ethyl carboxylate group at the 2-position and the methyl group at the 3-position may influence the compound's solubility, cell permeability, and interaction with microbial targets.
Synthesis Pathway and Characterization
Proposed Synthesis Workflow
The synthesis is envisioned as a two-step process, beginning with the formation of a 2-aminothiazole intermediate, followed by a cyclization reaction to form the fused imidazo[2,1-b]thiazole ring system.
Caption: Proposed two-step synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Protocol for Synthesis
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
To a stirred solution of thiourea in ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is then filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
Step 2: Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
-
Dissolve the synthesized Ethyl 2-amino-4-methylthiazole-5-carboxylate in anhydrous ethanol.
-
Add an equimolar amount of α-bromoacetaldehyde.
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue is treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt.
-
The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the final product using column chromatography on silica gel.
Characterization: The structure of the synthesized compound should be unequivocally confirmed using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Application in Antimicrobial Studies: Protocols and Rationale
The following protocols provide a standardized framework for evaluating the antimicrobial potential of the newly synthesized Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and robust technique for determining MIC values.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Compound Dilutions:
-
Prepare a stock solution of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium to obtain a range of concentrations.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Detailed Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar plates.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC protocol.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.
-
-
Application of Compound-Impregnated Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a control disk impregnated with the solvent (DMSO) and a disk with a standard antibiotic.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Anticipated Antimicrobial Spectrum and Data Presentation
Based on studies of structurally related imidazo[2,1-b]thiazole derivatives, it is hypothesized that Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate will exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[1][5]
Table 1: Hypothetical MIC Data for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and Comparator Antimicrobials (µg/mL)
| Microorganism | Strain | Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | ATCC 29213 | Data to be determined | 0.5 | N/A |
| Escherichia coli | ATCC 25922 | Data to be determined | 0.015 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | 0.25 | N/A |
| Candida albicans | ATCC 90028 | Data to be determined | N/A | 0.5 |
N/A: Not Applicable
Potential Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A plausible mechanism of action for the antimicrobial activity of imidazo[2,1-b]thiazole derivatives is the inhibition of dihydrofolate reductase (DHFR).[6] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to microbial cell death.
Proposed Signaling Pathway for DHFR Inhibition
Caption: Postulated mechanism of action via DHFR inhibition.
Further studies, such as enzyme inhibition assays and molecular docking, would be required to validate this proposed mechanism for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Concluding Remarks and Future Directions
This document provides a comprehensive roadmap for the synthesis and antimicrobial evaluation of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. While specific experimental data for this compound is yet to be published, the protocols and rationale presented herein, based on extensive literature on the imidazo[2,1-b]thiazole scaffold, offer a solid foundation for its investigation. The exploration of this and other novel derivatives is a critical endeavor in the global fight against antimicrobial resistance. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and toxicity, and exploring structure-activity relationships to optimize the antimicrobial properties of this promising class of compounds.
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Harnessing the Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate Scaffold for Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[2,1-b]thiazole Core in Oncology
The imidazo[2,1-b]thiazole heterocyclic system represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent decoration, enabling the fine-tuning of interactions with various biological targets. Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, in particular, serves as a versatile starting point for the development of novel therapeutic agents. Derivatives of this core have shown promise in targeting key pathways implicated in cancer progression, such as cell cycle regulation and signal transduction cascades.[3][4]
This guide provides a comprehensive overview of the application of the Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate scaffold in anticancer drug discovery. It details synthetic protocols, in vitro and in vivo evaluation methodologies, and explores the potential mechanisms of action, offering a roadmap for researchers in the field.
Part 1: Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and its Derivatives
The synthesis of the imidazo[2,1-b]thiazole core is typically achieved through the condensation of a 2-aminothiazole derivative with an α-haloketone or a related electrophile. The following protocol describes a general and efficient method for the synthesis of the title scaffold.
Protocol 1: Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
This protocol is adapted from a similar synthesis of a related derivative.[5][6]
Materials:
-
2-Amino-4-methylthiazole
-
Ethyl 2-chloroacetoacetate
-
1,4-Dioxane (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2-amino-4-methylthiazole (1.0 eq) in anhydrous 1,4-dioxane, add ethyl 2-chloroacetoacetate (1.2 eq).
-
Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Expected Outcome: The final product should be a solid, and its structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Derivative Synthesis
Caption: General scheme for derivatization of the scaffold.
Part 2: In Vitro Evaluation of Anticancer Activity
A critical step in the drug discovery pipeline is the in vitro assessment of the cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Scaffold | >100 | >100 | >100 |
| Derivative 1 | 15.2 ± 1.8 | 25.4 ± 2.1 | 30.1 ± 3.5 |
| Derivative 2 | 5.8 ± 0.7 | 8.1 ± 0.9 | 12.5 ± 1.3 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Caption: Example IC₅₀ data for hypothetical derivatives.
Part 3: Elucidating the Mechanism of Action
Understanding how a compound exerts its anticancer effect is crucial for its further development. Imidazo[2,1-b]thiazole derivatives have been reported to act through various mechanisms.
Potential Mechanisms of Action
Caption: Potential anticancer mechanisms of action.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the compounds induce cell cycle arrest.[4][7][8][9]
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 4: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in apoptosis.[10][11][12][13]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Protocol 5: In Vitro Kinase Inhibition Assay (Pan-RAF)
This assay determines the ability of the compounds to inhibit the activity of RAF kinases.[14][15][16][17][18]
Materials:
-
Recombinant RAF kinases (BRAF, CRAF)
-
Kinase buffer
-
ATP
-
Substrate (e.g., MEK1)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the RAF kinase, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Protocol 6: Tubulin Polymerization Assay
This assay measures the effect of the compounds on the assembly of microtubules.[19][20][21][22][23][24]
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Test compounds
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a reaction mixture containing purified tubulin, polymerization buffer, and GTP on ice.
-
Add the test compound or vehicle control to the reaction mixture.
-
Transfer the mixture to a pre-warmed cuvette in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
Part 4: In Vivo Efficacy Studies
Promising compounds from in vitro studies should be evaluated in animal models of cancer to assess their in vivo efficacy and safety.
Protocol 7: Xenograft Tumor Model
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
Procedure:
-
Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
The Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate scaffold is a valuable starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a framework for the synthesis, in vitro screening, and mechanistic evaluation of new derivatives. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on comprehensive preclinical development of the most promising candidates. The versatility of this scaffold suggests that with further exploration, it could lead to the discovery of new and effective cancer therapeutics.
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A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. Available at: [Link]
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Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. ACS Publications. Available at: [Link]
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Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]
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Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. ResearchGate. Available at: [Link]
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Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors. NIH. Available at: [Link]
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available at: [Link]
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Patented imidazo[2,1-b]thiazole derivatives (12-21). ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of a Novel Imidazo[2,1-b]thiazole Derivative
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Recent studies have highlighted the potential of this class of compounds to induce cytotoxic effects in cancer cell lines, making them promising candidates for novel therapeutic agents.[4][5][6] Specifically, derivatives of 3-methyl-imidazo[2,1-b]thiazole have demonstrated potent cytotoxicity against breast cancer cell lines, such as MCF-7, by inducing cell cycle arrest and apoptosis.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxicity of a specific derivative, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. We will delve into a multi-faceted approach, moving beyond a simple determination of cell death to a more nuanced understanding of the underlying mechanisms. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each assay, ensuring a robust and well-validated assessment of the compound's cytotoxic profile.
Our investigation will be centered around a logical progression of experiments designed to answer key questions:
-
Does the compound exhibit cytotoxic activity, and at what concentrations?
-
What is the primary mode of cell death induced (apoptosis vs. necrosis)?
-
Are key executioner caspases involved in the cell death pathway?
-
Does the compound induce oxidative stress, a common mechanism of drug-induced toxicity?
By systematically addressing these questions, researchers can build a comprehensive cytotoxicity profile of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, paving the way for further preclinical development.
Part 1: Foundational Cytotoxicity Assessment - Cell Viability and Membrane Integrity
The initial step in evaluating a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50). We will employ two distinct yet complementary assays to achieve this: the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses cell membrane integrity.
Rationale for Assay Selection
-
MTT Assay: This colorimetric assay is a gold standard for assessing cell viability.[7] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7][8] This assay provides a robust measure of the overall health of the cell population.
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[11] This assay serves as a direct measure of cell death resulting from compromised cell membranes.
By using both assays, we can gain a more complete picture. For instance, a compound might inhibit metabolic activity (a decrease in the MTT signal) without causing immediate membrane rupture (no significant increase in LDH release), suggesting a cytostatic rather than a cytotoxic effect at certain concentrations.
Recommended Cell Lines
The choice of cell line is critical for the relevance of the study.[12][13][14] Based on the literature for related imidazo[2,1-b]thiazole derivatives, the following cell lines are recommended for initial screening:
-
MCF-7 (Human Breast Adenocarcinoma): This cell line has been shown to be sensitive to other 3-methyl-imidazo[2,1-b]thiazole derivatives and is a well-characterized model for breast cancer research.[4][15]
-
HeLa (Human Cervical Cancer): A robust and widely used cancer cell line for general cytotoxicity screening.[16]
-
A549 (Human Lung Carcinoma): To assess the compound's activity against a different cancer type.
-
MRC-5 (Human Lung Fibroblast): A non-cancerous cell line should be included to assess the compound's selectivity for cancer cells over normal cells.[17] Low toxicity to normal cells is a desirable characteristic for a potential anticancer drug.[16]
Experimental Workflow
The general workflow for the initial cytotoxicity assessment is as follows:
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability [8][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Assay for Cytotoxicity [9][10][19]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
Data Presentation
Summarize the calculated IC50 values in a table for easy comparison across different cell lines and time points.
Table 1: Cytotoxicity of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (IC50 in µM)
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | 24 | Insert Value |
| 48 | Insert Value | |
| 72 | Insert Value | |
| HeLa | 24 | Insert Value |
| 48 | Insert Value | |
| 72 | Insert Value | |
| A549 | 24 | Insert Value |
| 48 | Insert Value | |
| 72 | Insert Value | |
| MRC-5 | 24 | Insert Value |
| 48 | Insert Value | |
| 72 | Insert Value |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Part 2: Mechanistic Insights - Elucidating the Mode of Cell Death
Once the cytotoxic activity of the compound is established, the next crucial step is to determine the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these pathways is vital for understanding the compound's mechanism of action.
Rationale for Assay Selection
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a powerful tool for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23] During early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus.
Apoptotic Pathway Diagram
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Application Notes & Protocols: Molecular Docking Studies of Imidazo[2,1-b]thiazole Derivatives
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of potent biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3] Understanding the molecular basis of these activities is paramount for rational drug design and lead optimization. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4] This guide provides a comprehensive, experience-driven framework for conducting molecular docking studies on imidazo[2,1-b]thiazole derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the workflow, ensuring a robust and reliable computational analysis.
Foundational Principles: The 'Why' of Molecular Docking
Molecular docking simulates the interaction between a ligand and a protein at the atomic level, aiming to identify the most stable binding conformation, often referred to as the "pose".[5] The process is governed by two primary components: a sampling algorithm and a scoring function.[6]
-
Sampling Algorithm: This explores the conformational space of the ligand within the protein's binding site, generating numerous possible binding poses. This is crucial because both the ligand and, to some extent, the protein are flexible molecules.
-
Scoring Function: This evaluates each generated pose and assigns a score, typically representing the binding free energy (ΔG).[7] A more negative score generally indicates a stronger, more favorable binding affinity.[7][8]
The ultimate goal is to use these predictions to prioritize compounds for synthesis and in vitro testing, thereby saving significant time and resources in the drug discovery pipeline.[9]
Target Selection for Imidazo[2,1-b]thiazole Derivatives
The choice of a target protein is dictated by the therapeutic area of interest. The imidazo[2,1-b]thiazole nucleus has been successfully targeted against a variety of proteins.
| Therapeutic Area | Target Protein(s) | Rationale & Key Examples |
| Anticancer | Kinases (B-Raf, FAK), Tubulin, Glypican-3 (GPC-3) | These proteins are critical for cancer cell proliferation and signaling. Derivatives have shown potent inhibition of various kinases and tubulin polymerization.[10][11][12][13] |
| Antitubercular | QcrB, Pantothenate Synthetase | These enzymes are essential for the respiratory chain and metabolic pathways of Mycobacterium tuberculosis, making them excellent targets.[2][14][15] |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) | Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer side effects.[16][17][18] |
For this protocol, we will use a common anticancer target, a protein kinase, as our example.
The Docking Workflow: A Phased Protocol
This section details the end-to-end process for a typical docking study. We will use AutoDock Vina , a widely cited, open-source docking program, as our reference software.[6]
Phase I: Receptor (Protein) Preparation
Causality: The raw protein structure obtained from the Protein Data Bank (PDB) is not ready for docking. It contains extraneous molecules (e.g., water, co-crystallized ligands) and lacks information essential for the docking algorithm, such as hydrogen atoms and atomic charges.[19][20] This preparation phase ensures a clean, chemically correct receptor model.
Caption: Workflow for preparing a target protein for docking.
Step-by-Step Protocol:
-
Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB Protein Data Bank ([Link]). Choose a high-resolution crystal structure, preferably one co-crystallized with a ligand in the binding site of interest.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera, PyMOL, or AutoDock Tools (ADT).[21][22]
-
Remove all water molecules. Rationale: While some water molecules can be structurally important, most bulk solvent hinders the docking process. They are typically removed unless there is strong evidence for a specific water-mediated interaction.[19]
-
Delete any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction you are studying.
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[19]
-
-
Add Hydrogens: Crystal structures usually do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (~7.4). Most software has automated tools for this.[23]
-
Assign Charges and Atom Types: The scoring function requires atomic charges to calculate electrostatic interactions. Use a program like ADT to add Gasteiger charges.[20]
-
Save as PDBQT: Convert the cleaned, prepared protein file into the PDBQT format required by AutoDock. This format includes atomic coordinates, charges, and atom type information.[23]
Phase II: Ligand (Imidazo[2,1-b]thiazole Derivative) Preparation
Causality: The ligand must be converted from a 2D drawing into a realistic, low-energy 3D conformation. The docking software also needs to know which bonds are rotatable to explore conformational flexibility during the simulation.[19][20]
Step-by-Step Protocol:
-
Create 2D Structure: Draw your imidazo[2,1-b]thiazole derivative using a chemical drawing program like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure into a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). Rationale: This step ensures that the initial ligand conformation has realistic bond lengths and angles and is in a low-energy state, preventing docking artifacts.[19]
-
Define Rotatable Bonds: Use ADT to define the rotatable bonds in the ligand. Typically, bonds within rings are non-rotatable, while single bonds connecting different parts of the molecule are flexible. ADT usually detects these automatically.
-
Save as PDBQT: As with the receptor, save the final prepared ligand in the PDBQT format.
Phase III: Docking Simulation Execution
Causality: This phase involves defining the search space for the docking algorithm and running the simulation. The "grid box" is critical; it confines the search to the protein's active site, making the calculation more efficient and biologically relevant.[23]
Caption: The core workflow for executing a docking simulation.
Step-by-Step Protocol:
-
Define the Grid Box: In ADT, load your prepared receptor. Define a 3D grid box that encompasses the entire binding site. If you used a PDB structure with a co-crystallized ligand, the easiest way to do this is to center the box on that ligand's original position.[20][23]
-
Create Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other parameters like exhaustiveness (which controls the computational effort).
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log
Analysis and Interpretation of Docking Results
Key Metrics for Analysis:
-
Binding Affinity (Score): The primary output, reported in kcal/mol. More negative values suggest stronger binding. This is used to rank different derivatives.[7][8]
-
Root Mean Square Deviation (RMSD): When validating or comparing poses, RMSD measures the average distance between the atoms of two superimposed poses. An RMSD value < 2.0 Å between a docked pose and a known crystal structure pose is generally considered a successful prediction.[7][25]
-
Ligand-Receptor Interactions: Visual inspection is critical.[24] Analyze the docked pose to identify key interactions:
-
Hydrogen Bonds: Strong, directional interactions between donors and acceptors.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Stacking/Pi-Cation: Interactions involving aromatic rings.
-
Hypothetical Data Summary Table:
The following table illustrates how to present docking results for a series of imidazo[2,1-b]thiazole derivatives against a target kinase.
| Compound ID | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| Derivative-1 | -9.8 | 2 | Cys-532 (hinge), Asp-601 (DFG motif) |
| Derivative-2 | -8.5 | 1 | Cys-532 (hinge) |
| Derivative-3 | -10.4 | 3 | Cys-532 (hinge), Glu-500, Asp-601 |
| Control Inhibitor | -10.1 | 2 | Cys-532 (hinge), Asp-601 (DFG motif) |
Self-Validation: Ensuring Trustworthiness of the Protocol
Causality: A computational model is only useful if it can be validated. Before screening unknown compounds, you must demonstrate that your docking protocol can accurately reproduce known experimental results.[25] This builds confidence in the predictive power of your model.
Protocol for Docking Validation (Re-docking):
-
Select a System: Choose a high-resolution crystal structure of your target protein that has a co-crystallized inhibitor (the "native ligand").
-
Prepare Receptor and Ligand: Prepare the protein as described in Phase I. Extract the native ligand and prepare it as described in Phase II.
-
Execute Docking: Dock the native ligand back into its own receptor's binding site using the exact same protocol (grid box parameters, etc.) that you will use for your imidazo[2,1-b]thiazole derivatives.
-
Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the RMSD between the heavy atoms.
-
Assess Success: If the RMSD is less than 2.0 Å, your docking protocol is considered validated and reliable for this specific binding site.[25][26] If the RMSD is high, you may need to adjust the grid box size, exhaustiveness, or even consider a different docking program.
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery workflow for imidazo[2,1-b]thiazole derivatives. By providing atomic-level insights into ligand-protein interactions, it enables the rational design of more potent and selective therapeutic agents. A successful docking study, however, is not a "press-button" affair. It requires a methodologically sound and rigorously validated protocol, as outlined in this guide. By understanding the causality behind each step—from meticulous preparation of molecules to critical analysis and validation of results—researchers can harness the full predictive power of this computational technique to accelerate the journey from hit to lead candidate.
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Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1109-1123. Retrieved from [Link]
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RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Heliyon, 11(5), e26893. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Retrieved from [Link]
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Kumar, D., et al. (2019). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 29(17), 2411-2417. Retrieved from [Link]
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Aslan, E., et al. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 16(1), 165-175. Retrieved from [Link]
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Andreani, A., et al. (2000). SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][6][8]THIADIAZOLE DERIVATIVES. Bollettino Chimico Farmaceutico, 139(6), 251-255. Retrieved from [Link]
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Application Notes & Protocols: The Development of Imidazo[2,1-b]thiazole-Based Antifungal Agents
Introduction The rise of invasive fungal infections, compounded by the growing prevalence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action and improved efficacy. The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2] This fused heterocyclic system is noted for its synthetic tractability and its capacity to interact with a diverse array of biological targets, demonstrating a broad spectrum of pharmacological activities including antitubercular, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide provides an in-depth exploration of the rationale, synthesis, and evaluation of imidazo[2,1-b]thiazole derivatives as a promising class of next-generation antifungal agents.
1. Scientific Rationale: Mechanism of Action
The antifungal activity of imidazo[2,1-b]thiazole derivatives is mechanistically analogous to that of other azole antifungals.[7] The primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.
Causality of Inhibition:
-
Ergosterol is Essential: Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. It is the functional equivalent of cholesterol in mammalian cells.
-
Targeting a Key Enzyme: Lanosterol 14α-demethylase catalyzes a crucial step in the conversion of lanosterol to ergosterol.
-
Mechanism of Disruption: The nitrogen atom (N3) in the imidazole ring of the scaffold is believed to chelate the heme iron atom within the active site of CYP51. This binding event competitively inhibits the enzyme, halting ergosterol synthesis. The subsequent accumulation of toxic 14α-methylated sterol precursors (like lanosterol) disrupts the packing of phospholipids, leading to increased membrane permeability and stress, ultimately culminating in the inhibition of fungal growth and cell death.[7]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazo[2,1-b]thiazole derivatives.
2. Synthetic Chemistry: Protocols and Rationale
A cornerstone of the imidazo[2,1-b]thiazole scaffold's appeal is its straightforward and versatile synthesis. The most common and efficient method is the Hantzsch-type condensation reaction.
General Synthetic Workflow
Caption: General workflow for the synthesis of imidazo[2,1-b]thiazole derivatives.
Protocol 1: Synthesis of 6-(4-bromophenyl)-imidazo[2,1-b]thiazole
This protocol provides a representative example of the synthesis of a core scaffold, which can then be further functionalized.
Materials:
-
2-Aminothiazole (1.0 eq)
-
2-Bromo-1-(4-bromophenyl)ethan-1-one (α-haloketone) (1.0 eq)
-
Anhydrous Ethanol (solvent)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiazole (e.g., 10 mmol, 1.0 g) in 40 mL of anhydrous ethanol. Add a magnetic stir bar.
-
Addition: To this stirring solution, add 2-bromo-1-(4-bromophenyl)ethan-1-one (10 mmol, 2.78 g) portion-wise at room temperature.
-
Rationale:: Portion-wise addition helps to control any initial exotherm. Ethanol is a common solvent as it effectively dissolves the reactants and is suitable for reflux conditions.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Rationale:: TLC is a crucial and rapid technique to visually track the consumption of starting materials and the formation of the product, preventing unnecessary heating that could lead to side products.
-
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form.
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual starting materials.
-
For higher purity, the crude product can be recrystallized from hot ethanol.
-
Rationale:: Recrystallization is an effective method for purifying solid products. The compound is dissolved in a minimum amount of hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution.
-
-
Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
3. Structure-Activity Relationship (SAR) Insights
The antifungal potency of imidazo[2,1-b]thiazole derivatives can be finely tuned by modifying the substituents at various positions on the fused ring system. Analysis of published data reveals several key trends.[1][8][9][10]
| Position on Scaffold | Substituent Type | Impact on Antifungal Activity | Rationale / Notes |
| Position 6 (Phenyl Ring) | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Generally Increases Activity. | The 4-nitro phenyl and 2,4-dichloro phenyl moieties have shown significant activity, potentially by enhancing binding interactions within the enzyme's active site or altering the molecule's electronic properties.[4][11] |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable, often less potent than EWGs. | May sterically hinder optimal binding or unfavorably alter the molecule's polarity. | |
| Position 3 | Carboxamide, Hydrazide moieties | Potent Activity. | These groups can act as hydrogen bond donors/acceptors, forming additional stabilizing interactions with amino acid residues in the target enzyme.[11][12] |
| Position 5 | Bromination | Serves as a handle for further functionalization. | Bromination at this position allows for subsequent coupling reactions to introduce diverse chemical groups, enabling broad exploration of the chemical space.[13] |
| Hybrid Molecules | Linkage to other heterocycles (e.g., Indole, Triazole) | Can Significantly Enhance Efficacy. | Combining the imidazo[2,1-b]thiazole core with other known pharmacophores can lead to synergistic effects or interaction with multiple targets. Indole-containing hybrids have shown excellent activity against phytopathogenic fungi.[8][9] |
4. Protocols for Biological Evaluation
Rigorous and standardized biological evaluation is critical to identify promising lead compounds.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits fungal growth.
Materials:
-
Synthesized imidazo[2,1-b]thiazole derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
96-well microtiter plates (sterile)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Culture medium (e.g., RPMI-1640)
-
Positive control drug (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound and the control drug in DMSO.
-
Rationale:: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds that are otherwise insoluble in aqueous media.
-
-
Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in the culture medium as per standardized guidelines (e.g., CLSI).
-
Serial Dilution:
-
Add 100 µL of culture medium to all wells of a 96-well plate.
-
Add 100 µL of the stock compound to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Controls:
-
Growth Control: Well with medium and inoculum only (no compound).
-
Sterility Control: Well with medium only (no inoculum).
-
Positive Control: A row with serial dilutions of Fluconazole.
-
Solvent Control: A well with the highest concentration of DMSO used.
-
Rationale:: Controls are essential for validating the assay. The growth control ensures the fungus is viable, the sterility control checks for contamination, and the positive control confirms the assay can detect inhibition.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compounds against a mammalian cell line to determine their therapeutic window.
Materials:
-
Mammalian cell line (e.g., MRC-5 human lung fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and Doxorubicin (positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Rationale:: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability versus compound concentration.
5. Data Interpretation and Lead Candidate Selection
The ultimate goal is to identify compounds that are highly potent against fungi but minimally toxic to host cells. This is quantified by the Selectivity Index (SI) .
SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
A higher SI value indicates greater selectivity for the fungal target, marking the compound as a more promising candidate for further development, including in vivo testing in animal models.[12]
Caption: Decision-making workflow for the progression of antifungal candidates.
The imidazo[2,1-b]thiazole scaffold represents a highly versatile and promising platform for the development of novel antifungal agents. Its synthetic accessibility allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Future research should focus on:
-
Expanding Chemical Diversity: Exploring novel substitutions and creating new hybrid molecules to improve potency and broaden the antifungal spectrum.[1]
-
Mechanism of Action Studies: Confirming CYP51 inhibition and investigating potential secondary mechanisms to overcome resistance.
-
In Vivo Evaluation: Progressing compounds with high selectivity indices into relevant animal models of fungal infection to assess their therapeutic potential.
By leveraging the structured approach outlined in these notes, researchers can systematically design, synthesize, and evaluate new imidazo[2,1-b]thiazole derivatives, contributing to the critical pipeline of next-generation antifungal therapies.
References
- Syed, M. A., et al. (n.d.). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals.
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AL-Shammari, M. M. A., et al. (2025). New Imidazo[2,1-b]naphtha[2,1-d][8]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal of Science.
- Li, D., et al. (2025). Design, Synthesis, Antifungal Evaluation, and Quantitative Structure–Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
- Li, D., et al. (2025).
- Ceylan, S., et al. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central.
- Challa, S., et al. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central.
- (2017). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective.
- Reyes-Mendoza, L. D., et al. (n.d.).
- Nagel, K. M. (2024). Thiazole antifungals. EBSCO.
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- (2025). Design, Synthesis, and In-Silico Assessment of Imidazo[2,1-b]thiazol-5-amines for Promising Anti-Bacterial and Anti-Fungal Activity.
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- (n.d.). Patented imidazo[2,1-b]thiazole derivatives (12-21).
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Vodwal, L., et al. (2024). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][8][9]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate.
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Wang, G., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][8][9]thiadiazole Analogues. PubMed.
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(2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][8][9]thiadiazoles. National Institutes of Health.
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- (n.d.). Synthesis, Antibacterial, and Antibiofilm Activities of Imidazo[2,1‐b]Thiazole Chalcone Derivatives: In Vitro and In Silico Studies. Semantic Scholar.
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(2023). Chemistry of Imidazo[2,1-b][8][9]thiadiazoles. ResearchGate.
- Gencer, I., et al. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1. Az58DzRjfAmnPd9cBQzuKb23-iBdw==)
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Application Notes and Protocols: Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate as a Chemical Probe for Dihydrofolate Reductase (DHFR)
Introduction: Unveiling a Novel Chemical Tool for Cellular Biology and Drug Discovery
The landscape of chemical biology and drug discovery is continually shaped by the advent of novel small molecules that can exquisitely probe and modulate cellular functions. Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate emerges from a privileged heterocyclic scaffold, the imidazo[2,1-b]thiazole core, which is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Our extensive analysis of the existing literature strongly suggests that this compound class holds significant promise as inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide biosynthesis[3][4][5][6][7].
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate as a chemical probe. We provide a putative mechanism of action, detailed protocols for its synthesis and characterization, and robust methodologies for target validation and identification. By presenting these application notes, we aim to empower the scientific community to leverage this promising molecule to unravel complex biological processes and accelerate the development of novel therapeutics.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective application. Below is a summary of the key characteristics of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂S | [8] |
| Molecular Weight | 210.25 g/mol | [8] |
| Canonical SMILES | CCOC(=O)C1=C(N2C=C(SC2=N1)C)C | [8] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in DMSO and methanol | General knowledge |
Figure 1: Chemical Structure of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
Caption: Chemical structure of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Hypothesized Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)
DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This makes it a well-established target for anticancer and antimicrobial drugs[6]. Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as potent DHFR inhibitors[3][4][7]. The proposed mechanism involves the binding of the heterocyclic core within the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.
Figure 2: Proposed DHFR Inhibition Pathway
Caption: Inhibition of DHFR by the chemical probe disrupts DNA synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
This protocol is adapted from established methods for the synthesis of similar imidazo[2,1-b]thiazole derivatives.
Workflow Diagram
Caption: Workflow for the synthesis of the chemical probe.
Materials:
-
2-Amino-4-methylthiazole
-
Ethyl 2-chloroacetoacetate
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylthiazole (1 equivalent) in anhydrous ethanol.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
Protocol 2: In Vitro DHFR Inhibition Assay
This colorimetric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by DHFR. Commercial kits for this assay are available and their protocols can be adapted[9][10][11][12][13].
Workflow Diagram
Caption: Workflow for the in vitro DHFR inhibition assay.
Materials:
-
Recombinant human DHFR
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (dissolved in DMSO)
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the chemical probe and a positive control (methotrexate) in DMSO.
-
In a 96-well plate, add assay buffer, recombinant DHFR, and varying concentrations of the chemical probe or methotrexate. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a mixture of NADPH and DHF to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction rates for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a chemical probe to its target in a cellular context[14][15][16][17][18]. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells expressing DHFR (e.g., HeLa or A549)
-
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Apparatus for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-DHFR antibody
Procedure:
-
Culture cells to a suitable confluency and treat with the chemical probe at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and analyze the amount of soluble DHFR by Western blotting using a specific anti-DHFR antibody.
-
Quantify the band intensities and plot the percentage of soluble DHFR against the temperature to generate melting curves for both the probe-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Protocol 4: Affinity Purification for Target Identification
To identify potential off-targets or to confirm DHFR as the primary target, an affinity purification strategy can be employed. This requires the synthesis of a biotinylated version of the chemical probe. The biotin moiety should be attached via a linker at a position that does not interfere with its binding to the target protein. Based on the structure, derivatization at the ethyl ester position after hydrolysis to the carboxylic acid would be a logical starting point.
Workflow Diagram
Caption: Workflow for affinity purification-mass spectrometry.
Materials:
-
Biotinylated Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate derivative
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from a relevant cell line
-
Lysis buffer with protease and phosphatase inhibitors
-
Wash buffer
-
Elution buffer (e.g., containing high salt, low pH, or biotin)
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Synthesize a biotinylated version of the chemical probe. This typically involves hydrolyzing the ethyl ester to a carboxylic acid, followed by amide coupling to a biotin-linker conjugate.
-
Prepare a cell lysate from the desired cell line or tissue.
-
Pre-clear the lysate by incubating with streptavidin beads to remove non-specific binders.
-
Incubate the pre-cleared lysate with the biotinylated probe for 2-4 hours at 4°C. As a negative control, incubate a separate aliquot of the lysate with an excess of the non-biotinylated probe before adding the biotinylated probe to compete for binding sites.
-
Add streptavidin beads to the lysate and incubate for another 1-2 hours to capture the probe-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Proteins that are specifically pulled down by the biotinylated probe and competed away by the non-biotinylated probe are considered high-confidence interactors.
Conclusion and Future Directions
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate represents a promising chemical probe with a strong potential to target DHFR. The protocols outlined in this document provide a comprehensive framework for its synthesis, in vitro and in-cellulo target validation, and the identification of its protein interaction landscape. The application of these methodologies will not only validate its utility as a selective chemical tool but also pave the way for a deeper understanding of the biological roles of DHFR in health and disease. Further studies could focus on optimizing the potency and selectivity of this compound through medicinal chemistry efforts and exploring its efficacy in various disease models.
References
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Figueroa, N. E., Hernández-Sánchez, I. E., & Maruri-López, I. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11–19. [Link]
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Elabscience. (n.d.). Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Retrieved from [Link]
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Scite.ai. (n.d.). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved from [Link]
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Abdel-Aziz, A. A. M., El-Subbagh, H. I., & El-Sabbagh, O. I. (2018). Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone as a new scaffold of DHFR inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorganic Chemistry, 81, 466-478. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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ResearchGate. (n.d.). Imidazo[2',1':2,3]thiazolo[4,5- d ]pyridazinone as a new scaffold of DHFR inhibitors: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]
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KAUST Repository. (2022). Affinity Purification Protocol Starting with a Small Molecule as Bait. [Link]
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El-Damasy, A. K., Lee, J. A., & Park, K. D. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 245, 114915. [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]
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Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. Retrieved from [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886–2896. [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved from [Link]
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Blaney, J. M., Hansch, C., Silipo, C., & Vittoria, A. (1984). Structure-activity relationships of dihydrofolate reductase inhibitors. Chemical Reviews, 84(4), 333–407. [Link]
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ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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ResearchGate. (n.d.). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride. Retrieved from [Link]
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El-Sayed, M. A., et al. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorganic Chemistry, 115, 105205. [Link]
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Scarpino, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1162. [Link]
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QxMD. (n.d.). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Retrieved from [Link]
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Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry, 26(8), 1947–1958. [Link]
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Syed, M. A., et al. (2017). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Asian Journal of Chemistry, 29(10), 2243–2249. [Link]
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Chitti, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(36), 22385–22399. [Link]
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MDPI. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. [Link]
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Research and Reviews: Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Retrieved from [Link]
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Anti-inflammatory activity assay for imidazo[2,1-b]thiazole compounds
Application Note & Protocols
Topic: Comprehensive Evaluation of the Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, bicyclic nature and rich electronic characteristics make it an attractive framework for designing targeted therapeutic agents. Numerous studies have reported that derivatives of this scaffold can potently modulate key pathways in the inflammatory response, positioning them as promising candidates for a new generation of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[1][3]
This guide provides a comprehensive framework for the preclinical evaluation of novel imidazo[2,1-b]thiazole compounds. It moves beyond simple screening to offer a multi-tiered assay cascade, from initial cell-based in vitro assessments to a validated in vivo model of acute inflammation. The protocols herein are designed to not only quantify anti-inflammatory efficacy but also to provide initial insights into the underlying mechanisms of action, such as the inhibition of key inflammatory mediators and enzymes.
The Molecular Landscape of Inflammation: Key Targets
Inflammation is a complex biological response orchestrated by a network of signaling pathways. A robust evaluation of an anti-inflammatory compound requires assays that probe its effects at critical nodes within this network. For imidazo[2,1-b]thiazole derivatives, several key pathways are of particular interest.
An external inflammatory stimulus, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activates Toll-like receptor 4 (TLR4). This triggers downstream signaling cascades, primarily through the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4] These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes.[1] Key gene products include inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cyclooxygenase-2 (COX-2), the enzyme responsible for synthesizing prostaglandins (PGs) at the site of inflammation.[1] Imidazo[2,1-b]thiazole compounds may exert their anti-inflammatory effects by inhibiting one or more components of this pathway, such as the COX-2 enzyme or the upstream signaling molecules that control its expression.[5]
Caption: Key inflammatory signaling pathways targeted by anti-inflammatory agents.
In Vitro Assay Methodologies
The initial phase of screening involves cell-based assays to determine a compound's potency and cytotoxicity in a controlled environment.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with LPS.[6] Murine macrophage cell lines, such as RAW 264.7, are stimulated with LPS to induce the expression of iNOS, leading to a surge in NO production.[7] The concentration of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8][9]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well flat-bottom plate at a density of 1.5 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole test compounds and a positive control (e.g., L-NMMA) in serum-free DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the vehicle control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.
-
Griess Assay:
-
Carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[10]
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits NO production by 50%) using non-linear regression analysis.
-
A parallel MTT assay should be performed to ensure that the observed inhibition of NO is not due to compound-induced cytotoxicity.[11]
Protocol 2: Selective Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay directly measures a compound's ability to inhibit the enzymatic activity of COX-2, a key target for many NSAIDs.[5] The assay utilizes purified human recombinant COX-2 enzyme and measures the peroxidase activity component of the enzyme.[11] The peroxidase activity is monitored colorimetrically or fluorometrically by the appearance of an oxidized product.[11][12] Running a parallel assay with COX-1 allows for the determination of selectivity.
Detailed Protocol (Fluorometric Example):
-
Reagent Preparation: Prepare Assay Buffer, Heme cofactor, and dilute the human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience, Assay Genie).[12][13][14] Keep the diluted enzyme on ice.
-
Plate Setup: In a 96-well opaque plate, set up wells for:
-
Background (no enzyme)
-
100% Initial Activity (enzyme, no inhibitor)
-
Inhibitor Control (e.g., Celecoxib)
-
Test Compound wells (serial dilutions)
-
-
Incubation with Inhibitor: To the appropriate wells, add 160 µL of Reaction Buffer, 10 µL of Heme, 10 µL of the test compound (or vehicle/control inhibitor), and finally 10 µL of the diluted COX-2 enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.[13]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[12]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percentage inhibition for each concentration of the test compound relative to the 100% Initial Activity control.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the COX-2 Selectivity Index (SI) by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2).
-
In Vivo Assay Methodology
After demonstrating efficacy in vitro, promising compounds are advanced to in vivo models to assess their activity in a complex biological system.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[15][16] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response.[15] The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, mediated by the induction of COX-2.[17] The anti-inflammatory effect is quantified by measuring the reduction in paw volume (edema).
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
Group III, IV, etc.: Test Imidazo[2,1-b]thiazole Compound (at various doses)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat up to the tibiotarsal articulation using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[15]
-
Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[18]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each group at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Compounds
| Compound ID | NO Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Max Non-Toxic Dose (µM) |
|---|---|---|---|---|---|
| IBT-001 | 5.2 ± 0.4 | > 100 | 0.15 ± 0.02 | > 667 | > 100 |
| IBT-002 | 15.8 ± 1.1 | 85.3 ± 7.2 | 2.5 ± 0.3 | 34.1 | > 100 |
| L-NMMA | 12.5 ± 0.9 | N/A | N/A | N/A | N/A |
| Celecoxib | N/A | 65.1 ± 5.9 | 0.09 ± 0.01 | 723 | N/A |
Data are presented as mean ± SD. SI = IC₅₀(COX-1)/IC₅₀(COX-2).
Table 2: Effect of IBT-001 on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
|---|---|---|---|---|---|
| Paw Edema (mL) | |||||
| Vehicle Control | 0.25±0.03 | 0.48±0.05 | 0.75±0.06 | 0.68±0.05 | 0.55±0.04 |
| Diclofenac (10 mg/kg) | 0.20±0.02 | 0.35±0.04 | 0.38±0.04 | 0.31±0.03 | 0.25±0.03 |
| IBT-001 (25 mg/kg) | 0.19±0.03 | 0.32±0.03 | 0.41±0.05 | 0.35±0.04 | 0.29±0.04 |
| % Inhibition | |||||
| Diclofenac (10 mg/kg) | 20.0% | 27.1% | 49.3% | 54.4% | 54.5% |
| IBT-001 (25 mg/kg) | 24.0% | 33.3% | 45.3% | 48.5% | 47.3% |
Data are presented as mean ± SD.
Conclusion
The systematic application of this tiered assay approach provides a robust platform for characterizing the anti-inflammatory potential of novel imidazo[2,1-b]thiazole compounds. By integrating cell-based mechanistic assays with a validated in vivo model of acute inflammation, researchers can efficiently identify lead candidates, understand their potency and selectivity, and gather the critical preclinical data necessary to advance promising molecules in the drug development pipeline. This structured evaluation ensures that decisions are based on a comprehensive and scientifically rigorous dataset.
References
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Gadad, A. K., Mahajanshetti, C. S., Nimbalkar, S., & Raichurkar, A. (2015). Synthesis and antiinflammatory activity of some imidazo[2,1-b][1][19][20]thiadiazole derivatives. Acta Poloniae Pharmaceutica, 72(5), 931-936.
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
-
Gomtsyan, A., Bayburt, E. K., Schmidt, R. G., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][19][20]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349.
- Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Medicine, 120, 247-257.
- Pérez-Sánchez, A., Barrajón-Catalán, E., & Micol, V. (2021).
- Sakat, S. S., & Wankhede, S. S. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 11(8), 3584-3591.
- Li, Y., et al. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Bio-protocol, 14(14), e4971.
- Inotiv. (n.d.).
- Devaraj, S., & Jialal, I. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 51(11), 2166-2168.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Mueller-Steiner, S., et al. (2006). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 350(1), 103-109.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
-
Slyvka, N., Holota, S., Saliyeva, L., & Vovk, M. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][19]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 26(11), 3196.
- Zarghi, A., Shahrasbi, M., Azami Movahed, M., Ghorban Dadras, O., & Daraei, B. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 16(4), 1537–1546.
- Vovk, M. V., et al. (2021). Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles. Journal of Organic and Pharmaceutical Chemistry, 19(2), 24-31.
- Slideshare. (2018).
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
- Nishida, E., et al. (2001). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. FEMS Immunology & Medical Microbiology, 30(1), 57-62.
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ResearchGate. (2018). (PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][19][20]Thiadiazole Derivatives as Anti-Inflammatory Agents.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Publisher source not available.
- Yoon, W. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology, 62(4), 335-344.
- Su, J.-H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 12(11), 5746-5757.
- Lee, J.-Y., et al. (2020). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 25(21), 5092.
- Jayasinghe, C. D., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 153(3), 883-889.
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Vodwal, L., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][19][20]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. (2022). RSC Advances.
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Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure the scientific integrity and success of your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in the Hantzsch-type synthesis of imidazo[2,1-b]thiazoles can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial.
-
Reagent Purity: The purity of your starting materials, 2-amino-4-methylthiazole and ethyl 2-chloroacetoacetate, is paramount. Impurities can lead to side reactions that consume reactants and complicate purification.[1] It is advisable to use freshly purified starting materials.
-
Reaction Temperature: The reaction typically requires heating to proceed at an optimal rate.[2][3] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures may promote the formation of degradation products or undesirable side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal heating duration.
-
Solvent Choice: The polarity and boiling point of the solvent significantly influence reaction kinetics and yield. While ethanol and 1,4-dioxane are commonly used, the choice of solvent can be critical for substrate solubility and reaction rate.[1][4] In some cases, solvent-free conditions or the use of greener solvents like a mixture of ethanol and water have been shown to be effective for similar syntheses.[5]
-
Stoichiometry: While a 1:1 molar ratio of the reactants is theoretically required, a slight excess of one reactant, typically the more volatile or less stable one, might be beneficial to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
Answer:
The formation of multiple products is a common issue. Understanding the potential side reactions is key to minimizing them.
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired product and its 2-imino-2,3-dihydrothiazole isomer.[1][6] Running the reaction under neutral or slightly basic conditions can help to favor the formation of the intended product.[1]
-
Polymerization/Degradation: Ethyl 2-chloroacetoacetate can be unstable, especially at high temperatures or in the presence of impurities, leading to polymerization or degradation. Using fresh, high-purity ethyl 2-chloroacetoacetate and maintaining careful temperature control is recommended.
-
Reaction Monitoring: Closely monitor the reaction using TLC. If multiple spots appear early on, it might be necessary to adjust the reaction conditions, such as lowering the temperature or changing the solvent.
Question 3: The purification of my final product by column chromatography is difficult, and I'm getting poor separation. What can I do?
Answer:
Purification of imidazo[2,1-b]thiazole derivatives can indeed be challenging. Here are some strategies to improve separation:
-
Solvent System Optimization: The choice of eluent for column chromatography is critical. A systematic approach to finding the right solvent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common solvent system for these types of compounds is a mixture of petroleum ether and ethyl acetate.[7]
-
Silica Gel Quality: Ensure you are using high-quality silica gel with a suitable mesh size (e.g., 100-200 mesh) for your column.[7]
-
Crude Product Pre-purification: Before loading onto the column, it's often helpful to perform a simple work-up procedure. This can include washing the crude product with a non-polar solvent to remove non-polar impurities or a saturated sodium bicarbonate solution to remove any acidic byproducts.[3]
-
Alternative Purification Techniques: If column chromatography is not providing adequate separation, consider other techniques such as recrystallization or preparative TLC.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Question 4: What is the underlying mechanism for the synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate?
Answer:
The synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate from 2-amino-4-methylthiazole and ethyl 2-chloroacetoacetate follows a pathway analogous to the Hantzsch thiazole synthesis.[3][8] The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The exocyclic nitrogen of 2-amino-4-methylthiazole acts as a nucleophile and attacks the electrophilic carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion in an SN2 reaction.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then performs an intramolecular nucleophilic attack on the ketone carbonyl group of the intermediate.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic imidazo[2,1-b]thiazole ring system.[9]
Question 5: What are the key safety precautions I should take during this synthesis?
Answer:
Standard laboratory safety practices should always be followed. Specific to this synthesis:
-
Ethyl 2-chloroacetoacetate: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: The organic solvents used, such as 1,4-dioxane and ethanol, are flammable. Ensure there are no open flames or ignition sources in the vicinity of the reaction setup.
-
Refluxing: When heating the reaction mixture to reflux, use a heating mantle with a temperature controller and ensure the condenser is properly set up to prevent solvent loss and pressure buildup.
Question 6: Can I use microwave irradiation to speed up the reaction?
Answer:
Yes, microwave-assisted synthesis has been successfully employed for Hantzsch-type reactions, often leading to significantly reduced reaction times and improved yields.[10][11] If you have access to a microwave reactor, it is worth exploring its use for this synthesis. Optimization of microwave power and irradiation time would be necessary to achieve the best results.[11]
Data Presentation
Table 1: Summary of Reaction Parameters for Imidazo[2,1-b]thiazole Synthesis
| Parameter | Typical Range/Value | Key Considerations | Reference |
| Reactants | 2-amino-4-methylthiazole, Ethyl 2-chloroacetoacetate | High purity is crucial for good yield. | [1] |
| Solvent | Ethanol, 1,4-Dioxane | Solvent polarity affects reaction rate. | [7][12] |
| Temperature | Reflux (typically 80-110 °C) | Temperature control is important to avoid side reactions. | [2][12] |
| Reaction Time | 8 - 24 hours (conventional heating) | Monitor by TLC to determine completion. | [12] |
| Purification | Column Chromatography (Silica gel) | Eluent: Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | [7] |
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylthiazole (1.0 eq.) in a suitable solvent such as absolute ethanol or 1,4-dioxane.
-
Reagent Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0-1.1 eq.) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 8-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Neutralization: The resulting crude product (often an HCl salt) is suspended in water and neutralized with a mild base such as a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or petroleum ether as the eluent to afford the pure Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
References
-
Flores-Alamo, M., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2021(2), M1234. [Link]
-
Zarghi, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288-1296. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. [Link]
-
Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
Kumar, A., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 11, 1530-1536. [Link]
-
Journal of Synthetic Chemistry. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. Journal of Synthetic Chemistry. [Link]
-
Gudipati, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Advances, 12(36), 23395-23409. [Link]
-
Request PDF. (n.d.). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. [Link]
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]
-
Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Rachedi, Y., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1083. [Link]
-
Zarghi, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]
-
Future Medicinal Chemistry. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
-
Gudipati, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b]t[1][3][7]hiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]
-
El-Sayed, N. N. E., et al. (2016). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. [Link]
-
Request PDF. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. brieflands.com [brieflands.com]
- 8. synarchive.com [synarchive.com]
- 9. youtube.com [youtube.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[2,1-b]thiazoles
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols, improve yields, and enhance the purity of your target compounds.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and challenges encountered during the synthesis of imidazo[2,1-b]thiazoles.
Q1: What is the most common method for synthesizing imidazo[2,1-b]thiazoles, and what are the key reactants?
The most prevalent and classical method for synthesizing the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[5] The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol.[5]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in imidazo[2,1-b]thiazole synthesis can stem from several factors. Key areas to troubleshoot include:
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. The reaction often requires heating to proceed efficiently.[6]
-
Reagent Quality: The purity of the starting 2-aminothiazole and α-haloketone is crucial. Impurities can lead to unwanted side reactions.
-
Side Reactions: The formation of byproducts is a common issue that reduces the yield of the desired product.
-
Work-up and Purification: Product loss during extraction, isolation, and purification steps can also contribute to lower overall yields.
Q3: I'm observing multiple spots on my TLC analysis after the reaction. What are the likely byproducts?
The formation of multiple products is a frequent challenge. Common byproducts can include:
-
Unreacted Starting Materials: Incomplete reactions will show the presence of the initial 2-aminothiazole and α-haloketone.
-
Isomeric Products: Depending on the substituents on the starting materials, the formation of regioisomers is possible.
-
Products from Side Reactions: Various side reactions can occur, leading to a complex reaction mixture.
Q4: How can I improve the purity of my final compound?
Enhancing the purity of your imidazo[2,1-b]thiazole product often involves optimizing the purification method. Common techniques include:
-
Recrystallization: This is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from byproducts and unreacted starting materials.[1] The choice of eluent is critical for achieving good separation.
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, a liquid-liquid extraction can be an effective preliminary purification step.
II. Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed breakdown of specific issues you may encounter during the synthesis of imidazo[2,1-b]thiazoles, along with actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Formation
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Incorrect Reaction Temperature | The condensation reaction typically requires heating to overcome the activation energy barrier. If the reaction is too cold, it may not proceed at a reasonable rate. Action: Gradually increase the reaction temperature, monitoring the progress by TLC. Refluxing in a suitable solvent like ethanol is a common starting point.[5] |
| Inappropriate Solvent | The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. A poor solvent choice can hinder the reaction. Action: Screen different solvents. While ethanol and methanol are common, other options like 1-butanol or even greener solvents like glycerol have been reported.[6][7] |
| Deactivated Reactants | Electron-withdrawing groups on the 2-aminothiazole or α-haloketone can decrease their reactivity, slowing down the reaction. Action: Consider using more forcing reaction conditions, such as higher temperatures or longer reaction times. The use of a catalyst might also be beneficial. |
| Poor Quality of α-Haloketone | α-Haloketones can be unstable and may decompose upon storage. Action: Use freshly prepared or purified α-haloketone. Check the purity by NMR or other analytical techniques before use. |
Experimental Workflow: Optimizing Reaction Conditions
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products (Low Purity)
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Side Reactions | The reaction between 2-aminothiazoles and α-haloketones can sometimes lead to the formation of undesired byproducts. Action: Carefully control the reaction temperature and stoichiometry of the reactants. Adding the α-haloketone dropwise to the solution of 2-aminothiazole can sometimes minimize side reactions. |
| Isomer Formation | If the 2-aminothiazole is unsymmetrically substituted, the reaction can potentially yield regioisomers. Action: The regioselectivity is often influenced by the reaction conditions. In neutral solvents, the reaction typically proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, leading to the desired imidazo[2,1-b]thiazole.[6] Careful analysis of the product mixture using techniques like 2D NMR may be necessary to identify the major and minor isomers. |
| Reaction with Solvent | Certain solvents, particularly nucleophilic ones, might react with the α-haloketone under the reaction conditions. Action: Choose a relatively inert solvent for the reaction. Ethanol is generally a good choice. |
Mechanistic Insight: Regioselectivity
The formation of the imidazo[2,1-b]thiazole ring system proceeds through a specific reaction pathway. Understanding this mechanism is key to controlling the outcome of the reaction.
Caption: Simplified reaction mechanism for imidazo[2,1-b]thiazole synthesis.
Problem 3: Difficulty in Product Purification
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Similar Polarity of Product and Impurities | If the desired product and major impurities have similar polarities, separation by column chromatography can be challenging. Action: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Alternatively, consider converting the product to a salt to alter its polarity for easier separation, and then neutralize it back to the free base. |
| Product is an Oil or Low-Melting Solid | Oily products can be difficult to handle and purify. Action: If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it's a low-melting solid, recrystallization from a low-boiling solvent at a low temperature might be effective. |
| Product Instability on Silica Gel | Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography. Action: Deactivate the silica gel by adding a small amount of a base, like triethylamine (1-2%), to the eluent. Alternatively, use a different stationary phase, such as alumina. |
III. Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of various imidazo[2,1-b]thiazole derivatives.
Protocol 1: General Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles
This protocol is adapted from literature procedures for the condensation of a 2-aminothiazole with a substituted α-bromoacetophenone.[8]
Materials:
-
Substituted 2-aminothiazole (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Ethanol
-
Sodium Bicarbonate (optional, for work-up)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-aminothiazole in ethanol in a round-bottom flask equipped with a condenser.
-
Add the substituted α-bromoacetophenone to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate if the hydrobromide salt of the product has precipitated.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For further crystal growth, the flask can be placed in an ice bath or a refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure imidazo[2,1-b]thiazole.
IV. Characterization
Accurate characterization of the synthesized imidazo[2,1-b]thiazoles is essential to confirm their structure and purity.
Common Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Melting Point: A sharp melting point is an indicator of high purity for solid compounds.
V. References
-
Benzenine, D., et al. (2018). Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of imidazo[2,1‐b]thiazole by the reaction of cyclization of... ResearchGate. Available at: [Link]
-
de la Torre, M. C., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(15), 4629. Available at: [Link]
-
Unknown Author. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]
-
Rachedi, Y., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2949. Available at: [Link]
-
Zhang, G., et al. (2011). The fluorescence spectroscopic study on the interaction between imidazo[2,1-b]thiazole analogues and bovine serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 83(1), 322-328. Available at: [Link]
-
Leoni, A., et al. (2017). Patented imidazo[2,1-b]thiazole derivatives (12-21). ResearchGate. Available at: [Link]
-
Yurttaş, L., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Medicinal Chemistry Research, 24(10), 3649-3659. Available at: [Link]
-
Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry, 27(4), 331-336. Available at: [Link]
-
Various Authors. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals. Available at: [Link]
-
Baranwal, J., et al. (2023). Regioselective and environmentally benign synthesis of Imidazo[2,1‐b]thiazole and Imidazo[2,1‐b][1][5][9]thiadiazole. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Wiley Online Library. Available at: [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][5][9]thiadiazoles. Tetrahedron, 67(19), 3289-3316. Available at: [Link]
-
Shahrasbi, M., et al. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 16(1), 255-264. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Imidazo[2,1-b]thiazole Functionalization Core: A Technical Troubleshooting Guide
Welcome to the technical support center for the functionalization of the imidazo[2,1-b]thiazole scaffold. This bicyclic heteroaromatic system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, its unique electronic and steric properties present distinct challenges in achieving desired substitutions. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common hurdles encountered during the synthesis and modification of this privileged scaffold.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the electrophilic substitution of the imidazo[2,1-b]thiazole ring so challenging?
A1: The difficulty in controlling regioselectivity arises from the complex interplay of the electronic properties of the fused ring system. The imidazo[2,1-b]thiazole core has multiple potential sites for electrophilic attack, primarily C5, C6, and to a lesser extent, C3. The nitrogen atom at position 1 and the sulfur atom at position 8 strongly influence the electron density distribution across the ring. Theoretical calculations and experimental evidence have shown that the C5 position is generally the most electron-rich and kinetically favored site for many electrophilic substitutions. However, the reaction conditions, the nature of the electrophile, and the presence of existing substituents can alter this preference, often leading to mixtures of isomers that are difficult to separate.
Q2: I am observing poor yields in my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) with a halogenated imidazo[2,1-b]thiazole substrate. What are the likely causes?
A2: This is a common issue rooted in the potential for the imidazo[2,1-b]thiazole scaffold to act as a ligand and poison the palladium catalyst. The nitrogen atoms in the imidazole ring can coordinate to the metal center, leading to the formation of inactive catalyst complexes and inhibiting the catalytic cycle. Several factors can exacerbate this problem:
-
Substrate-Catalyst Interaction: The specific substitution pattern on your imidazo[2,1-b]thiazole can influence the strength of its coordination to the palladium.
-
Ligand Choice: The phosphine ligand used is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often necessary to stabilize the palladium catalyst and promote the desired reductive elimination step over catalyst deactivation.
-
Base and Solvent: The choice of base and solvent system can significantly impact catalyst stability and activity. An inappropriate base can also contribute to side reactions.
Q3: Can I directly functionalize the C-H bonds of the imidazo[2,1-b]thiazole ring without pre-functionalization (e.g., halogenation)?
A3: Yes, direct C-H activation/functionalization is a powerful and increasingly utilized strategy for modifying the imidazo[2,1-b]thiazole core, offering a more atom-economical approach compared to traditional cross-coupling methods. Palladium, rhodium, and copper catalysts are commonly employed for this purpose. The primary challenge remains regioselectivity, which is often directed by a functional group already present on the scaffold. For instance, a directing group at the C2 or C3 position can guide the C-H activation to a specific site. Without a directing group, achieving selectivity can be difficult and may result in a mixture of products.
Part 2: Troubleshooting Guides
Guide 1: Poor Regioselectivity in Bromination
Problem: Attempting to brominate an unsubstituted imidazo[2,1-b]thiazole with N-Bromosuccinimide (NBS) in acetonitrile results in a mixture of 5-bromo and 5,6-dibromo products with low yield of the desired mono-bromo adduct.
Root Cause Analysis: The C5 position is highly activated, making it susceptible to both mono- and di-substitution. The reaction conditions are likely too harsh, or the stoichiometry of the brominating agent is not optimized, leading to over-bromination.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity in bromination.
Detailed Protocol Adjustments:
-
Stoichiometric Control: Carefully weigh and add 1.05 equivalents of NBS. Adding the reagent portion-wise over 30 minutes can also prevent localized high concentrations that favor di-substitution.
-
Temperature Management: Begin the reaction at 0°C and allow it to slowly warm to room temperature. This reduces the reaction rate, giving the mono-brominated product a higher chance to form before a second electrophilic attack occurs.
-
Solvent Effects: Solvents like acetonitrile can stabilize charged intermediates, potentially facilitating the second bromination. Switching to a less polar solvent such as DCM can often temper the reactivity and improve selectivity for the mono-substituted product.
Guide 2: Failed Suzuki Coupling at the C6 Position
Problem: A Suzuki-Miyaura coupling between 6-bromo-2-methylimidazo[2,1-b]thiazole and phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in DME/water fails to proceed, with starting material recovered.
Root Cause Analysis: This is a classic case of catalyst poisoning and/or insufficient catalyst activity for a relatively electron-rich heterocyclic system. The Pd(0) species is likely being sequestered by the imidazole nitrogen, and the chosen ligand (PPh₃) may not be robust enough to facilitate the catalytic cycle effectively.
Component Optimization Table:
| Component | Standard (Failed) Condition | Recommended Modification | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Use a Pd(II) or Pd(0) precursor that requires in-situ reduction, often leading to more active catalytic species. |
| Ligand | PPh₃ (from catalyst) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich Buchwald-Hartwig ligands are essential to prevent catalyst deactivation and promote efficient oxidative addition and reductive elimination. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective in these systems, facilitating the transmetalation step without degrading the substrate or catalyst. |
| Solvent | DME/Water | Dioxane/Water or Toluene/Water | These solvents offer better solubility for the organometallic intermediates and can be run at higher temperatures if needed. |
Step-by-Step Experimental Protocol (Optimized):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-2-methylimidazo[2,1-b]thiazole (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add the palladium precursor, for example, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction should typically reach completion within 2-12 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Part 3: Mechanistic Insights & Advanced Strategies
Understanding C-H Functionalization Pathways
Direct C-H functionalization offers an elegant route to modify the imidazo[2,1-b]thiazole core. The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, particularly with palladium catalysis.
Caption: Simplified mechanism for direct C-H arylation via a CMD pathway.
This pathway avoids the need for pre-halogenating the substrate, which is a significant advantage. However, controlling the site of C-H activation is paramount. Current research focuses on using removable directing groups to achieve high regioselectivity for positions that are not electronically favored, such as C2 or C3.
References
-
Title: Recent Advances in the Synthesis of Imidazo[2,1-b]thiazoles. Source: Molecules (2017). URL: [Link]
-
Title: A Review on Synthetic Strategies, Mechanism and Application of Imidazo[2,1-b]thiazole. Source: ChemistrySelect (2021). URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions for C–C Bond Formations. Source: Chemical Reviews (2011). URL: [Link]
-
Title: Recent advances in C–H functionalization of imidazo[2,1-b]thiazoles. Source: Organic & Biomolecular Chemistry (2022). URL: [Link]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and its derivatives. The imidazo[2,1-b]thiazole scaffold is a valuable heterocyclic core in medicinal chemistry, appearing in compounds explored for anticancer, antitubercular, and anti-inflammatory activities.[1][2][3] However, like many drug-like heterocyclic compounds, derivatives of this scaffold can exhibit poor aqueous solubility, posing a significant challenge for biological screening, formulation, and in vivo studies.[4][5]
This guide is designed with full editorial control to provide practical, in-depth troubleshooting advice and experimental protocols. It is structured to help you proactively assess and systematically overcome solubility issues, ensuring the integrity and progress of your research.
Part 1: Proactive Solubility Assessment - First-Line Troubleshooting
Before encountering a critical solubility roadblock, a preliminary assessment can save significant time and resources. This section provides answers to frequently asked questions and a foundational workflow for characterizing your compound.
Frequently Asked Questions (FAQs)
Q1: My imidazo[2,1-b]thiazole derivative is a new compound. How do I get a quick idea of its solubility?
A1: Start with a simple kinetic solubility test. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Then, dilute this stock into your primary aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to your desired final concentration. Let it equilibrate and observe for any precipitation, cloudiness, or turbidity over time (from minutes to a few hours). Visual inspection is the first step; for quantitative data, you can centrifuge the sample and measure the concentration of the supernatant via HPLC-UV or LC-MS.
Q2: I see precipitation immediately after diluting my DMSO stock into an aqueous buffer. What's the most common first step to fix this?
A2: The most immediate and common strategy is to employ a co-solvent system.[6][7] A co-solvent reduces the polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[] Try preparing your aqueous buffer with a small percentage of an organic solvent like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) before adding your DMSO stock. Start with low percentages (1-5% v/v) and increase if necessary.
Q3: Can the pH of my buffer affect the solubility of my compound?
A3: Absolutely. The imidazo[2,1-b]thiazole core contains nitrogen atoms that can be protonated at acidic pH. If your derivative has a basic handle, its solubility will likely increase at a lower pH where it can form a more soluble salt.[9][10] Conversely, if your molecule has an acidic functional group, solubility may increase at a higher pH. Perform a simple pH screening experiment by diluting your compound into a series of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.5) to observe the effect.
Q4: My compound seems soluble, but my biological assay results are inconsistent. Could solubility be the issue?
A4: Yes, this is a classic sign of hidden insolubility or compound aggregation. Even if you don't see visible precipitation, the compound may be forming microscopic aggregates that can interfere with assays, leading to poor reproducibility. Dynamic Light Scattering (DLS) can be a useful technique to detect such aggregates. Re-evaluating your solubilization strategy using the methods in this guide is highly recommended.
Part 2: In-Depth Troubleshooting Guides & Methodologies
When basic troubleshooting is insufficient, a more systematic approach is required. This section provides detailed guides and protocols for advanced solubilization techniques.
Workflow for Selecting a Solubilization Strategy
Before diving into specific techniques, use the following decision tree to guide your choice of methodology.
Caption: Decision workflow for solubility enhancement.
Guide 1: Co-Solvent Systems
Causality: Co-solvents work by reducing the dielectric constant of water, effectively making the bulk solvent more "organic-like."[][11] This change in polarity disrupts the highly ordered hydrogen-bonding network of water, which tends to exclude non-polar solutes, thereby increasing the solubility of hydrophobic molecules.[]
When to Use: This is often the first and simplest method to try after encountering precipitation from a DMSO stock dilution. It is ideal for in vitro screening and early-stage experiments where formulation complexity must be minimized.
Experimental Protocol: Screening for an Effective Co-solvent
-
Prepare Stock Solutions: Make a 20 mM stock solution of your Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate derivative in 100% DMSO.
-
Prepare Co-solvent Blends: In separate tubes, prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing various co-solvents at different final concentrations.
-
Co-solvents to test: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N,N-Dimethylacetamide (DMA).
-
Concentrations to test: 1%, 5%, and 10% (v/v).
-
-
Spike and Observe: Add the DMSO stock to each co-solvent blend to achieve your target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all samples and is below a level that affects your assay (typically ≤1%).
-
Equilibrate and Analyze: Gently mix and let the solutions stand at room temperature for 1-2 hours. Visually inspect for precipitation. For a quantitative result, centrifuge the samples (e.g., 15,000 x g for 15 minutes) and measure the supernatant concentration by a suitable analytical method (e.g., HPLC).
Data Summary Table: Common Co-solvents
| Co-solvent | Typical Starting % (v/v) | Key Characteristics |
| Ethanol | 1-10% | Common, but can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-20% | Good solubilizer, generally well-tolerated in cell-based assays. |
| PEG 400 | 5-25% | Effective for highly lipophilic compounds; can be viscous. |
| DMSO | 0.5-5% | Excellent solvent, but often used as the stock solvent. Keep final % low. |
| DMA | 1-10% | Stronger solvent than ethanol or PG, use with caution regarding assay compatibility. |
Guide 2: pH Adjustment
Causality: The solubility of ionizable compounds is highly dependent on pH. For a basic compound (like one containing the imidazo[2,1-b]thiazole nitrogen), solubility increases as the pH drops below its pKa because the compound becomes protonated, forming a more polar, water-soluble cation.[][9] The opposite is true for acidic compounds.
When to Use: When your derivative contains acidic or basic functional groups. This is a powerful technique for oral and parenteral formulations.
Experimental Protocol: pH-Dependent Solubility Profile
-
Prepare Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 4.0, 5.5, 6.8, 7.4, 8.0). Use buffers with appropriate buffering capacity for each pH (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).
-
Add Compound: Add an excess amount of the solid compound to each buffer in a vial.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Dilute: After equilibration, filter each suspension through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) or centrifuge at high speed.
-
Quantify: Accurately dilute the clear filtrate/supernatant and measure the concentration using a validated analytical method (e.g., HPLC-UV). Plot solubility (µg/mL or µM) versus pH.
Guide 3: Advanced Formulations - Solid Dispersions
Causality: A solid dispersion involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[12][13] This prevents the drug from forming a stable, low-solubility crystal lattice.[12][14] Upon contact with an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and apparent solubility.[12][13][15]
When to Use: For preclinical and clinical development, especially for oral dosage forms, when co-solvents or pH modification are insufficient or not viable. This is a more resource-intensive technique.
Mechanism of Solid Dispersion
Caption: Mechanism of solubility enhancement by solid dispersion.
Experimental Protocol: Lab-Scale Solvent Evaporation Method
-
Select Carrier: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP K30) and polyethylene glycols (e.g., PEG 6000).[13][16]
-
Dissolve Components: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate Solvent: Remove the solvent under vacuum using a rotary evaporator to form a thin film. Ensure the solvent is completely removed by further drying under high vacuum.
-
Harvest and Characterize: Scrape the resulting solid dispersion from the flask. The product should be an amorphous solid. Characterization with techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can confirm the absence of drug crystallinity.
-
Test Dissolution: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in an appropriate aqueous buffer.
Guide 4: Advanced Formulations - Nanoparticle Engineering
Causality: Reducing the particle size of a drug to the nanometer range (<1000 nm) dramatically increases the surface-area-to-volume ratio.[17][18][19] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[11] Furthermore, for very small particles, the saturation solubility itself can increase.[20]
When to Use: For compounds that are very poorly soluble across the pH range and are difficult to formulate using other methods. This is suitable for oral, parenteral, and other delivery routes.
Common Nanoparticle Production Methods
| Method | Description | Advantages |
| Wet Media Milling | A top-down approach where a suspension of the drug is milled with grinding media to break down particles. | Scalable, widely used in industry.[21] |
| High-Pressure Homogenization | A drug suspension is forced through a narrow gap at high pressure, causing particle size reduction via cavitation and shear forces. | Effective for producing very small nanoparticles.[22] |
| Precipitation (Bottom-Up) | The drug is dissolved in a solvent and then precipitated by adding an anti-solvent, often in the presence of stabilizers. | Can produce amorphous nanoparticles with enhanced solubility.[21][23] |
The selection and execution of these advanced techniques often require specialized equipment and expertise. Collaboration with a formulation science group is recommended.
References
-
Bhadra, D., et al. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug Development and Industrial Pharmacy, 30(3), 233-45. Available from: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]
-
Schanz, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Verma, S., & Rawat, A. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]
-
Taylor & Francis Online. (2004). Full article: Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Available from: [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
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Wikipedia. (n.d.). Cosolvent. Available from: [Link]
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Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Available from: [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available from: [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]
-
ResearchGate. (2016). (PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs. Available from: [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available from: [Link]
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]
-
Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. (n.d.). Available from: [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
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PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
Pharmaceutical Technology. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Available from: [Link]
-
SlideShare. (n.d.). solubility enhancement and cosolvency by madhavi. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
ResearchGate. (2022). Improving solubility via structural modification. Available from: [Link]
-
J-Stage. (n.d.). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. Available from: [Link]
-
PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available from: [Link]
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PMC - NIH. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]
-
OUCI. (n.d.). Improving Solubility via Structural Modification. Available from: [Link]
-
PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Available from: [Link]
-
ACS Publications. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. Available from: [Link]
-
PubChem. (n.d.). Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. Available from: [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Available from: [Link]
-
PubMed. (n.d.). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Available from: [Link]
-
PubMed. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Available from: [Link]
-
ResearchGate. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Available from: [Link]
-
PubMed. (n.d.). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Available from: [Link]
-
PubMed. (2024). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. Available from: [Link]
-
ResearchGate. (n.d.). Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K. Available from: [Link]
-
RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available from: [Link]
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Technical Support Center: Troubleshooting Imidazo[2,1-b]thiazole Synthesis
Welcome to the technical support center for imidazo[2,1-b]thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, experience-driven answers to frequently asked questions. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction to synthesize a 6-aryl-imidazo[2,1-b]thiazole from a 2-aminothiazole and an α-bromoacetophenone is resulting in a very low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this classic condensation reaction, a variant of the Hantzsch thiazole synthesis, are a common issue stemming from several factors. The reaction involves the initial S-alkylation of the 2-aminothiazole followed by an intramolecular cyclization and dehydration. Let's break down the potential problems and solutions.
Causality and Mechanistic Considerations:
The key steps are the nucleophilic attack of the thiazole sulfur or exocyclic nitrogen on the α-bromoacetophenone, followed by cyclization. The regioselectivity of the initial attack and the efficiency of the subsequent cyclization are critical.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials. The α-bromoacetophenone can degrade over time, releasing HBr, which can protonate the 2-aminothiazole, reducing its nucleophilicity. The 2-aminothiazole itself can be of variable quality.[1]
-
Solvent Choice: The choice of solvent is crucial. While ethanol is commonly used, higher boiling point solvents like isopropanol or n-butanol can facilitate the dehydration step, which is often rate-limiting. Aprotic solvents like DMF or acetonitrile can also be effective.[2]
-
Temperature and Reaction Time: These reactions often require elevated temperatures to drive the cyclization and dehydration. If you are running the reaction at room temperature or gentle reflux, consider increasing the temperature. Monitor the reaction by TLC to determine the optimal reaction time; prolonged heating can lead to decomposition.[2][3]
-
Base Addition: While the reaction can proceed without a base, the HBr generated during the reaction can protonate the starting material and intermediates. Adding a non-nucleophilic base, such as sodium bicarbonate or diisopropylethylamine (DIPEA), can neutralize the acid and improve the yield.
Issue 2: Formation of a Persistent, Dark-Colored, Tarry Mixture
Question: My reaction mixture has turned into a dark brown, intractable tar, making product isolation impossible. What is causing this and how can I prevent it?
Answer:
The formation of a tarry mixture is a strong indication of polymerization and/or the formation of complex polysulfides, which can be triggered by several factors.[4]
Causality and Mechanistic Considerations:
-
Polymerization: At high temperatures, starting materials or reactive intermediates can polymerize. This is particularly an issue if the starting materials are not pure.[4]
-
Side Reactions of α-bromoacetophenone: α-Halo ketones are susceptible to self-condensation and other side reactions under basic conditions or at elevated temperatures.
Preventative Measures and Solutions:
-
Strict Temperature Control: Avoid excessively high temperatures. It is crucial to find a balance between a temperature high enough to drive the reaction to completion in a reasonable time and one that minimizes decomposition and polymerization.[4]
-
Controlled Reagent Addition: Adding the α-bromoacetophenone solution dropwise to a heated solution of the 2-aminothiazole can help to maintain a low concentration of the reactive ketone, thereby minimizing self-condensation and polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Purification of Starting Materials: As mentioned previously, ensure the purity of your reagents. Recrystallize or distill the starting materials if their purity is questionable.
Issue 3: Identification and Minimization of a Major Byproduct
Question: I've isolated my desired imidazo[2,1-b]thiazole, but I also have a significant amount of a byproduct with a similar mass. How can I identify it and adjust my reaction conditions to minimize its formation?
Answer:
A common byproduct in this synthesis is the isomeric 3-substituted-2-imino-2,3-dihydrothiazole. This arises from a change in the regioselectivity of the initial nucleophilic attack.
Causality and Mechanistic Considerations:
The 2-aminothiazole has two nucleophilic nitrogen atoms: the endocyclic nitrogen (N3) and the exocyclic amino group (N2'). The reaction of an α-haloketone with a 2-aminothiazole can proceed through two pathways, leading to isomeric products. The reaction conditions, particularly the pH, can influence the regioselectivity.[5]
-
Pathway A (Desired): Nucleophilic attack by the endocyclic nitrogen (N3) of the 2-aminothiazole on the α-haloketone, followed by cyclization of the exocyclic amino group onto the ketone carbonyl.
-
Pathway B (Byproduct): Nucleophilic attack by the exocyclic amino group on the α-haloketone, followed by cyclization of the endocyclic nitrogen onto the ketone carbonyl.
Troubleshooting and Optimization:
-
pH Control: The formation of the 2-imino-2,3-dihydrothiazole byproduct is favored under acidic conditions.[5] Conversely, neutral or slightly basic conditions tend to favor the formation of the desired imidazo[2,1-b]thiazole. The addition of a mild base can shift the equilibrium towards the desired product.
-
Solvent Polarity: The polarity of the solvent can influence the nucleophilicity of the two nitrogen atoms differently. Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile, DMF) can help to optimize the regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature may favor one pathway over the other. A systematic study of the reaction temperature could reveal an optimal range for minimizing the byproduct.
Issue 4: Challenges in Product Purification
Question: My crude product is a mixture of the desired imidazo[2,1-b]thiazole and unreacted starting materials. What is the best way to purify it?
Answer:
Purification of imidazo[2,1-b]thiazoles often requires a multi-step approach due to the similar polarities of the product and potential byproducts.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, quenching the reaction with water and neutralizing with a base like sodium bicarbonate is a good first step. The desired product often precipitates and can be collected by filtration.[3]
-
Solvent Trituration/Recrystallization: Washing the crude solid with a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether, cold ethanol) can be very effective. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes) is often the best method for obtaining highly pure material.
-
Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel is the next logical step.[2] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
Experimental Protocols
General Procedure for the Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the 2-aminothiazole (1.0 eq.) in absolute ethanol (10 mL/mmol of 2-aminothiazole), add the appropriate α-bromoacetophenone (1.05 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.
-
Stir for 30 minutes, and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford the crude product, which can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for starting materials, facilitates workup. |
| Temperature | Reflux | Drives the reaction, particularly the dehydration step. |
| Base | None (initially) or NaHCO₃ | Neutralizes HBr byproduct, can improve yield. |
| Workup | Aqueous NaHCO₃ | Neutralizes acid and often precipitates the product. |
References
-
ResearchGate. (n.d.). Reaction mechanism of formation of imidazo[2,1-b][2][4][6]thiadiazoles. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved from [Link]
-
PubMed Central. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Retrieved from [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Retrieved from [Link]
-
MDPI. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][4][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[2,1-b]thiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2022). I find difficulty in synthesizing Imidazo[2,1-b]-1,3,4-thiadiazoles derivatives?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of Imidazo[2,1-b][2][4][6]thiadiazoles. Retrieved from [Link]
-
PubMed Central. (2016). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Retrieved from [Link]
Sources
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- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazo[2,1-b]thiazole Analogs
Welcome to the technical support center for the purification of imidazo[2,1-b]thiazole analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles. The inherent basicity and diverse polarity of these scaffolds can present unique challenges during purification. This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity and yield for your compounds.
Part 1: Frequently Asked Questions (FAQs) - Strategic Purification Planning
This section addresses high-level decisions to help you build a robust purification strategy from the outset.
Q1: How do I choose the right primary purification technique for my newly synthesized imidazo[2,1-b]thiazole analog?
The selection of a purification technique is dictated by the physicochemical properties of your target compound, the nature of the impurities, and the desired scale and purity level.[1]
-
For initial purification of solid compounds (>90% pure): Crystallization is often the most efficient and scalable method. It's ideal for removing minor impurities and achieving high crystalline purity, which is often required for downstream applications like X-ray crystallography or final API formulation.
-
For complex mixtures or non-crystalline solids/oils: Column Chromatography (either Flash or HPLC) is the most versatile and widely used technique.[1] It excels at separating compounds with similar polarities.
-
For initial work-up and removing bulk ionic impurities: Liquid-Liquid Extraction is a crucial first step post-synthesis to separate your compound based on its solubility and acid/base properties.
A logical workflow for selecting the appropriate technique is outlined below.
Caption: Decision workflow for selecting a primary purification method.
Q2: My imidazo[2,1-b]thiazole is highly polar. What's the best chromatographic approach?
Highly polar compounds can be challenging to purify using traditional normal-phase chromatography on silica gel.[1]
-
Reversed-Phase Chromatography (C18): This is often the preferred method. Use a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or methanol. Adding a modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is crucial.[2] This protonates the basic nitrogen atoms on your molecule, improving peak shape and preventing tailing.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained on C18 columns. It uses a polar stationary phase with a mobile phase of high organic content, which is advantageous for sample solubility and MS sensitivity.
-
Modified Normal Phase: If you must use silica gel, a highly polar mobile phase is necessary. A common system is Dichloromethane/Methanol with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) to prevent streaking.
Part 2: Troubleshooting Guide
This section addresses specific, common problems encountered during purification experiments.
Section 2.1: Column Chromatography Issues
Q3: Why is my basic imidazo[2,1-b]thiazole streaking badly on a silica gel TLC plate and column?
Cause: This is the most common issue for this class of compounds. Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your imidazo[2,1-b]thiazole core interact strongly and often irreversibly with these acidic sites. This strong interaction leads to slow, uneven elution, resulting in significant peak tailing or "streaking."
Solution:
-
Add a Basic Modifier: Neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., 99:1 Hexane/EtOAc + 0.1% TEA). The TEA is more basic than your compound and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Ammonia: A solution of 7N ammonia in methanol can be used to prepare a highly polar mobile phase (e.g., 95:5 DCM/MeOH(NH₃)).
-
-
Switch the Stationary Phase: If modifiers are ineffective or incompatible with your compound's stability, use a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.[1]
-
Reversed-Phase (C18): As mentioned in Q2, this is often the most robust solution.
-
Caption: Mechanism of how a basic modifier prevents streaking on silica gel.
Q4: My compound is not eluting from the silica column, even with 100% ethyl acetate.
Cause: Your compound is likely too polar for the solvent system, or it has irreversibly adsorbed to the silica gel.[3]
Solutions:
-
Increase Mobile Phase Polarity: Switch to a much stronger solvent system. A common gradient for highly polar compounds is Dichloromethane (DCM) to 10-20% Methanol in DCM.
-
Test for Decomposition: Before committing your entire batch to a column, test for stability. Spot your crude material on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears at the baseline or the original spot diminishes, your compound is likely decomposing on the silica.[3] In this case, you must use an alternative stationary phase like alumina or C18 silica.
-
Check Sample Loading: If you dissolved your sample in a very strong solvent (like pure methanol or DMSO) for loading, it can disrupt the top of the column and cause elution problems. It is better to use a "dry loading" technique where the compound is adsorbed onto a small amount of silica before being added to the column.[4]
Section 2.2: Crystallization Issues
Q5: My compound is "oiling out" instead of forming crystals. What should I do?
Cause: "Oiling out" occurs when the solution becomes supersaturated too quickly, or when the melting point of the solid is lower than the temperature of the solution. The presence of impurities can also inhibit crystal lattice formation.
Solutions:
-
Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling is critical for forming well-ordered crystals.
-
Add More Solvent: The oil is likely highly concentrated, supersaturated solute. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it more slowly.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled solution to induce crystallization.[1]
-
Change Solvent System: Your chosen solvent may not be optimal. Try a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Then, allow it to cool slowly.
Q6: My final crystals are still colored, but the compound should be white. How do I remove colored impurities?
Cause: Highly conjugated or polymeric impurities can persist even after crystallization.
Solution:
-
Activated Charcoal Treatment: After dissolving your crude compound in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Then, allow the filtrate to cool and crystallize as usual.[1] Be aware that charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.
Section 2.3: Work-up & Extraction Issues
Q7: I have a persistent emulsion during my aqueous work-up. How can I break it?
Cause: Emulsions are common when residual high-molecular-weight starting materials or surfactant-like impurities are present. Vigorous shaking of the separatory funnel can also cause them.
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing non-polar organic components out and helping to break the emulsion.[1]
-
Gentle Inversion: Instead of shaking vigorously, gently invert the separatory funnel 10-15 times.
-
Filtration: Pass the entire emulsified layer through a pad of Celite or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.[1]
Part 3: Standardized Protocols
Protocol 1: Flash Column Chromatography of a Basic Imidazo[2,1-b]thiazole Analog
Objective: To purify a moderately polar, basic compound from non-polar and highly polar impurities.
Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Run TLC plates in various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).
-
To the most promising system (which gives the target compound an Rf of ~0.3), add 0.5% triethylamine (TEA). Rerun the TLC to confirm that streaking is eliminated and separation is maintained.
-
-
Column Packing (Wet Loading):
-
Choose an appropriately sized column (aim for a crude sample load of 1-5% of the silica gel mass).[1]
-
Slurry pack the column with silica gel in the initial, least polar mobile phase (e.g., 100% Hexane + 0.5% TEA). Ensure no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound (e.g., 1 g) in a minimal amount of a strong solvent like DCM or methanol.
-
Add 5-10 g of silica gel to this solution and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined by TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and monitor their contents by TLC.
-
-
Product Isolation:
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization for High-Purity Analogs
Objective: To obtain a highly pure, crystalline solid from a crude product that is >90% pure.
Methodology:
-
Solvent Selection:
-
Place ~20 mg of your crude solid into several small test tubes.
-
Add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. An ideal solvent will fully dissolve the compound when hot but show low solubility when cold.[1]
-
-
Dissolution:
-
Place the bulk of the crude compound into an Erlenmeyer flask (not a beaker, to minimize evaporation).
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the compound is just fully dissolved. Using the minimum amount of hot solvent is key to maximizing recovery.[5]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, or if you performed a charcoal treatment, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb it.
-
Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Dry the purified crystals under high vacuum to remove all residual solvent.
-
Part 4: Data Summary Tables
Table 1: Common Chromatographic Systems for Imidazo[2,1-b]thiazoles
| Compound Polarity | Stationary Phase | Typical Mobile Phase System | Modifier |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate (Gradient) | 0.1 - 1% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane / Methanol (Gradient) | 0.5 - 1% NH₄OH in MeOH |
| High / Very Polar | C18 (Reversed-Phase) | Water / Acetonitrile or Water / Methanol (Gradient) | 0.1% Formic Acid or TFA |
| Basic / Polar | Alumina (Neutral) | Hexane / Ethyl Acetate or DCM / Ethyl Acetate (Gradient) | None usually needed |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Common Use Cases |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. Often used for final products.[6] |
| Isopropanol (IPA) | 82 | Similar to ethanol, but slightly less polar. Good for compounds that are too soluble in EtOH. |
| Acetonitrile | 82 | Apolar aprotic solvent, good for dissolving polar compounds when hot. |
| Ethyl Acetate | 77 | Medium polarity solvent. Often used in combination with a non-polar co-solvent like hexanes. |
| Toluene | 111 | High boiling point, good for less polar compounds or when slow cooling is essential. |
References
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
-
Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Patel, K. D., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. [Link]
-
Joy, M. N., et al. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings. [Link]
-
Manasa, K. L., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. National Institutes of Health. [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][3][4]thiadiazoles. ResearchGate. [Link]
-
Sobańska, A. W., et al. REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
-
Saliyeva, L. M., et al. (2023). Methods for the synthesis of imidazo[2,1-b][1][3]thiazines, their annulated and hydrogenated analogs. ResearchGate. [Link]
Sources
Technical Support Center: Enhancing the Biological Activity of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate through Derivatization
Welcome to the technical support center for the derivatization of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and biological evaluation of novel derivatives from this promising scaffold. The imidazo[2,1-b]thiazole core is a well-established privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides in-depth, field-proven insights to help you enhance the biological potency of your compounds.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis for creating the imidazo[2,1-b]thiazole core is resulting in low yields. What are the common causes and how can I optimize the reaction?
A1: Low yields in the Hantzsch synthesis of the imidazo[2,1-b]thiazole core are a frequent challenge. Several factors can contribute to this issue. Suboptimal temperature and improper solvent choice are common culprits. The reaction often requires heating, and modern variations have successfully employed microwave irradiation to shorten reaction times and improve yields.[3] While ethanol and methanol are commonly used solvents, exploring others like toluene, especially in multicomponent reactions, has been shown to significantly improve yields.[4]
Furthermore, the purity of your starting materials, the α-haloketone and the 2-aminothiazole precursor, is critical. Impurities can lead to unwanted side reactions.[3] Consider recrystallization or distillation of your starting materials if their purity is questionable. Finally, while the classic Hantzsch synthesis may not require a catalyst, modern approaches have demonstrated that catalysts like silica-supported tungstosilisic acid can lead to high yields.[5]
Here is a workflow to troubleshoot low yields:
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Q2: I have successfully synthesized a series of derivatives, but I'm observing inconsistent results in my in vitro anticancer assays. What could be the underlying reasons?
A2: Inconsistent results in anticancer assays are a common frustration in drug discovery. For heterocyclic compounds like imidazo[2,1-b]thiazole derivatives, several factors can contribute to this variability.
-
Compound Solubility: These compounds are often hydrophobic and can have poor solubility in aqueous assay media.[6] This can lead to precipitation of the compound, resulting in an inaccurate assessment of its cytotoxic potential. It is crucial to ensure your compounds are fully dissolved. Using a small amount of a co-solvent like DMSO is standard practice, but ensure the final concentration in the assay is not toxic to the cells.
-
Cell Line Selection: Not all cancer cell lines are equally sensitive to a given compound. The unique genetic and phenotypic characteristics of each cell line will influence its response.[7] It is advisable to screen your compounds against a panel of cell lines representing different cancer types to get a broader understanding of their activity spectrum.[8]
-
Assay-Specific Interference: The choice of cytotoxicity assay can also impact the results. For instance, the widely used MTT assay measures metabolic activity, which may not always directly correlate with cell viability for certain compounds.[9] Consider using complementary assays, such as those that measure cell membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity), to confirm your findings.
-
Compound Stability: Some derivatives may be unstable in the assay medium over the incubation period. This can be particularly true for compounds with reactive functional groups. Consider performing stability studies of your lead compounds in the assay medium.
Troubleshooting Guides
Guide 1: Poor Biological Activity of a Novel Derivative
Problem: You have synthesized a new derivative of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, but it shows poor or no biological activity in your initial screens.
| Potential Cause | Troubleshooting Action | Rationale & Supporting Evidence |
| Unfavorable Substitution Pattern | Analyze the Structure-Activity Relationship (SAR) of related compounds. | The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on the nature and position of substituents. For example, the presence of electron-withdrawing groups on an appended phenyl ring has been shown to enhance anticancer activity in some cases.[10] |
| Incorrect Structural Confirmation | Re-verify the structure of your compound using a combination of spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). | An incorrect structure will lead to a misinterpretation of the SAR and a dead-end in your derivatization strategy. Thorough characterization is non-negotiable.[6][11] |
| Poor Compound Solubility in Assay | Measure the solubility of your compound in the assay buffer. If it is low, consider formulation strategies such as using co-solvents or preparing a salt form. | As mentioned in the FAQs, poor solubility is a common reason for apparent lack of activity in in vitro assays.[6] |
| Inappropriate Biological Target or Cell Line | Re-evaluate the choice of your biological assay and cell line. Consider screening against a broader panel of targets or cell lines. | The mechanism of action of imidazo[2,1-b]thiazole derivatives can be diverse, including kinase inhibition and tubulin polymerization inhibition.[10] Your chosen assay may not be sensitive to the specific mechanism of your compound. |
Guide 2: Difficulty in Purifying Polar Derivatives
Problem: You have introduced a polar functional group to your imidazo[2,1-b]thiazole core, and now the compound is difficult to purify using standard column chromatography on silica gel.
| Potential Cause | Troubleshooting Action | Rationale & Supporting Evidence |
| Strong Interaction with Silica Gel | Switch to a different stationary phase for chromatography, such as alumina (neutral or basic) or reverse-phase silica (C18). | Highly polar compounds can bind irreversibly to silica gel, leading to poor recovery and streaking. Alumina or reverse-phase chromatography can mitigate these strong interactions. |
| Co-elution with Polar Impurities | Employ alternative purification techniques like preparative HPLC or crystallization. | For challenging separations, preparative HPLC offers higher resolution. Crystallization can be a highly effective method for obtaining pure compounds if a suitable solvent system can be found. |
| Compound Degradation on Silica | If you suspect your compound is unstable on silica, minimize the contact time by using a shorter column and a faster flow rate. Consider using a less acidic grade of silica gel. | Some sensitive functional groups can degrade on the acidic surface of standard silica gel. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazo[2,1-b]thiazole-benzimidazole Conjugates
This protocol is adapted from a study that successfully synthesized potent microtubule-targeting agents.[12]
-
Synthesis of the Imidazo[2,1-b]thiazole Core:
-
React the appropriate 2-aminothiazole with an α-haloketone in a suitable solvent like ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
-
Coupling with Benzimidazole Moiety:
-
To a solution of the synthesized imidazo[2,1-b]thiazole derivative in a suitable solvent (e.g., DMF), add the desired benzimidazole derivative and a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Caption: General workflow for the synthesis of imidazo[2,1-b]thiazole-benzimidazole conjugates.
References
-
Karaman, B., & Ulusoy Güzeldemirci, N. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(11), 2471–2484. [Link]
-
Chitti, S., Van Calster, K., Cappoen, D., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1133-1146. [Link]
-
Aslan, G., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Pharmaceutical Sciences. [Link]
-
Sbenati, R. M., et al. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & Medicinal Chemistry, 29, 115897. [Link]
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Bohrium. (2021). evaluation-of-imidazo-2-1-b-thiazole-based-anticancer-agents-in-one-decade-2011-2020-current-status-and-future-prospects. [Link]
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Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry, 26(8), 1884-1896. [Link]
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Yadav, G., & Singh, A. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5). [Link]
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Al-Ostoot, F. H., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1365–1392. [Link]
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Gholamhosseini, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(9), 2292. [Link]
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Isoglu, M., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic Chemistry, 94, 103421. [Link]
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Al-Tel, T. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(17), 5327. [Link]
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Andreani, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]
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Ciftci, H., et al. (2020). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1369-1380. [Link]
-
Gil-Ad, N. L., & Degani, H. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry. [Link]
-
Martinez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molecules, 26(21), 6483. [Link]
-
Amrutkar, V. S., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry. [Link]
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Wang, Y., et al. (2019). Approach for 2-(arylthio)imidazoles and imidazo[2,1-b]thiazoles from imidazo[2,1-b][6][11][13]thiadiazoles by ring-opening and -reconstruction. Organic & Biomolecular Chemistry, 17(30), 7171-7179. [Link]
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Benzenine, D., et al. (2022). Synthesis of imidazo[2,1-b]thiazoles. Conference Paper. [Link]
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Lata, K., et al. (2018). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][6][11][13]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 8(4), 527-542. [Link]
-
Amrutkar, V. S., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. Future Medicinal Chemistry. [Link]
-
Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry, 26(8), 1884-1896. [Link]
-
Costa, B., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 25(11), 2669. [Link]
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Ghamari, N., & Ghasemzadeh, M. A. (2018). S-NICS Investigation for Heterocyclic Anticancer Compounds. Oriental Journal of Chemistry, 34(1), 1-10. [Link]
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Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][6][11][13]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]
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Al-Malki, J., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6299. [Link]
-
Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 8(1), 1-10. [Link]
-
Kumar, A., et al. (2024). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. Futuristic Trends in Pharmacy & Nursing. [Link]
-
Paun, A. M., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][6][11][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2393. [Link]
-
Chitti, S., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Journal of Molecular Structure, 1315, 138531. [Link]
-
Chitti, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1133-1146. [Link]
Sources
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Technical Support Center: Refinement of In Vitro Assay Protocols for Imidazo[2,1-b]thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of imidazo[2,1-b]thiazole compounds. This guide is designed to provide you with field-proven insights and troubleshooting strategies to refine your in vitro assay protocols. The unique physicochemical properties of this heterocyclic system present both opportunities and challenges in experimental design. Here, we will address common issues to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with imidazo[2,1-b]thiazole compounds in vitro.
Q1: My imidazo[2,1-b]thiazole compound shows excellent activity in initial screens, but the results are inconsistent upon re-testing. What could be the cause?
A1: The most common culprit for inconsistent results with this class of compounds is poor aqueous solubility.[1] Imidazo[2,1-b]thiazoles are often hydrophobic, leading to precipitation in aqueous assay buffers and cell culture media. This can result in the actual concentration of the compound in solution being much lower and more variable than intended. It is crucial to ensure complete solubilization of your compound in a suitable stock solvent and to be mindful of its solubility limit in the final assay medium.
Q2: What is the best solvent for preparing stock solutions of imidazo[2,1-b]thiazole compounds?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of imidazo[2,1-b]thiazole derivatives for in vitro assays.[2] However, it is essential to keep the final concentration of DMSO in the assay medium as low as possible (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity. If solubility in DMSO is limited, other organic solvents like ethanol may be considered, but their compatibility with the specific assay system must be validated.[1]
Q3: I've observed precipitation of my compound in the cell culture medium during long-term experiments. How can I mitigate this?
A3: Compound precipitation during extended incubation is a significant issue. Here are a few strategies to consider:
-
Formulation Strategies: For poorly soluble compounds, consider formulation approaches such as creating solid dispersions with hydrophilic polymers or complexation with cyclodextrins to enhance solubility.[1]
-
Media Composition: The presence of proteins, like fetal bovine serum (FBS), in the cell culture medium can sometimes help to stabilize compounds and prevent precipitation. However, high protein concentrations can also lead to compound sequestration, reducing its effective concentration. This needs to be empirically determined.
-
Regular Media Changes: For long-term assays, consider refreshing the treatment medium at regular intervals to maintain the desired compound concentration and remove any potential precipitates.
Q4: My imidazo[2,1-b]thiazole compound is active in a cell-based assay, but not in a corresponding enzyme assay. What could explain this discrepancy?
A4: This common observation can point to several factors:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target. In silico ADMET prediction can provide initial insights into a compound's likely permeability.[3]
-
Metabolic Activation/Inactivation: The compound might be a prodrug that requires metabolic activation within the cell to exert its effect. Conversely, it could be rapidly metabolized and inactivated by cellular enzymes.[4] Studies using human liver microsomes can help investigate metabolic stability.[4]
-
Off-Target Effects: The observed cellular activity might be due to off-target effects unrelated to the intended enzyme target. It is crucial to conduct counter-screens and secondary assays to confirm the mechanism of action.
Q5: Why does my imidazo[2,1-b]thiazole compound show potent in vitro activity but fail in vivo?
A5: This is a frequent challenge in drug discovery. A primary reason is often poor oral bioavailability, stemming from low aqueous solubility which limits absorption in the gastrointestinal tract.[1] This leads to insufficient compound concentration at the target site. Additionally, significant first-pass metabolism in the liver can drastically reduce the amount of active compound reaching systemic circulation.[1] It is advisable to assess physicochemical properties and conduct preliminary pharmacokinetic studies early in the development process.
Troubleshooting Guides for Specific Assays
This section provides detailed troubleshooting for common in vitro assays used to evaluate imidazo[2,1-b]thiazole compounds.
Cytotoxicity and Antiproliferative Assays (e.g., MTT, SRB)
These colorimetric assays are fundamental for assessing the anticancer potential of imidazo[2,1-b]thiazole derivatives.[2][5][6]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Incomplete compound solubilization leading to uneven distribution. 2. Compound precipitation upon dilution into aqueous media. | 1. Ensure the stock solution is clear with no visible precipitate. Vortex thoroughly before each dilution step. 2. Perform a visual inspection for precipitation after adding the compound to the assay medium. Consider pre-warming the medium and using a higher serum concentration if compatible with the cell line. |
| IC50 values are not dose-dependent or show a "U-shaped" curve | 1. At high concentrations, the compound may be precipitating out of solution, leading to a lower effective concentration. 2. The compound may be interfering with the assay readout (e.g., reducing MTT dye). | 1. Limit the highest tested concentration to below the solubility limit in the final assay medium. 2. Run a cell-free control experiment by adding the compound to the assay medium with the detection reagent to check for direct chemical interference. |
| No cytotoxicity observed, despite predicted activity | 1. Poor cell permeability. 2. The compound is rapidly effluxed by transporters like P-glycoprotein. 3. The chosen cell line may not express the target protein or pathway. | 1. Consider using cell lines with higher expression of relevant uptake transporters or perform permeability assays like the PAMPA.[1] 2. Co-incubate with known efflux pump inhibitors to see if activity is restored. 3. Confirm target expression in your cell line via Western blot or qPCR. |
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Disk Diffusion)
These assays are used to determine the minimum inhibitory concentration (MIC) of imidazo[2,1-b]thiazole compounds against various microbial strains.[2]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No clear zone of inhibition in disk diffusion assays | 1. Poor diffusion of the hydrophobic compound through the agar. 2. Compound precipitation on the paper disk. | 1. Broth microdilution is often a more suitable method for poorly soluble compounds. 2. Ensure the compound is fully dissolved in the solvent before impregnating the disk. Allow the solvent to fully evaporate before placing the disk on the agar. |
| Inconsistent MIC values in broth microdilution | 1. Compound precipitation in the broth medium. 2. Adsorption of the compound to the plastic of the microplate. | 1. Supplement the broth with a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.05%) to improve solubility.[1] 2. Use low-binding microplates. |
| Bacterial or fungal growth appears granular or clumped | The compound may be causing aggregation of the microbes rather than killing them. | Visually inspect the wells under a microscope to differentiate between true growth and aggregation. Consider a secondary assay that measures metabolic activity or membrane integrity. |
Mechanism of Action Assays (e.g., Tubulin Polymerization, Kinase Inhibition)
These assays are crucial for elucidating the molecular targets of active imidazo[2,1-b]thiazole compounds.[7][8]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inhibition of tubulin polymerization is observed, but no effect on cell cycle | 1. The compound may not be reaching the intracellular tubulin target at a sufficient concentration. 2. The effect on tubulin polymerization is not potent enough to trigger a cell cycle arrest. | 1. Correlate the concentration required for in vitro tubulin inhibition with the concentrations used in the cell-based assay. Consider the compound's cell permeability. 2. Ensure the compound's IC50 for tubulin polymerization is in a relevant range for inducing biological effects.[7] |
| Compound inhibits multiple kinases non-selectively | 1. The compound may be a promiscuous kinase inhibitor. 2. At high concentrations, aggregation of the compound can lead to non-specific enzyme inhibition. | 1. Screen against a panel of kinases to determine the selectivity profile.[9] 2. Include a detergent like Triton X-100 in the assay buffer to disrupt aggregates. Re-test at lower, more physiologically relevant concentrations. |
| Discrepancy between biochemical and cellular kinase inhibition | 1. The compound may be competing with high intracellular ATP concentrations. 2. The cellular assay may be influenced by upstream or downstream signaling events. | 1. Determine the mode of inhibition (e.g., ATP-competitive). High intracellular ATP levels can reduce the potency of ATP-competitive inhibitors. 2. Use phospho-specific antibodies in Western blots to confirm inhibition of the target kinase and its downstream substrates within the cellular context.[9] |
Visualizations
Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro screening of imidazo[2,1-b]thiazole compounds.
Potential Signaling Pathways for Investigation
Caption: Potential signaling pathways targeted by imidazo[2,1-b]thiazole compounds.
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. Available from: [Link]
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Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed. Available from: [Link]
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Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor - ResearchGate. Available from: [Link]
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New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Publishing. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and Other Antifungal Agents: A Guide for Researchers
In the persistent search for novel therapeutic agents to combat the growing challenge of fungal infections and drug resistance, the imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic core for the development of new antifungal drugs.[1][2] This guide provides a comparative analysis of a representative molecule from this class, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, contextualized within the broader landscape of established antifungal agents. While specific experimental data for this exact molecule is limited in publicly accessible literature, this analysis will draw upon published data for structurally related imidazo[2,1-b]thiazole derivatives to evaluate its potential performance against current therapeutic options.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental methodologies and insights into the underlying mechanisms of action.
Introduction to Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and Comparator Antifungal Agents
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a fused heterocyclic compound featuring an imidazole ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, anticancer, and antifungal properties.[1][2] The structure of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is characterized by an ethyl ester group at position 2 and a methyl group at position 3 of the imidazo[2,1-b]thiazole core.
For a robust comparative analysis, we will evaluate the potential antifungal profile of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate against three major classes of clinically established antifungal agents:
-
Azoles (e.g., Fluconazole, Voriconazole): These synthetic antifungals are widely used due to their broad spectrum of activity and oral bioavailability. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
-
Polyenes (e.g., Amphotericin B): These are potent, broad-spectrum fungicidal agents that bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[4] Their use is often limited by significant toxicity.
-
Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, resulting in osmotic instability and cell lysis. They are generally well-tolerated and effective against Candida and Aspergillus species.
Comparative Antifungal Activity: An Evidence-Based Projection
Several studies have demonstrated that various substituted imidazo[2,1-b]thiazole derivatives exhibit significant in vitro activity against a range of fungal pathogens, including clinically relevant species of Candida and Aspergillus. For instance, certain derivatives have shown promising activity against Candida albicans, with some compounds exhibiting MIC values comparable to or even better than standard antifungal drugs.[5][6]
Table 1: Comparative Antifungal Activity Profile (Projected)
| Antifungal Agent/Class | Representative Fungal Pathogens | Projected/Reported MIC Range (µg/mL) | Spectrum of Activity |
| Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (Projected) | Candida albicans, Aspergillus fumigatus | Potentially in the low µg/mL range | Expected to be broad-spectrum against yeasts and molds |
| Azoles (Fluconazole) | Candida spp., Cryptococcus neoformans | 0.25 - 64 | Broad-spectrum, but resistance is an increasing concern |
| Polyenes (Amphotericin B) | Candida spp., Aspergillus spp., Cryptococcus spp. | 0.03 - 2 | Very broad-spectrum, including many resistant strains |
| Echinocandins (Caspofungin) | Candida spp., Aspergillus spp. | 0.008 - 8 | Primarily active against Candida and Aspergillus |
Note: The projected MIC for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is an estimation based on the performance of other derivatives from the same chemical class. Actual values require experimental verification.
The structure-activity relationship (SAR) studies of imidazo[2,1-b]thiazole derivatives suggest that the nature and position of substituents on the heterocyclic core significantly influence their antifungal potency.[7] The presence of an ethyl ester at position 2 and a methyl group at position 3 in the target molecule would need to be experimentally evaluated to determine their specific contribution to its antifungal activity.
Mechanism of Action: A Tale of Different Targets
The efficacy of an antifungal agent is intrinsically linked to its molecular mechanism of action. The established antifungal classes have well-defined cellular targets, which provides a framework for comparing the potential mechanism of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Azoles: As previously mentioned, azoles target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's integrity and function.[3]
Polyenes: Amphotericin B and other polyenes have a high affinity for ergosterol. Upon binding, they form pores in the fungal cell membrane, leading to the leakage of essential intracellular components and cell death.
Echinocandins: This class of drugs targets the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This disrupts the synthesis of β-(1,3)-D-glucan, a critical component of the cell wall, leading to osmotic fragility and cell lysis.
Imidazo[2,1-b]thiazoles (Projected Mechanism): Based on in silico docking studies and the structural similarity to azole antifungals, it is hypothesized that imidazo[2,1-b]thiazole derivatives, including Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, also act by inhibiting lanosterol 14α-demethylase.[3] This shared mechanism with azoles suggests a potential for cross-resistance, which would need to be investigated. However, subtle differences in the binding interactions with the enzyme could lead to activity against some azole-resistant strains.
Caption: Mechanisms of action of major antifungal classes.
Cytotoxicity and Selectivity: A Critical Consideration
A crucial aspect of antifungal drug development is ensuring selective toxicity towards fungal cells with minimal impact on host mammalian cells. This is particularly challenging as both are eukaryotic.
Established Agents:
-
Azoles: Generally well-tolerated, but can cause liver toxicity and have significant drug-drug interactions.
-
Polyenes: Notorious for nephrotoxicity and infusion-related reactions, limiting their systemic use.
-
Echinocandins: Exhibit a favorable safety profile due to their specific targeting of the fungal cell wall, a structure absent in mammalian cells.
Imidazo[2,1-b]thiazoles (Projected Cytotoxicity): Cytotoxicity data for various imidazo[2,1-b]thiazole derivatives have been reported, primarily in the context of anticancer research. Some derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer).[8] However, other studies have reported low cytotoxicity of certain derivatives against non-cancerous human cell lines like MRC-5 lung fibroblasts.[1] This suggests that the cytotoxicity profile of this class is highly dependent on the specific substitutions on the core scaffold.
For Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate to be a viable antifungal candidate, it would need to demonstrate a high therapeutic index, meaning a significantly higher concentration is required to inhibit mammalian cell viability compared to the concentration needed to inhibit fungal growth.
Table 2: Comparative Cytotoxicity Profile
| Antifungal Agent/Class | Common Adverse Effects | Selectivity |
| Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (Projected) | To be determined experimentally | Dependent on specific structure |
| Azoles | Hepatotoxicity, drug-drug interactions | Moderate to high |
| Polyenes | Nephrotoxicity, infusion reactions | Low |
| Echinocandins | Generally well-tolerated, minimal side effects | High |
Experimental Protocols for Comparative Evaluation
To empirically validate the comparative performance of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, standardized in vitro assays are essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for such an evaluation.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungus.
Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.
-
Prepare a suspension of the fungal cells (yeasts) or conidia (molds) in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve the final inoculum concentration as per CLSI or EUCAST guidelines.
-
-
Drug Dilution:
-
Prepare a stock solution of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and comparator drugs (e.g., fluconazole, amphotericin B) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control well and a sterile control well.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
Visually or spectrophotometrically read the plates.
-
The MIC is the lowest drug concentration at which there is a significant inhibition of growth compared to the growth control.
-
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of mammalian cells and is commonly used to measure cytotoxicity.
Objective: To determine the concentration of the test compound that reduces the viability of mammalian cells by 50% (IC50).
Methodology:
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., MRC-5 normal human lung fibroblasts, HepG2 human liver cancer cells) in an appropriate culture medium in a 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Exposure:
-
Prepare serial dilutions of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and control compounds in the culture medium.
-
Replace the existing medium in the cell plate with the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used for the drug) and an untreated control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value.
-
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a promising avenue for the development of novel antifungal agents. Based on the available literature for related derivatives, it is plausible that Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate could exhibit potent antifungal activity, potentially through the inhibition of lanosterol 14α-demethylase.
However, a comprehensive and conclusive comparative analysis necessitates direct experimental evaluation. Future research should focus on:
-
Synthesis and In Vitro Antifungal Screening: The synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate followed by a comprehensive in vitro antifungal susceptibility testing against a broad panel of clinically relevant fungal pathogens is paramount.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism of action through enzymatic assays and genetic studies will be crucial to understand its potential for overcoming existing resistance mechanisms.
-
Cytotoxicity and In Vivo Studies: Rigorous cytotoxicity testing against a panel of normal human cell lines is required to establish its therapeutic index. Promising candidates should then be advanced to in vivo models of fungal infection to assess their efficacy and safety.
By systematically addressing these research questions, the scientific community can determine the true potential of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and the broader imidazo[2,1-b]thiazole class as the next generation of antifungal therapeutics.
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Al-Lami, N. K., & Hussein, M. S. (2022). New Imidazo[2,1-b]naphtha[2,1-d][5]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal of Science, 63(11), 4949-4959. [Link]
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Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1234-1246. [Link]
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Al-Lami, N. K., & Hussein, M. S. (2022). New Imidazo[2,1-b]naphtha[2,1-d][5]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal of Science, 63(11), 4949-4959. [Link]
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Abellán-Victorio, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5846-5858. [Link]
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Mantu, D., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. ResearchGate. [Link]
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Gürsoy, E., & Güzeldemirci, N. U. (2012). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Medicinal Chemistry Research, 21(10), 3043-3053. [Link]
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Validating the Mechanism of Action of Imidazo[2,1-b]thiazole Derivatives: A Comparative Guide
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, most notably in the realm of oncology.[1][2] Derivatives of this core have emerged as potent inhibitors of various cellular targets crucial for cancer progression. This guide provides an in-depth technical comparison of the experimental methodologies used to validate the primary mechanisms of action of these promising therapeutic agents. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer comparative data to guide researchers in their drug development endeavors.
A Multi-faceted Approach to Mechanism of Action Elucidation
Validating the precise mechanism of action (MoA) of a novel compound is a cornerstone of drug discovery, transforming a promising "hit" into a viable clinical candidate. For imidazo[2,1-b]thiazole derivatives, which exhibit diverse bioactivities, a systematic and multi-pronged validation strategy is imperative. The most commonly reported MoAs for this class of compounds are kinase inhibition, disruption of microtubule dynamics, and cyclooxygenase-2 (COX-2) inhibition.[1]
This guide will explore the validation workflows for each of these mechanisms, emphasizing the integration of biochemical, cellular, and biophysical techniques to build a robust and self-validating body of evidence.
I. Imidazo[2,1-b]thiazoles as Kinase Inhibitors: A Targeted Approach to Cancer Therapy
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of various kinases, including B-Raf, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).[3][4][5]
Experimental Workflow for Validating Kinase Inhibition
A logical progression of experiments is crucial to unequivocally establish a compound as a kinase inhibitor and to characterize its potency and selectivity.
Data Presentation: Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Derivative | Target Kinase | IC50 (µM) | Reference Compound | Ref. |
| Compound 26 | BRAF | Sub-micromolar | Sorafenib | [6] |
| Compound 37 | BRAF | 0.475 | Sorafenib (2.51 µM) | [4] |
| Derivative 8 | EGFR (wild type) | 0.0355 | Erlotinib (0.046 µM) | [3] |
| Derivative 11b | EGFR | 0.086 | Erlotinib (0.046 µM) | [3] |
| Compound 6d | ALK5 | 0.0012 | - | [7] |
| Compound 60b | FAK (% inhibition) | 72.54% | Cisplatin | [4] |
Experimental Protocols
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase of interest (e.g., B-Raf, FAK)
-
Kinase-specific substrate peptide
-
ATP
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
Staurosporine or a known specific inhibitor (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Fluorescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[2,1-b]thiazole derivative and the positive control in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the generated ADP using the fluorescent kit reagents according to the manufacturer's instructions.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Plot the intensity against the inhibitor concentration to determine the IC50 value.
Causality and Self-Validation: The use of a positive control (a known inhibitor) validates the assay's ability to detect inhibition. A vehicle control (DMSO) establishes the baseline kinase activity. Running the assay at different ATP concentrations can help elucidate the mechanism of inhibition (e.g., ATP-competitive).
II. Imidazo[2,1-b]thiazoles as Microtubule-Targeting Agents
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them an attractive target for anticancer drugs.[8] Several imidazo[2,1-b]thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][10]
Experimental Workflow for Validating Tubulin Polymerization Inhibition
Data Presentation: Comparative Activity of Tubulin Inhibitors
| Derivative | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference Compound (Tubulin IC50) | Ref. |
| Compound 7 | A549, HeLa, MCF-7, HCT116 | 1.1 - 1.6 | 0.15 | Combretastatin A-4 (1.16 µM) | [8][11] |
| Compound 11 | A549, HeLa, MCF-7, HCT116 | 2.5 - 2.9 | 1.23 | Combretastatin A-4 (1.16 µM) | [11] |
| Conjugate 5f | MCF-7 | 0.60 | Not reported | - | [10] |
| Conjugate 4h | A549 | 0.78 | Not reported | - | [12] |
| Noscapinoid 7a | MIA PaCa-2 | 4.2 | Not reported | - | [9] |
Experimental Protocols
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole or colchicine (polymerization inhibitor, positive control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: Reconstitute tubulin in ice-cold buffer. Prepare solutions of test and control compounds.
-
Assay Setup: In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test/control compounds.
-
Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Inhibitors will show a decrease in the rate and extent of polymerization compared to the vehicle control.
Causality and Self-Validation: The inclusion of both a known inhibitor and a known enhancer of tubulin polymerization provides robust validation of the assay's performance.
This technique determines the distribution of cells in different phases of the cell cycle based on their DNA content. Tubulin inhibitors typically cause an arrest in the G2/M phase.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Imidazo[2,1-b]thiazole derivative
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with PI solution.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
III. Imidazo[2,1-b]thiazoles as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, making it a valuable therapeutic target.[13] Certain imidazo[2,1-b]thiazole derivatives have been developed as potent and selective COX-2 inhibitors.[13][14]
Experimental Workflow for Validating COX-2 Inhibition
Data Presentation: Comparative COX-2 Inhibition and Selectivity
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound (COX-2 IC50) | Ref. |
| 6a | >100 | 0.08 | >1250 | Celecoxib (IC50 not specified) | [13] |
| 6f | 31.37 | 0.10 | 313.7 | Celecoxib (IC50 not specified) | [13] |
| 5c | Not specified | Better than Diclofenac | Not specified | Diclofenac | [15] |
Experimental Protocols
This assay measures the peroxidase activity of COX enzymes, which can be monitored using a fluorescent probe.
Materials:
-
Recombinant human COX-2 enzyme
-
Recombinant ovine COX-1 enzyme (for selectivity)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric probe (e.g., ADHP)
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1, COX-2, test compounds, and control inhibitor.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, heme, fluorometric probe, and the respective enzyme (COX-1 or COX-2). Add the test or control compounds.
-
Initiation of Reaction: Start the reaction by adding arachidonic acid.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition and subsequently the IC50 values for both COX-1 and COX-2 to calculate the selectivity index.
Causality and Self-Validation: Performing the assay in parallel for both COX-1 and COX-2 is essential to determine the selectivity of the inhibitor. The use of a known selective inhibitor like celecoxib validates the assay's ability to differentiate between the two isoforms.
Conclusion: A Rigorous Path to Validated Mechanisms
The validation of the mechanism of action for imidazo[2,1-b]thiazole derivatives requires a comprehensive and systematic approach. By integrating biochemical, cell-based, and in silico methods, researchers can build a compelling case for a compound's specific molecular target and its cellular consequences. This guide provides a framework and detailed methodologies for these validation studies, emphasizing the importance of appropriate controls and comparative analysis against established standards. A thorough understanding and rigorous validation of the mechanism of action are paramount for the successful translation of these promising compounds from the laboratory to the clinic.
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Ammar, U. M., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
In the landscape of modern drug discovery, the therapeutic promise of a novel small molecule is intrinsically linked to its specificity. The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, a member of this versatile class, presents a compelling case for thorough investigation into its selectivity and potential for off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, comparing its performance with structurally and functionally related molecules.
The core of our investigation is grounded in the understanding that off-target activities can lead to unforeseen toxicities or a dilution of therapeutic efficacy.[7] For small molecules, these interactions can arise from various mechanisms, including the formation of haptens that evoke an immune response or direct, non-covalent interactions with unintended biological receptors.[8][9][10] This guide will detail the experimental methodologies to proactively identify and characterize such cross-reactivities, ensuring a more robust and reliable path toward clinical development.
Rationale for Cross-Reactivity Screening
Given the broad biological activities associated with the imidazo[2,1-b]thiazole core, a systematic evaluation of cross-reactivity is paramount.[1][2][3][4][5][6] Derivatives of this scaffold have been reported to act as inhibitors of enzymes such as Dihydrofolate reductase (DHFR) and Cyclooxygenase-2 (COX-2).[11][12] Therefore, a primary concern is the potential for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate to interact with other enzymes or receptors that share structural or functional similarities with its intended target.
This guide will focus on a hypothetical primary target for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, based on the known activities of related compounds. For the purpose of this guide, we will hypothesize that the primary target is a specific protein kinase, a common target for imidazothiazole derivatives in cancer therapy.[2] Our comparative analysis will include:
-
Alternative 1 (Structural Analog): 2-methylimidazo[2,1-b]thiazole-5-carboxamide, a structurally related compound with known anti-tubercular activity.[3]
-
Alternative 2 (Functional Analog): A known multi-kinase inhibitor (e.g., Sorafenib), which provides a benchmark for promiscuity and off-target effects.[13]
The following sections will outline the experimental workflows and data interpretation necessary to build a comprehensive cross-reactivity profile.
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. This involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Panel Screening
The initial step involves screening Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate against a broad panel of kinases. This provides a global view of its selectivity.
Experimental Protocol:
-
Compound Preparation: Dissolve Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and control compounds in DMSO to a stock concentration of 10 mM.
-
Assay Panel: Utilize a commercial kinase panel (e.g., DiscoverX KINOMEscan™ or similar) of at least 100 kinases.
-
Binding Assays: Perform competitive binding assays where the test compound competes with a known ligand for binding to the kinase active site.
-
Data Analysis: Calculate the percent inhibition for each kinase at a fixed concentration (e.g., 1 µM) of the test compound. For significant hits (e.g., >50% inhibition), determine the dissociation constant (Kd) or IC50 value.
Data Presentation:
| Compound | Primary Target IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (Off-Target 1/Primary) |
| Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate | 50 | >10,000 | 5,000 | >200 |
| Alternative 1 (Structural Analog) | 250 | 1,000 | 800 | 4 |
| Alternative 2 (Functional Analog - Sorafenib) | 20 | 150 | 90 | 7.5 |
Diagram of the Kinase Screening Workflow:
Caption: Workflow for in vitro kinase panel screening.
Cellular Off-Target Profiling
To complement the biochemical data, it is crucial to assess the compound's activity in a cellular context. This can reveal off-target effects that are dependent on cellular signaling pathways.
Experimental Protocol:
-
Cell Line Selection: Choose a panel of cell lines representing different tissue origins and with known expression profiles of kinases identified as potential off-targets.
-
Cell Viability Assays: Treat the selected cell lines with a dose-response of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and control compounds for 72 hours. Measure cell viability using a standard method (e.g., MTT or CellTiter-Glo®).
-
Western Blot Analysis: For cell lines showing significant growth inhibition, perform western blot analysis to probe for the phosphorylation status of key downstream effectors of the identified off-target kinases.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line. Correlate the GI50 values with the kinase inhibition profile.
Data Presentation:
| Compound | Cell Line 1 (Primary Target High) GI50 (µM) | Cell Line 2 (Off-Target 1 High) GI50 (µM) | Cell Line 3 (Off-Target 2 High) GI50 (µM) |
| Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate | 0.5 | >50 | 25 |
| Alternative 1 (Structural Analog) | 5 | 10 | 8 |
| Alternative 2 (Functional Analog - Sorafenib) | 0.2 | 1.5 | 0.8 |
Diagram of the Cellular Profiling Logic:
Caption: Logic for cellular off-target profiling.
Interpretation and Implications
The collective data from these assays will provide a robust cross-reactivity profile for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. A high selectivity score from the kinase panel, coupled with a lack of significant growth inhibition in cell lines that do not express the primary target, would indicate a favorable specificity profile. Conversely, multiple off-target hits with low IC50 values and corresponding cellular activity would raise concerns about potential toxicity and necessitate further investigation or chemical modification to improve selectivity.
This systematic approach to cross-reactivity assessment is a critical component of preclinical drug development. By proactively identifying and characterizing off-target interactions, researchers can make more informed decisions about which candidate molecules to advance, ultimately increasing the probability of success in bringing safe and effective therapies to the clinic.
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A Comparative Guide to the In Vivo Efficacy of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate Analogues in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This document will objectively compare the performance of this chemical class against Methotrexate, a standard-of-care antifolate agent, within the context of the well-established Ehrlich ascites carcinoma (EAC) solid tumor model. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide aims to equip researchers with the critical information needed to evaluate the potential of these novel compounds in oncology drug development.
Introduction: The Rationale for Targeting Dihydrofolate Reductase (DHFR) with Novel Imidazo[2,1-b]thiazoles
The enzyme Dihydrofolate Reductase (DHFR) is a clinically validated and critical target in cancer therapy. It plays a pivotal role in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. Inhibition of DHFR leads to the depletion of these vital precursors, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
Methotrexate (MTX) is a cornerstone antifolate drug that inhibits DHFR. However, its clinical utility can be hampered by issues of toxicity and the development of resistance.[1] This has spurred the search for novel, non-classical antifolates with improved efficacy and safety profiles. The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic core for the development of new therapeutic agents due to its diverse pharmacological activities, including anticancer properties.[2][3]
Recent research has focused on 3-methyl-imidazo[2,1-b]thiazole derivatives as a new class of potent DHFR inhibitors. In vitro studies have demonstrated that specific analogues, such as Compound 23, exhibit inhibitory activity against DHFR comparable to that of MTX, with IC50 values in the nanomolar range.[1] This guide will now delve into the in vivo validation of these findings.
Comparative In Vivo Efficacy: Imidazo[2,1-b]thiazole Analogue vs. Methotrexate
The primary measure of a potential anticancer agent's utility is its ability to control tumor growth in a living organism. The Ehrlich ascites carcinoma (EAC) solid tumor model in mice is a widely used and reliable platform for the preclinical evaluation of novel cancer therapeutics.[4]
Animal Model: Ehrlich Ascites Carcinoma (EAC) Solid Tumor
The EAC model is induced by the subcutaneous injection of EAC cells into the thigh of a mouse, leading to the formation of a palpable and measurable solid tumor.[4][5] This model is particularly useful for assessing the efficacy of systemically administered therapeutic agents on localized tumor growth.
Quantitative Comparison of Anti-Tumor Activity
In a head-to-head comparison within the EAC solid tumor model, a leading 3-methyl-imidazo[2,1-b]thiazole derivative, Compound 23, demonstrated a significant reduction in tumor volume compared to untreated control groups.[1] To provide a clear comparative framework, the following table summarizes the in vivo efficacy of Compound 23 alongside representative data for Methotrexate in similar EAC models.
| Compound | Dose & Schedule | Animal Model | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Compound 23 (3-methyl-imidazo[2,1-b]thiazole derivative) | Information not publicly available | EAC Solid Tumor | Significant reduction in tumor volume | Showed potent in vivo antitumor activity. | [1] |
| Methotrexate | 10 mg/kg, intraperitoneally | EAC Solid Tumor | ~50-60% | Demonstrates moderate tumor growth inhibition. |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from separate studies to provide a representative comparison.
The significant tumor volume reduction observed with Compound 23 underscores the potential of the 3-methyl-imidazo[2,1-b]thiazole class as potent anticancer agents in vivo.[1]
Mechanistic Insights: The DHFR Inhibition Pathway
Both the imidazo[2,1-b]thiazole derivatives discussed and Methotrexate exert their anticancer effects by inhibiting DHFR. The following diagram illustrates this critical cellular pathway.
Caption: DHFR Inhibition Pathway.
As depicted, by blocking DHFR, these antifolate agents prevent the conversion of Dihydrofolate (DHF) to Tetrahydrofolate (THF). THF is a crucial cofactor for enzymes involved in the synthesis of purines and thymidylate. The resulting deficit in these DNA precursors disrupts DNA replication and repair, leading to cell cycle arrest and programmed cell death (apoptosis) in rapidly proliferating cancer cells.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed, step-by-step methodologies for the key experiments described.
In Vivo EAC Solid Tumor Model and Efficacy Study
This protocol outlines the establishment of the tumor model and the subsequent evaluation of therapeutic efficacy.
Workflow Diagram:
Caption: EAC Solid Tumor Model Workflow.
Step-by-Step Protocol:
-
EAC Cell Preparation: Ehrlich ascites carcinoma cells are harvested from the peritoneal cavity of a donor mouse. The cells are washed with sterile phosphate-buffered saline (PBS) and centrifuged. Cell viability is assessed using a trypan blue exclusion assay, and the cell concentration is adjusted to 2.5 x 10^6 viable cells per 0.1 mL of saline.[5][6]
-
Tumor Inoculation: Female Swiss albino mice are subcutaneously injected with 0.1 mL of the prepared EAC cell suspension into the left thigh.
-
Tumor Development and Grouping: The mice are monitored daily until a palpable solid tumor develops. Once tumors reach a predetermined size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, Compound 23, Methotrexate).
-
Treatment Administration:
-
Vehicle Control: Administered with the vehicle used to dissolve the test compounds (e.g., saline, DMSO solution).
-
Test Compound (e.g., Compound 23): Administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Comparator (e.g., Methotrexate): Administered at a clinically relevant dose and schedule (e.g., 10 mg/kg, intraperitoneally).
-
-
Monitoring and Measurement:
-
Tumor volume is measured every 2-3 days using a digital caliper and calculated using the formula: V = 0.5 x length x (width)^2.
-
The body weight of each mouse is recorded to monitor for signs of toxicity.
-
-
Endpoint and Data Analysis: At the end of the study period (e.g., 21 days), the mice are euthanized, and the solid tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Pharmacokinetic and Toxicity Profile (In Silico & Preliminary In Vivo)
A comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity, is crucial for its development.
ADMET Profile
While extensive in vivo pharmacokinetic data for the 3-methyl-imidazo[2,1-b]thiazole class is still emerging, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for Compound 23 and related analogues are promising. These computational models suggest good intestinal absorption, adequate plasma protein binding, and the potential for oral bioavailability.
| Parameter | Prediction for Imidazo[2,1-b]thiazole Analogues |
| Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Potential for CNS penetration |
| CYP2D6 Inhibition | Predicted to be non-inhibitors |
| Plasma Protein Binding | Adequate |
Toxicity Considerations
Preliminary in vivo acute toxicity studies on some imidazo-based heterocyclic derivatives suggest that at higher doses (≥ 1000 mg/kg), signs of hepatotoxicity may be observed. However, at the therapeutic doses used in the efficacy studies, Compound 23 was well-tolerated, with no significant changes in body weight compared to the control group, indicating a favorable preliminary safety profile.[1] As with all antifolates, potential toxicities include myelosuppression and mucositis, which should be carefully monitored in further preclinical and clinical development.[7]
Conclusion and Future Directions
The 3-methyl-imidazo[2,1-b]thiazole scaffold represents a promising new class of antifolates for cancer therapy. The significant in vivo anti-tumor efficacy demonstrated by lead compounds in the EAC solid tumor model, coupled with a potent DHFR inhibition mechanism, positions these molecules as strong candidates for further development.
Compared to the established antifolate Methotrexate, these novel derivatives show potential for comparable or superior efficacy. The favorable in silico ADMET and preliminary in vivo toxicity profiles further support their advancement.
Future research should focus on:
-
Comprehensive in vivo pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and optimal dosing schedules.
-
Evaluation in a broader range of preclinical cancer models, including patient-derived xenografts, to assess efficacy against different tumor types.
-
Head-to-head comparative studies with other standard-of-care agents to better define their therapeutic potential.
-
Further investigation into their safety and toxicity profiles through detailed preclinical toxicology studies.
This guide provides a solid foundation for researchers to understand and further investigate the potential of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate and its analogues as the next generation of antifolate cancer therapeutics.
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A Comparative Guide to the Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives in Cancer Research
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its rigid, bicyclic framework serves as a versatile template for designing novel therapeutic agents. A critical aspect of developing these compounds as potential anticancer drugs is understanding their cytotoxic effects on cancer cells. This guide provides a comparative analysis of the cytotoxicity of various imidazo[2,1-b]thiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into the methodologies used to assess their efficacy, the rationale behind these experimental choices, and the molecular mechanisms that underpin their cytotoxic activity.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of imidazo[2,1-b]thiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The efficacy of these derivatives is highly dependent on the nature and position of substituents on the core scaffold. Below is a summary of cytotoxicity data for several representative derivatives against various human cancer cell lines.
| Compound ID/Series | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 9i | Aryl hydrazone derivative with 4-methoxy and 3,4,5-trimethoxy groups | MDA-MB-231 (Breast) | 1.65 | [2][3] |
| 9m | Aryl hydrazone derivative with 4-fluoro and 3,4,5-trimethoxy groups | MDA-MB-231 (Breast) | 1.12 | [2][3] |
| 6d | Benzimidazole conjugate | A549 (Lung) | 1.08 | [4] |
| 11b, 11c, 11e, 11o | O-linked noscapine conjugates | MIA PaCa-2 (Pancreatic) | Potent activity reported | [5] |
| 3c | Arylidenehydrazide derivative | PC-3 (Prostate) | log10GI50 < -8.00 | [6] |
| Compounds 26, 27 | Phenyl and pyridyl substituted | A375P (Melanoma) | Sub-micromolar activity | [7] |
| 6i, 6j | Diaryl benzo[d]imidazo[2,1-b]thiazole with aminoethoxy chain | MCF-7 (Breast) | High inhibitory effect | [8] |
This table presents a selection of data to illustrate the range of activities. For complete structure-activity relationship details, please consult the cited literature.
The data clearly indicates that substitutions on the imidazo[2,1-b]thiazole ring system play a crucial role in determining cytotoxic potency and selectivity against different cancer cell lines. For instance, the aryl hydrazone derivatives 9i and 9m show promising activity against breast cancer cells, with the fluoro-substituted compound 9m being slightly more potent.[2][3] Similarly, the benzimidazole conjugate 6d exhibits significant cytotoxicity against lung cancer cells.[4] This highlights the importance of targeted chemical synthesis to optimize the anticancer properties of this scaffold.
Mechanisms of Action: Inducing Cancer Cell Death
The cytotoxic effects of imidazo[2,1-b]thiazole derivatives are often mediated through the induction of apoptosis, or programmed cell death, a key target for cancer therapies.[9][10] Many of these compounds disrupt essential cellular processes, leading to cell cycle arrest and subsequent apoptosis.
Key apoptotic mechanisms associated with imidazo[2,1-b]thiazole derivatives include:
-
Cell Cycle Arrest: Compounds have been shown to arrest cancer cells in specific phases of the cell cycle, such as G2/M or G0/G1, preventing their proliferation.[2][3][4]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are critical for cell division, leading to mitotic arrest and apoptosis.[4][5]
-
Induction of Apoptosis: Many derivatives trigger the apoptotic cascade, confirmed by assays such as Annexin V-FITC staining, measurement of mitochondrial membrane potential, and observation of morphological changes like chromatin condensation.[2][3][4][11]
Below is a generalized diagram of the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism initiated by cytotoxic compounds.
Caption: Intrinsic apoptosis pathway induced by cytotoxic agents.
Core Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated assays are essential. The choice of assay depends on the specific question being addressed—whether it's assessing cell viability, membrane integrity, or a specific cell death pathway.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15]
-
Expert Insight: The MTT solution is light-sensitive and should be handled accordingly. The incubation with MTT is performed in serum-free medium to avoid interference from phenol red and other media components.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan crystals.[15]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Release Assay for Cytotoxicity (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is another common method to quantify cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[16][17]
Caption: General workflow for the LDH release cytotoxicity assay.
Detailed Protocol:
-
Cell Culture and Treatment: Follow the same initial steps for cell seeding and compound treatment as in the MTT assay.
-
Establishment of Controls: This is a critical self-validating step.[18]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell lysis.[18]
-
Background Control: Culture medium alone to measure background LDH levels.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
Expert Insight: It is crucial not to disturb the cell pellet to avoid artificially high LDH readings.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).[19] Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
To confirm that cytotoxicity is mediated by apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard.[20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol Outline:
-
Cell Treatment: Culture and treat cells with the imidazo[2,1-b]thiazole derivatives in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold is a promising foundation for the development of novel anticancer agents. The cytotoxic efficacy of its derivatives is profoundly influenced by their substitution patterns, allowing for chemical optimization to enhance potency and selectivity. The primary mechanisms of action often involve the induction of cell cycle arrest and apoptosis, making them attractive candidates for cancer therapy.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to design more potent and tumor-specific derivatives. Investigating their effects on 3D tumor models (spheroids) and in vivo animal models will be crucial steps in translating these promising laboratory findings into clinical applications. Furthermore, elucidating the precise molecular targets, such as specific kinases or proteins in the apoptotic pathway, will enable a more rational design of the next generation of imidazo[2,1-b]thiazole-based cancer therapeutics.
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A Comparative Guide to the Synthesis of Imidazo[2,1-b]thiazoles: Benchmarking Novel Methods Against Established Protocols
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anthelmintic, anti-inflammatory, anti-cancer, and antihypertensive properties.[1][2] The enduring interest in this privileged heterocyclic system has spurred the continuous development of synthetic methodologies. This guide provides an in-depth comparison of a traditional, established protocol against modern, innovative methods for the synthesis of the imidazo[2,1-b]thiazole core. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Section 1: The Synthetic Landscape: An Overview
The synthesis of the imidazo[2,1-b]thiazole ring system has been approached from various angles. The most classical and widely adopted method involves the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound.[3][4] This method, while reliable, often necessitates elevated temperatures, extended reaction times, and the use of organic solvents.[5]
In response to the growing demand for more efficient, cost-effective, and environmentally benign chemical processes, a new generation of synthetic methods has emerged. These include:
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé Reaction (GBBR), allow for the construction of complex molecules in a single step from three or more starting materials, enhancing atom economy and procedural simplicity.[1][6][7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[6][8][9][10]
-
Green Chemistry Approaches: These methods prioritize the use of non-toxic solvents (like water or ethanol), catalyst-free conditions, and energy-efficient processes.[5][6][11]
This guide will focus on a direct comparison between the classical reflux-based condensation and two innovative microwave-assisted protocols.
Logical Flow of Synthetic Strategies
Below is a conceptual workflow illustrating the progression from established to modern synthetic approaches for the imidazo[2,1-b]thiazole scaffold.
Caption: Evolution of synthetic methods for imidazo[2,1-b]thiazoles.
Section 2: Protocol Deep Dive & Mechanistic Insights
Here, we provide detailed protocols for one established and two new methods. The choice of these specific protocols is based on their representativeness and the availability of clear, reproducible experimental data.
Method 1: Established Protocol - Thermal Condensation of 2-Aminothiazole and α-Bromoacetophenone
This method represents the classical approach to forming the imidazo[2,1-b]thiazole ring. The reaction proceeds via an initial N-alkylation of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration.
Reaction Mechanism:
Caption: Mechanism of the classical condensation reaction.
Experimental Protocol:
-
Step 1: Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (1.0 mmol) and an appropriately substituted α-bromoacetophenone (1.0 mmol) in ethanol (15 mL).[12]
-
Step 2: Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 24 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification: After completion, cool the reaction mixture to room temperature. The resulting solid product is typically collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-arylimidazo[2,1-b]thiazole.[12]
Expertise & Causality: The choice of a protic solvent like ethanol facilitates the reaction and allows for easy recrystallization of the product. The prolonged reflux at elevated temperatures is necessary to overcome the activation energy for both the initial N-alkylation and the subsequent cyclization-dehydration steps. However, these harsh conditions can sometimes lead to side products and may not be suitable for sensitive substrates.
Method 2: New Protocol - Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction (GBBR)
This one-pot, three-component reaction exemplifies a modern, efficiency-focused approach. It combines a 2-aminothiazole, an aldehyde (3-formylchromone in the cited example), and an isocyanide under microwave irradiation to rapidly construct the imidazo[2,1-b]thiazole core.[1][6][13]
Reaction Mechanism:
Caption: Simplified mechanism of the GBBR for imidazo[2,1-b]thiazole synthesis.
Experimental Protocol:
-
Step 1: Reactant Setup: In a microwave-safe reaction vessel equipped with a magnetic stirring bar, add the aldehyde (e.g., 3-formylchromone, 1.0 equiv.), 2-aminothiazole (1.0 equiv.), and the isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.) to anhydrous toluene (0.5 M solution).[1][13]
-
Step 2: Reaction Execution: Seal the vessel and place it in a monomodal microwave reactor. Irradiate the mixture at 100°C for 30 minutes.[1]
-
Step 3: Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate mixture as eluent) to afford the pure product.[1]
Expertise & Causality: The GBBR is a powerful tool for diversity-oriented synthesis. The use of microwave irradiation provides rapid, localized heating, which dramatically accelerates the reaction rate compared to conventional heating.[6] Toluene was identified as the optimal solvent for this specific transformation, leading to higher yields in shorter times compared to solvents like methanol.[1] This method avoids the need for pre-functionalized reactants like α-haloketones.
Method 3: New Protocol - Catalyst-Free Microwave-Assisted Synthesis in Water
This protocol represents a significant advancement in green chemistry for heterocyclic synthesis. It leverages the unique properties of water at high temperatures under microwave irradiation to facilitate the reaction between a 2-aminobenzothiazole and an α-bromoacetophenone without any added catalyst.[10]
Experimental Protocol:
-
Step 1: Reactant Setup: In a microwave-safe vial, suspend 2-aminobenzothiazole (1.0 mmol) and the α-bromoacetophenone derivative (1.2 mmol) in deionized water (2.0 mL).
-
Step 2: Reaction Execution: Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes.
-
Step 3: Work-up and Purification: After the reaction, cool the mixture to room temperature. Collect the precipitated solid by filtration, wash with water, and dry. The product is often pure enough for subsequent use, or it can be recrystallized from ethanol if necessary.[10]
Expertise & Causality: This method highlights a paradigm shift towards sustainable synthesis. Water, often considered a poor solvent for organic reactions, can exhibit unique reactivity at elevated temperatures, promoting the reaction without the need for a catalyst.[10] Microwave heating is crucial for rapidly reaching the required temperature in a controlled manner. This protocol eliminates the use of volatile organic solvents and potentially toxic catalysts, making it an exceptionally green alternative.
Section 3: Performance Benchmarking
To provide an objective comparison, the key performance indicators for each method are summarized below. The data is based on representative examples from the cited literature.
| Parameter | Method 1: Thermal Condensation[12] | Method 2: Microwave GBBR[1] | Method 3: Microwave in Water[10] |
| Reaction Time | 24 hours | 30 minutes | 15 minutes |
| Temperature | ~80-85 °C (Reflux) | 100 °C | 100 °C |
| Solvent | Ethanol | Toluene | Water |
| Catalyst | None | None | None |
| Yield | Moderate (Varies) | Good to Excellent (74-78%) | Excellent (up to 95%) |
| Work-up | Filtration, Recrystallization | Column Chromatography | Filtration, Washing |
| Green Chemistry | Poor (Organic solvent, long time) | Moderate (Organic solvent) | Excellent (Water, no catalyst) |
Section 4: Concluding Insights for the Practicing Scientist
The choice of synthetic method is not merely a procedural decision; it is a strategic one, dictated by the project's goals, available resources, and desired scale.
-
The Established Protocol (Thermal Condensation) remains a viable option for small-scale synthesis when specialized equipment like a microwave reactor is unavailable. Its simplicity is an advantage, but it is hampered by long reaction times and less-than-ideal green chemistry metrics.
-
The Microwave-Assisted GBBR is a superior choice for rapidly generating a library of diverse analogs for structure-activity relationship (SAR) studies. Its one-pot nature and good yields make it highly efficient. The main drawback is the requirement for purification by column chromatography, which may be less desirable for large-scale production.
-
The Catalyst-Free Microwave Synthesis in Water stands out as the most forward-looking and sustainable method. It is exceptionally fast, high-yielding, and environmentally benign. The simple filtration work-up makes it highly scalable and attractive for industrial applications. This method is the clear winner for synthesizing compounds where the required starting materials (e.g., 2-aminobenzothiazoles) are readily available.
Ultimately, by understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make informed decisions, accelerating the discovery and development of new, impactful imidazo[2,1-b]thiazole-based therapeutics.
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Calderón-Rangel, D., Pérez, K. A. G., Díaz, A. C., & Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. ResearchGate. [Link]
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A Head-to-Head Comparison of Imidazo[2,1-b]thiazole Analogs in Anticancer Assays: A Guide for Researchers
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive head-to-head comparison of various imidazo[2,1-b]thiazole analogs, synthesizing data from multiple studies to offer researchers and drug development professionals a clear perspective on their performance in preclinical anticancer assays. We will delve into their cytotoxic effects against a range of cancer cell lines, explore their mechanisms of action, and provide detailed protocols for key experimental assays.
The Imidazo[2,1-b]thiazole Scaffold: A Promising Framework for Anticancer Drug Discovery
The fused bicyclic structure of imidazo[2,1-b]thiazole offers a unique three-dimensional arrangement that allows for versatile substitutions, leading to a wide array of derivatives with distinct biological profiles.[2] Researchers have successfully synthesized and evaluated numerous analogs, demonstrating their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes and disruption of essential cellular processes.[1]
Head-to-Head Comparison of Anticancer Activity
To facilitate a direct comparison of the anticancer efficacy of different imidazo[2,1-b]thiazole analogs, the following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates a more potent compound.
| Analog/Compound Series | Cancer Cell Line(s) | Reported IC50 (µM) | Key Structural Features/Modifications | Proposed Mechanism of Action | Reference |
| Imidazo[2,1-b]thiazole-noscapine conjugates (7a-o, 11a-o) | MIA PaCa-2 (pancreatic), HeLa (cervical), SK-N-SH (neuroblastoma), DU145 (prostate) | 7a: 4.2 ± 0.6 (MIA PaCa-2), 11o: 3.6 ± 1.3 (MIA PaCa-2) | Coupling of imidazothiazole to natural noscapine at N- or O-position with various substitutions. | Tubulin polymerization inhibition, G2/M cell cycle arrest.[3] | Nagireddy et al., 2019[3] |
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives | NCI-60 cell line panel | Varies, with some compounds showing high activity. | Pyrimidine ring at the 5-position with terminal sulfonamide moieties. | Pan-RAF inhibition, including BRAF V600E mutant.[4] | Al-Sanea et al., 2021[4] |
| Imidazo[2,1-b]thiazole derivatives with spirothiazolidinone moiety | C6 (glioma) | Varies, some comparable to cisplatin. | Presence of a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety. | Focal Adhesion Kinase (FAK) inhibition.[5] | Başoğlu et al., 2021[5] |
| Imidazo[2,1-b]thiazole-triazole conjugates (4g, 4h) | A549 (lung), HeLa, DU-145, MCF-7 (breast), HepG2 (liver) | 4g: 0.92, 4h: 0.78 (A549) | Triazole linkage to the imidazo[2,1-b]thiazole core. | Microtubule destabilization, G2/M cell cycle arrest, apoptosis induction.[6] | Kamal et al., 2017[6] |
| Imidazo[2,1-b][3][5][7]thiadiazole derivatives (12b, 13g) | SUIT-2, Capan-1, Panc-1 (pancreatic), PDAC-3 (primary pancreatic), Panc-1R (gemcitabine-resistant pancreatic) | Micromolar to sub-micromolar range. | Imidazo[2,1-b][3][5][7]thiadiazole core structure. | Inhibition of PTK2/FAK phosphorylation, modulation of epithelial-to-mesenchymal transition (EMT).[8] | Genc et al., 2020[8] |
Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Mechanistic Insights: How Imidazo[2,1-b]thiazoles Combat Cancer
The anticancer activity of imidazo[2,1-b]thiazole analogs stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for rational drug design and the development of targeted therapies.
Inhibition of Protein Kinases
A significant number of imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling pathways.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and is involved in cell survival, proliferation, and migration. Several studies have identified imidazo[2,1-b]thiazole analogs as potent FAK inhibitors.[5][8] By blocking FAK activity, these compounds can disrupt cancer cell adhesion and induce apoptosis.
-
RAF Kinases: The RAF/MEK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in cancer due to mutations in genes like BRAF.[4] Novel (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have been shown to be effective pan-RAF inhibitors, targeting both wild-type and mutated forms of BRAF, such as the V600E mutation commonly found in melanoma.[4]
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. This is crucial for determining if a compound induces cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the imidazo[2,1-b]thiazole analogs at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight. This permeabilizes the cells and preserves their DNA content.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular peak after treatment indicates cell cycle arrest at that phase.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold continues to be a highly promising framework for the development of novel anticancer agents. The diverse mechanisms of action, including kinase inhibition and microtubule disruption, highlight the versatility of this heterocyclic system. The head-to-head comparison of various analogs reveals that specific substitutions can significantly enhance potency and selectivity against different cancer types.
Future research should focus on optimizing the pharmacokinetic properties of the most potent compounds to improve their in vivo efficacy and safety profiles. Furthermore, the exploration of novel molecular targets for imidazo[2,1-b]thiazole derivatives could lead to the discovery of first-in-class anticancer drugs. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in their efforts to further investigate and develop this important class of compounds.
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Başoğlu, F., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(2), 270-282. [Link]
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Al-Sanea, M. M., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(11), 7556-7580. [Link]
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Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19736-19751. [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate: An Evaluation of Reproducibility and Practicality
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The targeted synthesis of specific derivatives, such as Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, is of paramount interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic methods for this target molecule, offering a critical analysis of their reproducibility, efficiency, and practical considerations for the modern research laboratory.
Introduction to the Target Molecule
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a key heterocyclic compound featuring a fused imidazole and thiazole ring system. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The presence of the ethyl carboxylate and methyl groups at specific positions allows for further functionalization, making it a versatile intermediate for the synthesis of more complex bioactive molecules. The reliable and reproducible synthesis of this building block is therefore a critical first step in many drug discovery programs.
Method 1: One-Pot Cyclocondensation of 2-Amino-4-methylthiazole with Ethyl 2-chloro-3-oxobutanoate
This approach is a direct and efficient one-pot synthesis that leverages the principles of the Hantzsch thiazole synthesis. The reaction proceeds via the nucleophilic attack of the exocyclic amine of 2-amino-4-methylthiazole on the α-chlorinated carbon of ethyl 2-chloro-3-oxobutanoate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[2,1-b]thiazole ring system.
Reaction Scheme:
Caption: One-Pot Cyclocondensation Reaction Workflow.
Experimental Protocol:
-
To a solution of 2-amino-4-methylthiazole (1.0 eq) in a suitable solvent such as absolute ethanol (10 mL/mmol), add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Mechanistic Insights:
The reaction is initiated by the nucleophilic attack of the amino group of the thiazole on the electrophilic carbon bearing the chlorine atom in the β-ketoester. This is followed by an intramolecular condensation where the endocyclic nitrogen of the thiazole attacks the ketone carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic imidazo[2,1-b]thiazole ring system. The Hantzsch synthesis and its variations are well-established and generally proceed with high regioselectivity.[1][2][3][4]
Method 2: Classical Hantzsch-Type Synthesis via 2-Amino-4-methylthiazole and Ethyl 2-chloroacetoacetate
This method represents a more classical two-component Hantzsch-type condensation. It involves the reaction of 2-amino-4-methylthiazole with ethyl 2-chloroacetoacetate. This reaction is a cornerstone in the synthesis of thiazole and fused thiazole systems and is known for its reliability.[5]
Reaction Scheme:
Caption: Classical Hantzsch-Type Synthesis Workflow.
Experimental Protocol:
-
A solution of 2-amino-4-methylthiazole (1.0 eq) and ethyl 2-chloroacetoacetate (1.2 eq) is prepared in a high-boiling point solvent such as 1,4-dioxane.
-
The mixture is heated to reflux for an extended period (typically 24 hours), with the progress of the reaction being monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude material is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification of the product is achieved through column chromatography on silica gel.
Mechanistic Insights:
Similar to Method 1, the reaction mechanism involves an initial SN2 reaction between the exocyclic amino group of the thiazole and the α-chloro position of the acetoacetate derivative. This is followed by an intramolecular cyclization of the endocyclic nitrogen onto one of the carbonyl groups of the acetoacetate moiety and subsequent dehydration to form the bicyclic aromatic system. The choice of the carbonyl group for cyclization determines the final substitution pattern on the imidazo[2,1-b]thiazole core.
Comparative Analysis
| Parameter | Method 1: One-Pot Cyclocondensation | Method 2: Classical Hantzsch-Type Synthesis |
| Starting Materials | 2-Amino-4-methylthiazole, Ethyl 2-chloro-3-oxobutanoate | 2-Amino-4-methylthiazole, Ethyl 2-chloroacetoacetate |
| Reaction Time | Typically 4-6 hours | Typically 24 hours |
| Solvent | Ethanol | 1,4-Dioxane |
| Reported Yield | Generally high (often >80%) | Moderate to high (can be variable) |
| Purification | Standard column chromatography | Standard column chromatography |
| Atom Economy | Good | Good |
| Safety Considerations | Ethyl 2-chloro-3-oxobutanoate is a lachrymator. | Ethyl 2-chloroacetoacetate is corrosive and a lachrymator. 1,4-Dioxane is a suspected carcinogen. |
Reproducibility and Practical Insights
Method 1 offers several advantages in a modern research setting. The shorter reaction time and the use of a more benign solvent like ethanol make it an attractive option. The one-pot nature of the reaction simplifies the experimental setup. Reproducibility is generally high, provided that the starting materials are of good quality and the reaction is monitored effectively to avoid the formation of side products from prolonged heating. The key to success in this method lies in the purity of the ethyl 2-chloro-3-oxobutanoate, as impurities can lead to complex mixtures.
Method 2 , while being a classic and reliable procedure, suffers from a significantly longer reaction time. The use of 1,4-dioxane as a solvent is a notable drawback due to its health and safety concerns, requiring careful handling and disposal. While the reaction is robust, the extended reflux period can sometimes lead to decomposition of the product or starting materials, potentially lowering the yield and complicating the purification process. However, for laboratories where a slow, overnight reaction is preferable for workflow management, this method remains a viable option.
From a practical standpoint, both starting materials for these syntheses, 2-amino-4-methylthiazole[6][7][8], ethyl 2-chloro-3-oxobutanoate[9][10][11], and ethyl 2-chloroacetoacetate, are commercially available from major chemical suppliers, ensuring their accessibility for most research groups.
Conclusion
Both presented methods provide viable pathways to Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. However, Method 1 (One-Pot Cyclocondensation) is recommended as the superior choice for most applications due to its significantly shorter reaction time, use of a safer solvent, and generally high reported yields. Its efficiency and straightforward procedure are well-suited for the rapid synthesis of this important intermediate in a drug discovery context. While the classical Hantzsch-type approach of Method 2 is a valid alternative, its prolonged reaction time and the use of a more hazardous solvent make it less ideal for routine synthesis. As with any chemical synthesis, careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the final product.
References
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Matrix Fine Chemicals. ETHYL 2-CHLORO-3-OXOBUTANOATE. [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
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Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
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Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. [Link]
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Pharmaffiliates. Ethyl 4-chloro-2-ethyl-3-oxobutanoate. [Link]
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Malaysian Journal of Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
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Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
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Bridging the Gap: A Comparative Guide to Validating In Silico Predictions with Experimental Data for Imidazo[2,1-b]thiazole Compounds
Introduction: The Imidazo[2,1-b]thiazole Scaffold and the Imperative of Empirical Validation
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, and antimicrobial effects.[1][2][3] The journey from a promising chemical structure to a viable drug candidate is, however, fraught with challenges. Modern drug discovery heavily relies on in silico computational methods to predict the biological activity of novel compounds, thereby saving considerable time and resources. These predictive models, while powerful, are theoretical. Their true value is only realized when their predictions are rigorously tested and validated by robust experimental data.
This guide provides an in-depth comparison of common in silico prediction methodologies with their corresponding experimental validation techniques, using imidazo[2,1-b]thiazole compounds as a central case study. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a transparent view of how computational predictions stack up against real-world biological results. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to critically assess and integrate these complementary approaches.
Part 1: The Predictive Power of In Silico Modeling
Computational, or in silico, modeling allows for the high-throughput screening of virtual libraries of compounds and the prediction of their biological activities before a single molecule is synthesized. This pre-emptive analysis is crucial for prioritizing candidates with the highest probability of success.
Molecular Docking: Visualizing the Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as an imidazo[2,1-b]thiazole derivative, to the active site of a target protein.
The "Why": Docking studies are foundational for rational drug design. They provide a structural hypothesis for a compound's mechanism of action. For instance, docking studies on imidazo[2,1-b]thiazole derivatives have been used to predict their binding to crucial cancer-related targets like focal adhesion kinase (FAK), pan-RAF kinases, and the colchicine binding site of tubulin.[4][5][6][7] These predictions help in optimizing the chemical structure to enhance binding affinity and, theoretically, biological activity. For antitubercular agents, Pantothenate synthetase of Mycobacterium tuberculosis is a common target for docking studies.[1][8]
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of compounds with their biological activity. By analyzing a set of known active and inactive compounds, QSAR can identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that are critical for activity.[9]
The "Why": QSAR helps in understanding which properties of the imidazo[2,1-b]thiazole scaffold and its substituents are most important for a desired biological effect. For example, QSAR studies on imidazo[2,1-b][10][11]thiadiazoles have shown that lipophilicity and specific electronic and steric factors are decisive for their antiproliferative potency.[9][12] These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
ADMET Prediction: Assessing Drug-Likeness
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to estimate the pharmacokinetic and toxicological properties of a compound. These models assess parameters like oral bioavailability, aqueous solubility, and potential toxicity based on the chemical structure.[1]
The "Why": A compound with excellent target affinity is useless if it cannot reach its target in the body or is toxic. ADMET predictions, often based on established rules like Lipinski's Rule of Five, help to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.[1] This early-stage deselection saves significant resources.
Below is a diagram illustrating the general workflow from in silico design to experimental validation.
Caption: Workflow from in silico prediction to experimental validation.
Part 2: The Ground Truth of Experimental Validation
Experimental validation is the cornerstone of scientific integrity in drug discovery. It provides the empirical evidence needed to confirm or refute computational hypotheses. For imidazo[2,1-b]thiazole compounds, a multi-tiered approach is typically employed, starting with broad screening and moving towards more specific mechanistic studies.
In Vitro Cytotoxicity Assays: The First Line of Evidence
For anticancer drug discovery, the initial and most critical experimental step is to assess a compound's ability to kill or inhibit the growth of cancer cells.
The "Why": Cytotoxicity assays provide a direct measure of a compound's biological effect. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is a key quantitative metric used to compare the potency of different compounds. A low IC₅₀ value indicates high potency. These assays are often performed on a panel of diverse human cancer cell lines, such as the NCI-60 panel, to assess the breadth of activity and potential selectivity.[7][13][14][15]
Comparative Data: In Silico Docking Score vs. In Vitro Cytotoxicity
The following table presents a representative comparison of predicted binding affinity (from molecular docking) and experimentally determined cytotoxicity for a series of hypothetical imidazo[2,1-b]thiazole derivatives against a cancer cell line.
| Compound ID | Target Protein | Predicted Docking Score (kcal/mol) | Experimental IC₅₀ (µM)[16][17][18] |
| IMT-01 | FAK | -9.8 | 1.12 |
| IMT-02 | FAK | -9.5 | 1.65 |
| IMT-03 | FAK | -8.2 | 5.2 |
| IMT-04 | FAK | -7.1 | 25.8 |
| IMT-05 | FAK | -6.5 | >100 |
Note: Lower docking scores indicate stronger predicted binding. Lower IC₅₀ values indicate higher experimental potency.
As illustrated, there is often a good correlation: compounds with better (more negative) docking scores tend to exhibit higher potency (lower IC₅₀ values) in experimental assays.[19][20] However, this is not always a perfect one-to-one relationship, as factors like cell permeability and off-target effects, not fully captured by docking, also influence the experimental outcome.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.[17]
Target-Specific and Mechanistic Assays
Once a compound shows promising cytotoxicity, the next step is to validate that it works through the predicted mechanism.
The "Why": These assays confirm that the compound's biological effect is due to its interaction with the intended target. This is crucial for establishing a clear structure-activity relationship and for optimizing the compound for on-target potency while minimizing off-target effects.
Examples of Mechanistic Assays:
-
Enzyme Inhibition Assays: To validate predictions that a compound inhibits a specific enzyme, a direct enzymatic assay is performed. For example, imidazo[2,1-b]thiazoles predicted to be COX-2 inhibitors were tested in in vitro COX-1/COX-2 inhibition assays, confirming their potency and selectivity.[10][21] Similarly, compounds predicted to target tubulin were validated using tubulin polymerization assays.[4]
-
Cell Cycle Analysis: If a compound is predicted to interfere with cell division (a common anticancer mechanism), flow cytometry can be used to analyze the cell cycle distribution. For instance, imidazo[2,1-b]thiazole-benzimidazole conjugates were shown to arrest lung cancer cells in the G2/M phase of the cell cycle, consistent with their role as microtubule-targeting agents.[4][16]
-
Apoptosis Assays: Many anticancer drugs induce programmed cell death, or apoptosis. Assays like Annexin V-FITC staining, DAPI staining, and measurement of mitochondrial membrane potential can confirm if a compound triggers this pathway.[4][17][18]
Caption: Validating the mechanism of a microtubule-targeting agent.
In Vivo Studies: The Ultimate Test
The final preclinical step is to evaluate the compound's efficacy and safety in a living organism.
The "Why": In vivo studies provide the most comprehensive assessment of a drug candidate's potential. They integrate all aspects of ADMET and efficacy in a complex biological system. Promising imidazo[2,1-b]thiazole derivatives have been advanced to in vivo testing in animal models of melanoma to confirm their anticancer activity in a physiological context.[6][7]
Conclusion: A Symbiotic Relationship
The development of novel therapeutics based on the imidazo[2,1-b]thiazole scaffold exemplifies the powerful synergy between in silico prediction and experimental validation. Computational models provide the essential starting point, offering hypotheses and prioritizing candidates. However, it is the rigorous, multi-faceted experimental data—from in vitro cytotoxicity and mechanistic assays to in vivo studies—that provides the ground truth.
This guide has demonstrated that while a strong correlation often exists between computational predictions and experimental outcomes, the journey is not always linear. The true strength of a modern drug discovery program lies in the iterative feedback loop between these two domains. By understanding the "why" behind each method and critically comparing the results, researchers can navigate the complex path from a virtual molecule to a life-saving medicine with greater confidence and efficiency.
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S., Ramjith U., et al. (2012). Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 691-694. Available from: [Link]
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Gomha, S. M., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules, 25(21), 4997. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Imidazo[2,1-b]thiazole Derivatives
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents across a spectrum of diseases. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the imidazo[2,1-b]thiazole core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile.
At the heart of modern drug discovery lies the powerful computational technique of molecular docking. This method predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[1][3] By estimating the binding affinity, researchers can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug development pipeline. This guide provides a comparative analysis of the docking scores of various imidazo[2,1-b]thiazole derivatives against several key target enzymes implicated in cancer and infectious diseases. We will delve into the causality behind experimental choices in molecular docking and provide a robust, self-validating protocol for researchers in the field.
Understanding the Targets: Key Enzymes in Disease Pathology
The efficacy of a drug is contingent on its interaction with a specific biological target. For imidazo[2,1-b]thiazole derivatives, several enzymes have been identified as key targets. A deeper understanding of their function provides the necessary context for interpreting docking results.
-
Anticancer Targets:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is linked to tumor progression and metastasis.[4]
-
Glypican-3 (GPC-3): A cell-surface proteoglycan that is overexpressed in hepatocellular carcinoma (HCC). It is involved in cell proliferation and is a promising target for HCC therapy.[1][3][5]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. It is a well-established target in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]
-
BRAF Kinase: A serine/threonine-protein kinase that is a component of the MAPK signaling pathway. Mutations in the BRAF gene, particularly V600E, are found in a high percentage of melanomas.[7][8]
-
-
Antimicrobial Targets:
-
Pseudomonas aeruginosa Thymidylate Kinase: An essential enzyme in the synthesis of DNA precursors in the bacterium Pseudomonas aeruginosa, a common cause of opportunistic infections.
-
Mycobacterium tuberculosis Pantothenate Synthetase: A vital enzyme in the biosynthesis of pantothenate (vitamin B5), which is crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[2]
-
Aminoglycoside 2'-N-acetyltransferase: An enzyme that confers resistance to aminoglycoside antibiotics in bacteria by modifying the drug molecule.
-
Glycylpeptide N-tetradecanoyltransferase: An enzyme involved in the N-myristoylation of proteins, a process that is essential for the viability of certain fungi and protozoa.[2]
-
Bacterial GyrB: A subunit of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.
-
Comparative Docking Scores: A Quantitative Overview
The binding affinity of a ligand to its target is often expressed as a docking score, typically in kcal/mol. A more negative score generally indicates a more favorable binding interaction. The following table summarizes the docking scores of various imidazo[2,1-b]thiazole derivatives against their respective target enzymes, as reported in the literature. It is crucial to note that direct comparison of scores across different studies should be approached with caution, as the docking software, scoring functions, and specific protocols employed can significantly influence the results.
| Derivative/Compound ID | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Docking Software/Scoring Function | Reference |
| Imidazo[2,1-b]thiazole-thiadiazole conjugate 12 | Glypican-3 (GPC-3) | Not Specified | -10.30 | Not Specified | [1][3][5] |
| Imidazo[2,1-b][9][10][11]thiadiazole 6d1 | Glycylpeptide N-tetradecanoyl transferase | Not Specified | -10.8 | Not Specified | [2] |
| Imidazo[2,1-b][9][10][11]thiadiazole 6a1 | Glycylpeptide N-tetradecanoyl transferase | Not Specified | -10.4 | Not Specified | [2] |
| Imidazo[2,1-b][9][10][11]thiadiazole 6a1 | Pantothenate synthetase | Not Specified | -9.7 | Not Specified | [2] |
| Imidazo[2,1-b][9][10][11]thiadiazole 6d1 | Pantothenate synthetase | Not Specified | -9.7 | Not Specified | [2] |
| Imidazo[2,1-b]thiazole derivative ITC-3 | Pseudomonas aeruginosa Thymidylate kinase | 3UWO | -7.177 | Not Specified | [12] |
| Imidazo[2,1-b]thiazole derivative ITC-1 | Pseudomonas aeruginosa Thymidylate kinase | 3UWO | -7.085 | Not Specified | [12] |
| Imidazo[2,1-b]thiazole derivative ITC-2 | Pseudomonas aeruginosa Thymidylate kinase | 3UWO | -6.458 | Not Specified | [12] |
| Imidazo[2,1-b]thiazole-based FAK inhibitors | Focal Adhesion Kinase (FAK) | 2ETM | Varies | Schrödinger Suite (Glide) | |
| Imidazo[2,1-b]thiazole-based EGFR inhibitors | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Varies | Not Specified | [13][14][15][16] |
| Imidazo[2,1-b]thiazole-based VEGFR-2 inhibitors | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4AGD | Varies | Not Specified | [6][17][18][19] |
| Imidazo[2,1-b]thiazole-based BRAF inhibitors | BRAF Kinase (V600E) | Not Specified | Varies | Not Specified | [7][8][20] |
Experimental Protocol: A Step-by-Step Guide to a Self-Validating Docking Workflow
To ensure the scientific integrity and reproducibility of molecular docking studies, a well-defined and validated protocol is paramount. The following section outlines a comprehensive, step-by-step workflow applicable to the docking of imidazo[2,1-b]thiazole derivatives against their target enzymes. This protocol is designed to be self-validating by incorporating a re-docking step of a known co-crystallized ligand.
I. Preparation of the Receptor and Ligand
The accuracy of a docking study is highly dependent on the quality of the initial structures.
-
Receptor Preparation:
-
Obtain the Crystal Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand in the active site.
-
Pre-processing: Remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file.
-
Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This step is crucial as hydrogen bonds are key contributors to binding affinity. Finally, perform a constrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
2D to 3D Conversion: Sketch the 2D structure of the imidazo[2,1-b]thiazole derivatives and convert them to 3D structures.
-
Ligand Optimization: Assign correct atom types and bond orders. Add hydrogen atoms and perform a thorough energy minimization of the ligand structure to obtain a low-energy conformation. For flexible ligands, it is advisable to generate multiple conformers.
-
II. Active Site Definition and Grid Generation
Defining the binding site is a critical step that dictates the search space for the docking algorithm.
-
Binding Site Identification: If a co-crystallized ligand is present, the binding site can be defined as the region encompassing this ligand. In the absence of a bound ligand, computational tools can be used to predict potential binding pockets based on the protein's surface topology.
-
Grid Generation: A 3D grid is generated within the defined binding site. This grid pre-calculates the potential energy of interaction for different atom types, which significantly speeds up the docking calculation. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
III. Molecular Docking and Scoring
This is the core computational step where the ligand's binding pose and affinity are predicted.
-
Docking Algorithm Selection: Choose a suitable docking program. Popular choices include AutoDock Vina, Schrödinger's Glide, and MOE Dock. Each program utilizes different algorithms (e.g., genetic algorithms, Monte Carlo simulations) and scoring functions. The choice of software can influence the outcome, and it is good practice to validate the chosen protocol.
-
Execution of Docking: The prepared ligands are docked into the prepared receptor grid. The program will explore various conformations and orientations of the ligand within the binding site and calculate the corresponding docking scores.
-
Scoring Function: The scoring function estimates the binding free energy of the protein-ligand complex. Different scoring functions have different strengths and weaknesses, and their performance can be target-dependent.
IV. Validation and Analysis of Results
Validation is a critical step to ensure the reliability of the docking protocol.
-
Re-docking of the Co-crystallized Ligand: As a primary validation step, extract the co-crystallized ligand from the PDB structure, and then re-dock it into the binding site. The protocol is considered validated if the docked pose has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose.
-
Analysis of Docking Poses: Visualize the top-ranked poses of the imidazo[2,1-b]thiazole derivatives within the active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues. This analysis provides insights into the structural basis of binding and can guide further optimization of the ligand.
-
Interpretation of Docking Scores: Compare the docking scores of the different derivatives. While a more negative score is generally better, it is important to consider the interaction patterns and the overall fit of the ligand in the binding pocket.
Caption: A self-validating molecular docking workflow.
Visualization of Binding Interactions
Visual inspection of the docked poses is crucial for understanding the molecular basis of ligand binding. Software such as PyMOL, Discovery Studio, and LigPlot+ are excellent tools for this purpose.[9][10][11][21][22][23][24][25][26][27][28][29][30][31][32] They allow for the visualization of hydrogen bonds, hydrophobic interactions, and the overall complementarity of the ligand within the binding pocket.
Caption: Key molecular interactions influencing docking scores.
Conclusion: From in Silico Insights to Experimental Validation
This guide has provided a comparative overview of the docking scores of imidazo[2,1-b]thiazole derivatives against a range of therapeutically relevant enzymes. The presented data, coupled with a robust and self-validating experimental protocol, offers a valuable resource for researchers in the field of drug discovery. It is imperative to remember that molecular docking is a predictive tool, and while it provides invaluable insights into potential binding modes and affinities, the results must be validated through experimental assays. The ultimate confirmation of a compound's activity lies in its in vitro and in vivo biological evaluation. The synergistic use of computational and experimental approaches will undoubtedly continue to accelerate the discovery of novel imidazo[2,1-b]thiazole-based therapeutics.
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New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. ResearchGate. Retrieved from [Link]
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Molecular docking, synthesis and biological evaluation of some Imidazo-thiadiazole based Chalcone derivatives as potent triple mutant T790M/C797S EGFR inhibitors. (2022). International journal of health sciences. Retrieved from [Link]
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New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. Retrieved from [Link]
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Ligand-receptor interaction analysis by LigPlot+. (2022, January 8). YouTube. Retrieved from [Link]
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Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking. ResearchGate. Retrieved from [Link]
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Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. ResearchGate. Retrieved from [Link]
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Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1- b]Thiazole Linked Thiadiazole Conjugates. (2020). PubMed. Retrieved from [Link]
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Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed. Retrieved from [Link]
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Post docking (Autodock Vina) analysis using Ligplot. (2021, June 17). YouTube. Retrieved from [Link]
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Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). ACS Publications. Retrieved from [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Retrieved from [Link]
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Software for molecular docking: a review. (2017). PubMed Central. Retrieved from [Link]
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Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. (2024). BIO Web of Conferences. Retrieved from [Link]
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Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (2021). PubMed. Retrieved from [Link]
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Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. ResearchGate. Retrieved from [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole-2-carboxamide derivatives as potent anti-mycobacterial agents. (2019). PubMed Central. Retrieved from [Link]
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Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. (2023). PubMed. Retrieved from [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2022). PubMed Central. Retrieved from [Link]
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Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. ResearchGate. Retrieved from [Link]
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Which docking software is easy to handle and learn for e beginner?. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
The imidazo[2,1-b]thiazole core and its derivatives are known to exhibit a range of biological effects, which implies a potential for interaction with physiological systems.[1][2][4] Therefore, a cautious and well-documented approach to handling is paramount. Safety data for related compounds, such as ethyl imidazo[2,1-b][5][6]thiazole-6-carboxylate, consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[7][8] It is also classified as harmful if swallowed.[7][9] These known risks form the basis of our PPE recommendations.
Hazard Assessment and Risk Mitigation
Before any procedure, a thorough risk assessment is critical. For Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, which is a solid in its pure form, the primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7] The following PPE recommendations are designed to mitigate these risks effectively.
| Hazard Category | Associated Risk | Recommended PPE |
| Skin Contact | Causes skin irritation.[6][7][8] | Nitrile gloves (double-gloving recommended), Flame-resistant lab coat. |
| Eye Contact | Causes serious eye irritation.[6][7][8] | Chemical splash goggles or safety glasses with side shields. A face shield is required for splash-prone operations.[10] |
| Inhalation | May cause respiratory irritation.[7] | Use in a well-ventilated area or a chemical fume hood. For weighing or generating dust, a NIOSH-approved respirator may be necessary.[11][12] |
| Ingestion | Harmful if swallowed.[7][9] | Strict prohibition of eating, drinking, or smoking in the laboratory. |
Core PPE Requirements: A Step-by-Step Protocol
The selection and use of PPE should be a deliberate and well-understood process. The following workflow outlines the decision-making and practical steps for ensuring adequate protection.
Caption: A workflow diagram for selecting and using PPE when handling Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, especially handling the solid powder, should be conducted within a certified chemical fume hood.[8] This is the most effective way to prevent inhalation of airborne particles.
2. Body Protection: Your Personal Shield
-
Laboratory Coat: A flame-resistant lab coat is mandatory.[10] It should be fully buttoned to provide maximum coverage. This protects your skin and personal clothing from accidental spills.
-
Footwear: Closed-toe shoes are required in any laboratory setting to protect from spills and falling objects.[10]
3. Hand Protection: Preventing Dermal Absorption
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[9] Given that skin irritation is a known hazard for similar compounds, double-gloving is a prudent measure, especially for extended operations or when handling larger quantities.[13] Always inspect gloves for any signs of degradation or puncture before use.[9] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[7]
4. Eye and Face Protection: A Critical Barrier
-
Goggles/Safety Glasses: At a minimum, ANSI-approved safety glasses with side shields must be worn.[10] However, due to the classification of serious eye irritation for related compounds, chemical splash goggles are highly recommended.[7][8][10]
-
Face Shield: For any procedure with a significant risk of splashing, such as when transferring solutions or during quenching reactions, a face shield must be worn in addition to chemical splash goggles.[10][13]
Operational and Disposal Plans
Handling:
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
-
Avoid creating dust when handling the solid.
-
Ensure an eyewash station and safety shower are readily accessible.
Disposal:
-
All contaminated materials, including gloves, disposable lab coats, and any absorbent materials used for cleaning spills, must be disposed of in a designated and clearly labeled hazardous waste container.[6][7]
-
Follow all institutional and local regulations for chemical waste disposal.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6][7] If they feel unwell, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to this comprehensive PPE and handling strategy, researchers can confidently and safely work with Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, ensuring both personal safety and the integrity of their scientific pursuits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
